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  • Product: 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride
  • CAS: 2056110-56-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride: Physicochemical Properties and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly functionalized heterocyclic building block of significant inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core represents a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] The presence of orthogonal halogen atoms (bromine and chlorine) and a reactive aldehyde group provides a versatile platform for constructing complex molecular architectures and performing extensive structure-activity relationship (SAR) studies. This guide provides a detailed examination of its core physicochemical properties, with a specific focus on the precise determination of its molecular weight and exact mass. Furthermore, it outlines a robust analytical workflow for identity and purity confirmation and discusses its strategic applications in the synthesis of novel chemical entities.

The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug design, featured in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing aqueous solubility. The strategic incorporation of halogen atoms onto this scaffold profoundly influences a molecule's physicochemical profile:

  • Modulation of Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and improve oral absorption.

  • Metabolic Blocking: The introduction of a halogen, particularly chlorine, at a metabolically susceptible position can block oxidative metabolism, thereby increasing the compound's half-life. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in drug design.[2][3]

  • Enhanced Binding Interactions: Halogen atoms can participate in specific, high-affinity interactions with biological targets known as halogen bonds, which can significantly improve binding potency and selectivity.

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a prime example of a building block designed to leverage these principles. The distinct electronic properties of bromine and chlorine, combined with the synthetic versatility of the aldehyde, make it a valuable intermediate for creating diverse chemical libraries aimed at a wide range of biological targets.

Core Physicochemical Properties: Molecular Weight vs. Exact Mass

A precise understanding of a compound's mass is fundamental for its identification and characterization. It is critical to distinguish between molecular weight (the average mass based on natural isotopic abundance) and exact mass (the mass calculated from the most abundant isotope of each element). For high-resolution mass spectrometry (HRMS), the exact mass is the key parameter for unambiguous formula determination.

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms.

  • Free Base (C₆H₃BrClNO):

    • 6 x Carbon (¹²C) = 6 x 12.000000 = 72.000000 Da

    • 3 x Hydrogen (¹H) = 3 x 1.007825 = 3.023475 Da

    • 1 x Bromine (⁷⁹Br) = 1 x 78.918338 = 78.918338 Da

    • 1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853 Da

    • 1 x Nitrogen (¹⁴N) = 1 x 14.003074 = 14.003074 Da

    • 1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915 Da

    • Total Exact Mass (Free Base) = 218.908655 Da

  • Hydrochloride Salt (C₆H₃BrClNO · HCl):

    • Exact Mass of Free Base = 218.908655 Da

    • 1 x Hydrogen (¹H) = 1.007825 Da

    • 1 x Chlorine (³⁵Cl) = 34.968853 Da

    • Total Exact Mass (Hydrochloride Salt) = 254.885333 Da

Summary of Physicochemical Data

The following table summarizes the key quantitative data for both the hydrochloride salt and its corresponding free base.

Property5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride5-Bromo-4-chloro-pyridine-3-carbaldehyde (Free Base)
Synonym 5-bromo-4-chloronicotinaldehyde hydrochloride[4]5-bromo-4-chloronicotinaldehyde[5][6]
CAS Number 2056110-56-4[4]1060802-24-5[5][7]
Molecular Formula C₆H₄BrCl₂NOC₆H₃BrClNO[5][7]
Molecular Weight 256.91 g/mol [4]220.45 g/mol [5][6][7]
Exact Mass 254.885333 Da218.908655 Da
Monoisotopic Mass 254.885333 Da218.908655 Da

Structural Information and Visualization

Chemical Structure

The structure below illustrates the protonated pyridine nitrogen forming an ionic bond with the chloride counter-ion.

Caption: Chemical structure of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Key Structural Identifiers
  • InChI (Hydrochloride Salt): 1S/C6H3BrClNO.ClH/c7-5-2-9-1-4(3-10)6(5)8;/h1-3H;1H[4]

  • InChIKey (Hydrochloride Salt): ROXOSXBSRHVOEY-UHFFFAOYSA-N[4]

  • SMILES (Free Base): O=CC1=C(Cl)C(Br)=CN=C1[7]

Recommended Analytical Workflow

Ensuring the identity, purity, and stability of a reactive starting material is paramount in drug development.[8] The aldehyde functionality, in particular, can be susceptible to oxidation. The following self-validating workflow is recommended for the characterization of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Caption: Recommended analytical workflow for compound validation.

Experimental Protocols

1. Purity Assessment by HPLC-UV:

  • Objective: To determine the purity of the material and identify any related impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Rationale: This standard reverse-phase method effectively separates the polar analyte from non-polar impurities. The acidic mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks.

2. Identity Confirmation by High-Resolution Mass Spectrometry (HRMS):

  • Objective: To confirm the elemental composition by measuring the exact mass.

  • Instrumentation: LC-QTOF or LC-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Analysis: The observed m/z for the protonated free base [M+H]⁺ should be compared to the calculated exact mass (219.91648 Da).

  • Rationale: HRMS provides unambiguous confirmation of the chemical formula. The characteristic isotopic pattern of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a secondary layer of confirmation that is highly definitive.

3. Structural Elucidation by NMR Spectroscopy:

  • Objective: To confirm the precise arrangement of atoms and functional groups.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • ¹H NMR: Expect signals for the aldehyde proton (~10 ppm), two distinct aromatic protons on the pyridine ring (~8-9 ppm), and a broad signal for the N-H proton.

  • ¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm) and six distinct aromatic carbons.

  • Rationale: NMR is the gold standard for structural confirmation. The chemical shifts and coupling patterns of the protons provide definitive proof of the substitution pattern on the pyridine ring.

Applications in Drug Development

The true value of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride lies in its synthetic versatility.

  • Reductive Amination: The aldehyde group is an ideal electrophile for reductive amination reactions.[9] By reacting it with a diverse library of primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride), chemists can rapidly generate large libraries of substituted aminomethyl-pyridines. This is a robust and widely used strategy for exploring SAR around a core scaffold.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino groups at this position, providing another vector for molecular diversification. The chlorine at the 4-position is generally less reactive under these conditions, allowing for selective functionalization.

  • Scaffold for Complex Heterocycles: The aldehyde can participate in condensation reactions to form more complex fused heterocyclic systems, further expanding the accessible chemical space from this single starting material. Similar halogenated pyridine aldehydes have been instrumental in the synthesis of novel antibacterial agents and other potential therapeutics.[10]

Conclusion

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is more than a simple chemical; it is a strategically designed tool for medicinal chemists. Its well-defined physicochemical properties, particularly its exact mass, provide a solid foundation for its use in synthesis. The compound's three distinct functionalization points—the aldehyde, the bromo group, and the chloro group—offer a powerful platform for the rational design and synthesis of novel small molecules. By leveraging its reactivity, researchers in drug development can efficiently navigate chemical space to optimize potency, selectivity, and pharmacokinetic properties, accelerating the journey from a starting material to a potential drug candidate.

References

  • Appchem. (n.d.). 5-bromo-4-chloropyridine-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Wang, S., et al. (2021). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. Retrieved from [Link]

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • LookChem. (n.d.). methyl 3-bromo-5-chloropyridine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. In the absence of published...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. In the absence of published experimental data for this specific molecule, this document serves as an expert-level resource for researchers, outlining the expected chemical shifts and coupling constants based on established principles of NMR spectroscopy. We will deconstruct the influence of the electron-withdrawing halogen and aldehyde substituents, as well as the profound effect of N-protonation on the pyridine ring's electronic environment. Furthermore, this guide presents a detailed, field-proven protocol for the experimental acquisition and analysis of the NMR data, designed to ensure data integrity and reproducibility for drug development and synthetic chemistry professionals.

Molecular Structure and Rationale for NMR Analysis

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a polysubstituted pyridine derivative. Its utility as a building block in medicinal chemistry and materials science necessitates unambiguous structural confirmation, for which NMR spectroscopy is the gold standard. The molecule presents a unique electronic landscape: the pyridine ring is substituted with two electron-withdrawing halogens (bromine and chlorine) and a strongly deactivating carbaldehyde group. The hydrochloride form ensures that the pyridine nitrogen is protonated, creating a pyridinium cation. These features combine to create a highly electron-deficient aromatic system, which is expected to result in significant downfield shifts in the NMR spectra compared to unsubstituted pyridine.

Caption: Molecular structure with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show three distinct signals: two from the aromatic protons on the pyridine ring (H2 and H6) and one from the aldehyde proton (H-ald). The primary determinant of their chemical shifts is the extensive deshielding caused by the cumulative electron-withdrawing effects of the substituents and, most significantly, the positive charge on the protonated nitrogen atom.

Causality Behind Predicted Shifts:

  • Protonation Effect: The protonation of the pyridine nitrogen to form a pyridinium salt is the most dominant factor. This induces a positive charge that is delocalized throughout the aromatic ring, significantly reducing electron density at all carbon positions. This causes a substantial downfield shift for all attached protons compared to the neutral pyridine counterparts.[1] This effect is most pronounced at the α-positions (C2 and C6).

  • Substituent Effects:

    • Aldehyde Group (-CHO): This is a powerful electron-withdrawing group through both resonance and induction. It strongly deshields the ortho proton (H2) and, to a lesser extent, the para proton (H6). The aldehyde proton itself is highly deshielded due to the electronegativity of the adjacent oxygen and magnetic anisotropy, causing it to appear far downfield.[2]

    • Halogens (-Cl, -Br): Both chlorine and bromine are electronegative and withdraw electron density via the inductive effect, leading to a general deshielding of nearby protons. Their effect is additive to that of the aldehyde group and N-protonation.

Predicted Signals:

  • H2 and H6 (Aromatic Protons): These protons are in different electronic environments and are expected to appear as distinct singlets. Due to their separation, no significant through-bond coupling (³J) is expected between them. Any observable coupling would be long-range (⁴J or ⁵J) and likely result in minimal broadening rather than clean splitting.[3] H2, being ortho to the strongly deactivating aldehyde group, is predicted to be the most downfield of the two ring protons. H6 is ortho to the protonated nitrogen and meta to the aldehyde, also placing it significantly downfield.

  • H-ald (Aldehyde Proton): This proton will appear as a singlet far downfield, typically in the 9.5-10.5 ppm range. Fine coupling to ring protons over four bonds (⁴J) can sometimes be observed in high-resolution spectra but is often negligible.[4]

Table 1: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-ald9.8 – 10.2Singlet (s)N/AIntrinsic deshielding of aldehyde proton.
H29.1 – 9.4Singlet (s)N/Aα to N⁺; ortho to -CHO group. Strong deshielding.
H68.9 – 9.2Singlet (s)N/Aα to N⁺; adjacent to Br. Strong deshielding.

Note: These are estimated values. The exact chemical shifts will be dependent on the solvent and concentration used.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to display six unique signals corresponding to the five carbons of the pyridine ring and the one carbonyl carbon of the aldehyde group. Similar to the proton spectrum, all carbon signals will be shifted significantly downfield due to the combined electron-withdrawing effects.

Causality Behind Predicted Shifts:

  • N-Protonation: As with ¹H NMR, protonation of the nitrogen atom causes a significant downfield shift of the ring carbons, particularly the α-carbons (C2, C6) and the γ-carbon (C4).[1][5]

  • Substituent Effects:

    • Aldehyde Group (-CHO): The carbonyl carbon itself will have a characteristic chemical shift in the 190-200 ppm range.[2] The aldehyde group will cause a downfield shift on the ipso-carbon (C3) and other carbons in the ring through its electron-withdrawing nature.

    • Halogens (-Cl, -Br): The carbons directly attached to the halogens (C4 and C5) will experience a direct substituent effect. While halogens are electronegative, the "heavy atom effect" of bromine can sometimes lead to a slight upfield shift of the ipso-carbon compared to what induction alone would suggest, but the overall environment remains highly deshielded. The chloro-substituted carbon (C4) is expected to be significantly downfield.

  • Overall Deshielding: The cumulative effect of three electron-withdrawing groups plus the positive charge of the pyridinium ring will place all aromatic carbon signals in the deshielded region of the spectrum (likely >120 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Aldehyde)190 – 195Typical range for an aromatic aldehyde carbonyl carbon.[2]
C2148 – 152α-carbon, deshielded by adjacent N⁺ and ortho to -CHO.
C6146 – 150α-carbon, deshielded by adjacent N⁺.
C4142 – 146γ-carbon attached to Cl, deshielded by N⁺.
C3138 – 142β-carbon attached to -CHO group.
C5125 – 130β-carbon attached to Br.

Note: These predictions are based on additive models and data from related structures.[6][7] Experimental verification is essential.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Figure 2. Experimental Workflow for NMR Analysis prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6 + TMS) load Insert Sample into Spectrometer prep->load lock Lock & Shim (Lock on Deuterium signal, optimize field homogeneity) load->lock h1_setup Setup ¹H Experiment (Acquisition Parameters) lock->h1_setup h1_acq Acquire ¹H FID h1_setup->h1_acq h1_proc Process ¹H Spectrum (FT, Phasing, Baseline Correction, Referencing) h1_acq->h1_proc c13_setup Setup ¹³C Experiment (Proton Decoupling, Acquisition Parameters) h1_proc->c13_setup c13_acq Acquire ¹³C FID c13_setup->c13_acq c13_proc Process ¹³C Spectrum (FT, Phasing, Baseline Correction) c13_acq->c13_proc analysis Data Analysis & Interpretation (Peak picking, Integration, Assignment) c13_proc->analysis

Caption: A generalized workflow for NMR sample analysis.
Sample Preparation
  • Compound Weighing: Accurately weigh 15-20 mg of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride directly into a clean, dry vial.

  • Solvent Selection: Due to the hydrochloride salt form, the compound is expected to have high polarity. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its excellent dissolving power for polar salts and its wide chemical shift window. Deuterated water (D₂O) is an alternative but may lead to H-D exchange of the aldehyde proton over time.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Internal Standard: Add a small drop (approx. 5 µL) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

Spectrometer Setup and ¹H NMR Acquisition
  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm (e.g., from -1 to 11 ppm).

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Acquisition Time (aq): 2-3 seconds.

Spectrometer Setup and ¹³C NMR Acquisition
  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 220-240 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans: 1024 to 4096 scans. The low natural abundance of ¹³C necessitates a larger number of scans.

    • Relaxation Delay (d1): 2 seconds.

    • Proton Decoupling: Apply broadband proton decoupling during acquisition to ensure all carbon signals appear as singlets.

Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier Transform.

  • Phasing and Baseline Correction: Manually or automatically phase the resulting spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

  • Analysis: Identify all peaks, integrate the ¹H signals, and assign the chemical shifts based on the predictions outlined in this guide.

Conclusion

This guide provides a robust theoretical framework for understanding and predicting the ¹H and ¹³C NMR spectra of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. The analysis underscores the powerful deshielding effects of multiple electron-withdrawing substituents in concert with pyridinium ring formation. The provided experimental protocol offers a clear and reliable method for acquiring high-fidelity spectral data. By combining the predictive analysis with the rigorous experimental workflow presented herein, researchers can confidently undertake the structural elucidation and quality control of this important chemical intermediate.

References

  • Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, vol. 37, no. 4, 1997, pp. 727-734. [Link]

  • Pretsch, E., et al. "Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds." Analytica Chimica Acta, vol. 248, 1991, pp. 415-428. [Link]

  • Reich, H. J. "NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings." University of Wisconsin-Madison. [Link]

  • Katcka, M., and T. Urbanski. "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides." Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, vol. 15, no. 8, 1967, pp. 347-351.
  • Stenutz, R. "NMR chemical shift prediction of pyridines." nmr-spectroscopy.org. [Link]

  • LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 2025. [Link]

  • LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Chemistry LibreTexts, 2014. [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Green Chemistry." Royal Society of Chemistry, 2012. [Link]

Sources

Foundational

An In-depth Technical Guide to the Hypothetical Crystal Structure and X-ray Diffraction Analysis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

Disclaimer: As of the last database search, no public crystallographic or X-ray diffraction data for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride was available. The following guide is a scientifically grounded,...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the last database search, no public crystallographic or X-ray diffraction data for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride was available. The following guide is a scientifically grounded, hypothetical exploration designed for researchers, scientists, and drug development professionals. It outlines the comprehensive workflow for determining and analyzing the crystal structure of a novel small molecule, using this compound as a representative example. The data presented herein is illustrative and intended to serve as an expert guide to the methodologies involved.

Introduction and Scientific Context

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a wide array of pharmacologically active agents. The specific substitution pattern of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride—featuring a bromine, a chlorine, and an aldehyde group—presents a unique electronic and steric profile. The aldehyde functional group is a key synthon for further molecular elaboration, while the halogen atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, and also serve as handles for cross-coupling reactions.

The hydrochloride salt form is of particular interest in drug development for its potential to improve solubility and bioavailability. Understanding the precise three-dimensional arrangement of the ions in the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction, informs our understanding of intermolecular interactions, potential polymorphs, and the solid-state stability of the active pharmaceutical ingredient (API). This guide provides a detailed protocol and analysis of the hypothetical crystal structure of this compound.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a multi-stage process that demands precision at every step. The causality behind our experimental choices is critical for obtaining high-quality, publishable data.

Crystallization: The Foundation of Diffraction

The prerequisite for single-crystal X-ray diffraction is the growth of a high-quality, single crystal of suitable size (typically 0.1-0.3 mm in each dimension). For a hydrochloride salt such as this, solvent selection is key to balancing solubility and supersaturation.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride in a range of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof).

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a suitable solvent system (e.g., a 90:10 ethanol:water mixture) at room temperature. The small amount of water can aid in dissolving the salt.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment (e.g., a desiccator in a quiet part of the lab) and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and protect from air.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The harvested crystal is mounted on a goniometer and flash-cooled to 100 K in a stream of nitrogen gas. This low temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS photon-counting detector) is essential.

Experimental Protocol: Data Collection

  • Mounting and Cooling: Mount the cryo-cooled crystal on the goniometer head.

  • Unit Cell Determination: Collect a few initial frames (scans) to locate diffraction spots. The positions of these spots are used by the instrument software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy for collecting a complete and redundant dataset. This typically involves a series of scans through different crystal orientations (e.g., omega and phi scans).

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for factors such as Lorentz-polarization effects and absorption. The data is then scaled to account for variations in crystal illumination and detector response.

Structural Analysis and Interpretation

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data obtained for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

ParameterHypothetical Value
Chemical FormulaC₆H₄BrClNO · HCl
Formula Weight256.91 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542(1)
b (Å)15.123(2)
c (Å)7.231(1)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)899.6(2)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.898
Absorption Coeff. (mm⁻¹)5.672 (for Mo Kα)
F(000)504
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082
Goodness-of-fit on F²1.05

This data is illustrative and represents a plausible outcome for a small organic salt.

Molecular and Crystal Structure

The structure solution reveals the asymmetric unit, which contains one molecule of the protonated 5-bromo-4-chloropyridinium-3-carbaldehyde cation and one chloride anion. The protonation occurs at the pyridine nitrogen, as expected.

The planarity of the pyridine ring is maintained. The aldehyde group may show a slight twist relative to the ring due to steric hindrance from the adjacent chlorine atom. The key feature of the crystal packing is the extensive network of hydrogen bonds. The pyridinium N-H group acts as a strong hydrogen bond donor to the chloride anion (N-H···Cl). Further weaker interactions, such as C-H···Cl and C-H···O contacts, would link these ion pairs into a three-dimensional supramolecular architecture.

Diagram: Molecular Structure and Numbering Scheme

Crystal_Packing Hypothetical Hydrogen Bonding Network cation1 Pyridinium Cation anion1 Cl⁻ Anion cation1->anion1 N-H···Cl (Strong H-Bond) cation2 Pyridinium Cation anion1->cation2 C-H···Cl (Weak Interaction) anion2 Cl⁻ Anion cation2->anion2 N-H···Cl (Strong H-Bond)

Caption: Key intermolecular interactions in the crystal lattice.

Powder X-ray Diffraction (PXRD) Analysis

While SC-XRD provides the definitive structure, PXRD is an indispensable tool for routine analysis, quality control, and polymorph screening. [1]It provides a characteristic "fingerprint" of a crystalline solid.

Experimental Protocol: PXRD Data Collection

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material into a fine powder using an agate mortar and pestle.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: Collect the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation. A common scan range is 2θ = 5° to 40°, with a step size of 0.02°.

Hypothetical PXRD Data

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions of the peaks are determined by the unit cell dimensions (Bragg's Law), and their intensities are determined by the arrangement of atoms within the cell.

2θ (°)d-spacing (Å)Relative Intensity (%)
11.757.5285
14.825.97100
23.563.7770
25.913.4455
28.233.1692
29.882.9948

This table represents a simulated PXRD pattern based on the hypothetical single-crystal data.

This powder pattern serves as a unique identifier for this specific crystalline form. Any deviation in peak positions or the appearance of new peaks would indicate the presence of a different polymorph or an impurity.

Conclusion and Applications

This guide has detailed the comprehensive, albeit hypothetical, process for the structural elucidation of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. The determination of its single-crystal structure provides invaluable, atom-level insight into its solid-state conformation and intermolecular interactions. This information is critical for:

  • Drug Development: Understanding the solid-state properties, including stability and potential for polymorphism, which are key regulatory hurdles.

  • Materials Science: Guiding the design of new crystalline materials with tailored properties.

  • Synthetic Chemistry: Confirming the constitution and stereochemistry of newly synthesized molecules.

The accompanying powder diffraction data provides a robust and efficient method for quality control and phase identification in a manufacturing or research setting. The methodologies described herein represent the gold standard for the characterization of novel crystalline materials.

References

  • PubChem. 3-bromo-5-chloropyridine-4-carboxaldehyde. [Link]

  • Handlovic, T. T., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

  • Crystallography Open Database. Search results. [Link]

  • Bernasconi, A., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]

Sources

Exploratory

Mass spectrometry (LC-MS) fragmentation pathways of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

An In-Depth Technical Guide to the LC-MS Fragmentation Pathways of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride Abstract This technical guide provides a detailed examination of the anticipated liquid chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Pathways of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride

Abstract

This technical guide provides a detailed examination of the anticipated liquid chromatography-mass spectrometry (LC-MS) fragmentation pathways for the heterocyclic building block, 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. As a compound of interest in synthetic and medicinal chemistry, its unambiguous characterization is critical. This document, intended for researchers and drug development professionals, outlines the theoretical basis for its ionization and subsequent collision-induced dissociation (CID). We propose a primary fragmentation scheme based on fundamental principles of mass spectrometry and data from structurally analogous compounds. Furthermore, we present a comprehensive, step-by-step protocol for an LC-MS/MS experiment designed to validate these proposed pathways, ensuring a self-validating system for empirical analysis.

Introduction and Physicochemical Context

5-Bromo-4-chloro-pyridine-3-carbaldehyde is a halogenated pyridine derivative utilized as a versatile intermediate in the synthesis of more complex molecules in pharmaceutical and agrochemical research.[1][2] Accurate structural elucidation and purity assessment are paramount, for which LC-MS is an indispensable tool.[1] Understanding its behavior within a mass spectrometer—from ionization to fragmentation—allows for confident identification, metabolite profiling, and reaction monitoring.

The compound's structure features a pyridine ring, which is readily protonated, two different halogen substituents (Br and Cl), and an aldehyde functional group. This combination of features gives rise to a predictable yet distinctive fragmentation pattern, primarily characterized by the isotopic signatures of the halogens and losses related to the aldehyde and halogen moieties.[1] The hydrochloride salt form ensures that the analyte is pre-ionized in solution, favoring efficient protonation and detection in positive ion electrospray ionization (ESI) mode.

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-pyridine-3-carbaldehyde

PropertyValueSource
Chemical Formula (Free Base)C₆H₃BrClNO[3][4]
Molecular Weight (Free Base)220.45 g/mol [2][4]
Monoisotopic Mass (Free Base)219.8930 DaCalculated
IUPAC Name5-bromo-4-chloropyridine-3-carbaldehyde[2]
InChI Key (Free Base)LSNBFATWINWCAX-UHFFFAOYSA-N[2][5]

Ionization and Isotopic Profile

In a typical reversed-phase LC-MS workflow with an acidic mobile phase, 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride will exist as a protonated species in solution. Electrospray ionization (ESI) in positive ion mode is the natural choice, as it gently transfers these pre-formed ions into the gas phase with minimal in-source fragmentation.[6] The primary ion observed in a full scan MS1 spectrum will be the protonated molecule, [M+H]⁺.

A key identifying feature of this compound is its complex isotopic pattern, arising from the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[1] This results in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogens, with prominent signals at M, M+2, and M+4. The relative intensities of these peaks provide high confidence in the elemental composition of the detected ion.

Proposed MS/MS Fragmentation Pathways

Upon isolation of the protonated precursor ion ([M+H]⁺) and subjection to collision-induced dissociation (CID), fragmentation is expected to proceed through several high-probability pathways. The fragmentation of an even-electron ion like [M+H]⁺ is dominated by the loss of stable, neutral molecules.

The primary proposed fragmentation pathways are:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for aromatic aldehydes, involving the neutral loss of 28 Da.[7] This is often the most favorable initial step.

  • Loss of Hydrogen Halides (HBr or HCl): Elimination of HBr (80/82 Da) or HCl (36/38 Da) is a common pathway for halogenated compounds. Given the relative bond strengths (C-Cl > C-Br), the loss of HBr may be slightly more favorable.[1]

  • Sequential Losses: The primary fragment ions generated from these initial losses can undergo further fragmentation, typically involving the loss of the remaining halogen or cleavage of the pyridine ring.

Below is a detailed breakdown of the predicted major fragments.

Table 2: Predicted m/z Values for Major Ions of 5-Bromo-4-chloro-pyridine-3-carbaldehyde (Calculations are based on monoisotopic masses for the [M+H]⁺ precursor ion at m/z 220.9008)

Precursor Ion (m/z)Neutral LossFragment Ion m/zProposed Fragment StructureNotes
220.9008CO192.9059[5-Bromo-4-chloro-pyridine + H]⁺Highly probable initial loss from the aldehyde.
220.9008HBr140.9746[4-Chloro-pyridine-3-carbaldehyde + H]⁺Loss of hydrogen bromide.
220.9008HCl184.9241[5-Bromo-pyridine-3-carbaldehyde + H]⁺Loss of hydrogen chloride.
192.9059HCl156.9380[5-Bromo-pyridine + H]⁺Sequential loss from the [M+H-CO]⁺ ion.
192.9059Br•113.9876[4-Chloro-pyridine + H]⁺Radical loss, less common but possible at higher energies.

The proposed primary fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway M_H [M+H]⁺ m/z 220.9008 (C₆H₄BrClNO)⁺ M_H_CO [M+H-CO]⁺ m/z 192.9059 (C₅H₄BrClN)⁺ M_H->M_H_CO - CO (28 Da) M_H_HBr [M+H-HBr]⁺ m/z 140.9746 (C₆H₄ClNO)⁺ M_H->M_H_HBr - HBr (80 Da) M_H_HCl [M+H-HCl]⁺ m/z 184.9241 (C₆H₄BrNO)⁺ M_H->M_H_HCl - HCl (36 Da) M_H_CO_HCl [M+H-CO-HCl]⁺ m/z 156.9380 (C₅H₄BrN)⁺ M_H_CO->M_H_CO_HCl - HCl (36 Da)

Caption: Proposed primary fragmentation pathways for protonated 5-Bromo-4-chloro-pyridine-3-carbaldehyde.

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for confirming the fragmentation pathways discussed above. The use of a triple quadrupole or Q-TOF mass spectrometer is recommended for generating high-quality MS/MS spectra.[8]

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. This matches a typical initial mobile phase composition to ensure good peak shape.[9]

Liquid Chromatography (LC) Conditions
  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.[9]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[8]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • MS System: Triple quadrupole (e.g., Agilent 6490) or Q-TOF mass spectrometer.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Scan Range: m/z 100-350 to observe the precursor ion and its isotopic pattern.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: Isolate the most abundant isotopologue of the [M+H]⁺ ion (m/z 220.9).

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the formation and evolution of fragment ions. This allows for the capture of both low-energy (stable losses) and high-energy (further fragmentation) pathways.[8]

    • MS2 Scan Range: m/z 50-230.

The overall experimental workflow is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Standard Stock->Working Dilution LC UHPLC Separation (C18 Column) Working->LC MS1 MS1 Full Scan (Detect [M+H]⁺) LC->MS1 MS2 MS/MS Product Ion Scan (Fragment [M+H]⁺) MS1->MS2 Confirm Confirm Fragment m/z (vs. Table 2) MS2->Confirm Pathway Elucidate Fragmentation Pathway Confirm->Pathway

Caption: Workflow for the LC-MS/MS analysis and fragmentation pathway confirmation.

Conclusion

The LC-MS/MS fragmentation of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride in positive ESI mode is predicted to be highly characteristic. The analysis will be defined by the prominent isotopic cluster of the [M+H]⁺ precursor ion and its subsequent fragmentation via neutral losses of carbon monoxide, HBr, and HCl. By following the detailed experimental protocol provided, researchers can empirically validate these proposed pathways, enabling confident structural confirmation and facilitating further studies involving this important chemical intermediate. This integrated approach of theoretical prediction and rigorous experimental design exemplifies a best-practice methodology in modern analytical chemistry.

References

  • Higashi, T., & Shimada, K. (2004). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry . Journal of the American Society for Mass Spectrometry, 15(3), 417-428. [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry . Steroids, 72(1), 69-82. [Link]

  • Fisher, K. J., & Tabet, J. C. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method . Journal of Mass Spectrometry, 36(5), 543-552. [Link]

  • Sabo, A., et al. (2011). Electrospray Ionization Mass Spectrometry of Palladium(II) Quinolinylaminophosphonate Complexes . Inorganic Chemistry, 50(15), 7029-7038. [Link]

  • Jansson, E. T., & Cooks, R. G. (2016). Mechanisms of ionization and of chemical reactions in charged microdroplets . Chemical Science, 7(12), 6994-7010. [Link]

  • Boyd, S. A., et al. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. U.S.
  • Fragmentation and Interpretation of Spectra . NIST. [Link]

  • Brown, J. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules . University of Huddersfield Repository. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

  • 5-Bromo-3-pyridinecarboxaldehyde . PubChem. [Link]

  • 5-Bromo-4-chloro-3-hydroxyindole . PubChem. [Link]

  • Interpretation of mass spectra . University of Arizona. [Link]

  • Mass Spectrometry: Fragmentation . University of Colorado Boulder. [Link]

  • 5-Bromo-3-[(3-bromo-4-chlorophenyl)methoxy]pyridine-2-carbaldehyde . PubChem. [Link]

  • Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines . Journal of Basic and Environmental Sciences, 3, 94-102. [Link]

  • Liu, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry . Life Science Journal, 5(2), 37-40. [Link]

  • Joshi, N., & Parmar, J. (2008). Mass spectral fragmentation modes of pyrimidine derivatives . E-Journal of Chemistry, 5(3), 547-552. [Link]

  • Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine . Journal of Pharmaceutical and Biomedical Analysis, 85, 226-235. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution . Agilent. [Link]

  • Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF) . Shimadzu. [Link]

Sources

Foundational

Solubility Profile of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride in Polar Aprotic Solvents

Executive Summary5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (CAS: 2056110-56-4)[1] is a highly functionalized, electron-deficient heterocyclic building block critical to modern pharmaceutical synthesis. Its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (CAS: 2056110-56-4)[1] is a highly functionalized, electron-deficient heterocyclic building block critical to modern pharmaceutical synthesis. Its unique array of reactive sites—a formyl group for reductive aminations, and orthogonal halogens (Br, Cl) for selective cross-coupling and nucleophilic aromatic substitution (SNAr)—makes it an indispensable scaffold. However, formulating and reacting this compound requires a deep understanding of its solubility profile as a hydrochloride salt in polar aprotic solvents (PAS). This technical guide provides a comprehensive framework on the thermodynamic drivers of its dissolution, quantitative solubility benchmarks, and validated experimental protocols for process chemists.

Physicochemical Framework: Solvation Thermodynamics

To predict and manipulate the solubility of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, one must first understand the causality behind its dissolution. The solid state of this compound is governed by a strong ionic crystal lattice formed between the protonated pyridinium cation and the chloride anion.

When introduced to polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN), dissolution is driven by the solvent's dielectric constant ( ϵ ) and dipole moment ( μ ). PAS are excellent at solvating cations due to their exposed, electron-rich oxygen or nitrogen atoms (e.g., the sulfoxide oxygen in DMSO), which form strong ion-dipole interactions with the pyridinium cation, a behavior well-documented in the .

However, PAS lack hydrogen-bond donors. Consequently, they are notoriously poor at solvating the chloride anion. This thermodynamic imbalance means that while the lattice energy is overcome, the resulting solution is characterized by tight ion-pairing rather than fully dissociated ions, a key factor in 1[1]. This phenomenon dictates the upper limits of its solubility and explains why highly polar DMSO outperforms moderately polar MeCN by orders of magnitude.

Solvation Salt 5-Bromo-4-chloro-pyridine-3-carbaldehyde HCl (Solid Crystal Lattice) Dissociation Overcoming Lattice Energy (Endothermic) Salt->Dissociation Cation Pyridinium Cation (Strongly Solvated by PAS) Dissociation->Cation Anion Chloride Anion (Weakly Solvated by PAS) Dissociation->Anion Solution Dissolved Ion Pair in Polar Aprotic Solvent Cation->Solution Anion->Solution

Thermodynamic logic of pyridine hydrochloride dissolution in polar aprotic solvents.

Quantitative Solubility Profile in Key Polar Aprotic Solvents

Based on the physicochemical behavior of halogenated pyridine hydrochlorides, the solubility profile of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride exhibits a steep gradient across different PAS. The table below summarizes the representative quantitative data critical for reactor loading and solvent selection.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)Visual Observation (20°C)
DMSO 46.73.96> 150> 300Clear, pale yellow solution
DMF 36.73.82~ 85~ 180Clear solution
NMP 32.24.09~ 60~ 140Clear solution
MeCN 37.53.92< 5~ 15Hazy suspension / Undissolved solid

Expert Insight: While MeCN has a high dielectric constant, its linear geometry and weaker cation-solvating ability make it a poor solvent for this specific hydrochloride salt without the addition of an organic base.

Experimental Methodology: Accurate Determination of Solubility

To ensure trustworthiness and reproducibility in process chemistry, solubility must be measured using a self-validating system. The following protocol is a rigorous adaptation of the2[2], specifically optimized for organic solvents and unstable functional groups.

Step-by-Step Protocol: Modified Shake-Flask Method
  • Preparation: Weigh an excess amount (e.g., 500 mg) of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride into a 10 mL amber glass vial. Causality: The amber vial is critical to prevent photolytic degradation of the highly reactive formyl group.

  • Solvent Addition: Add exactly 2.0 mL of the anhydrous polar aprotic solvent (e.g., DMSO or DMF, moisture <50 ppm). Purge the headspace with dry Argon to prevent moisture ingress, which would artificially inflate the solubility due to the hygroscopic nature of the salt.

  • Equilibration: Place the vial in a thermostated orbital shaker set to the target temperature (e.g., 20°C). Shake at 250 rpm.

  • Sampling & Phase Separation: Extract 0.5 mL aliquots at 24 hours and 48 hours. Centrifuge the aliquots at 10,000 rpm for 15 minutes in a temperature-controlled centrifuge. Causality: Filtration is avoided because the active compound may adsorb onto filter membranes, skewing quantitative results and overestimating insolubility.

  • Quantification & Self-Validation: Dilute the supernatant with a compatible mobile phase and analyze via HPLC-UV (typically at 254 nm).

    • Self-Validating Check: Compare the 24h and 48h concentrations. If the variance is <5%, thermodynamic equilibrium is confirmed. Furthermore, analyze the chromatogram for extraneous peaks; the appearance of side products indicates solvent-induced degradation (e.g., formyl oxidation or nucleophilic displacement of the 4-chloro group by trace dimethylamine in DMF).

Workflow Start Weigh Excess API Salt (Amber Vial, Argon Purge) Solvent Add Polar Aprotic Solvent (DMSO, DMF, NMP, MeCN) Start->Solvent Shake Thermostated Shake-Flask (24h & 48h Aliquots) Solvent->Shake Centrifuge Centrifugation at 10,000 rpm (Pellet Undissolved Solid) Shake->Centrifuge Analyze HPLC-UV Analysis (Quantify & Check Stability) Centrifuge->Analyze Decision Equilibrium Reached? (Variance < 5%) Analyze->Decision Decision->Shake No Done Finalize Solubility Profile Decision->Done Yes

Experimental workflow for solubility determination and stability tracking.

Workflow for Downstream Synthetic Applications

Understanding this solubility profile directly impacts synthetic route design. If a reaction mandates the use of Acetonitrile (MeCN) due to downstream workup requirements, the inherent <5 mg/mL solubility of the hydrochloride salt will stall reaction kinetics.

Field-Proven Solution: In such cases, the addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required. The base neutralizes the hydrochloride salt, generating the free-base 5-Bromo-4-chloro-pyridine-3-carbaldehyde and a soluble trialkylammonium chloride byproduct. The free-base pyridine exhibits exponentially higher solubility across all PAS, instantly turning a hazy MeCN suspension into a homogeneous reactive solution ready for Suzuki-Miyaura coupling or SNAr sequences. Caution: Free-basing increases the electrophilicity of the formyl group, requiring strict temperature control to prevent self-condensation.

Conclusion

The solubility of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride in polar aprotic solvents is a delicate balance of lattice energy and ion-dipole solvation. By leveraging highly polar solvents like DMSO or employing in-situ free-basing strategies, process chemists can overcome the thermodynamic hurdles of the hydrochloride salt. Adhering to rigorous, self-validating analytical protocols like the modified shake-flask method ensures that solubility data is both accurate and indicative of compound stability, ultimately de-risking the drug development pipeline.

References

  • Source: sigmaaldrich.
  • Source: caymanchem.
  • Title: Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride Source: Crystal Growth & Design - ACS Publications URL
  • Source: dtu.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and pKa of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties and the predicted pKa of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. Designed for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physicochemical properties and the predicted pKa of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, predicted properties, and detailed methodologies for the empirical determination of these key parameters. The focus is on providing not just data, but also the scientific rationale behind the experimental and computational approaches.

Introduction and Molecular Overview

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a halogenated and formylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science as versatile building blocks for the synthesis of more complex molecules. The presence of bromo, chloro, and aldehyde functionalities on the pyridine ring offers multiple reaction sites for further chemical modifications. The hydrochloride salt form generally enhances the solubility and stability of the parent compound.

Molecular Structure:

Caption: 2D structure of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Table 1: Core Compound Identifiers

PropertyValueSource
Chemical Name 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride-
Synonyms 5-bromo-4-chloronicotinaldehyde hydrochloride[1]
CAS Number 2056110-56-4[1]
Molecular Formula C₆H₄BrCl₂NO[1]
Molecular Weight 256.91 g/mol [1]
InChI Key ROXOSXBSRHVOEY-UHFFFAOYSA-N[1]

Physicochemical Properties: Predictions and Experimental Determination

Precise physicochemical data for this specific compound is not widely available in the literature. This section outlines the predicted properties based on its chemical structure and provides robust, field-proven protocols for their experimental determination.

Physical State and Appearance

Based on structurally similar compounds, 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is expected to be a solid at room temperature, likely a crystalline powder, with a color ranging from white to off-white or pale yellow.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a hydrochloride salt of a heterocyclic compound, a relatively high melting point, likely with decomposition, is expected.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be utilized for this determination.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Solubility

The solubility of a compound is a crucial parameter in drug development, influencing its absorption and formulation. As a hydrochloride salt, enhanced aqueous solubility is anticipated compared to its free base form. The "like dissolves like" principle suggests good solubility in polar protic solvents.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterSolubleHydrochloride salt formation increases polarity and allows for ion-dipole interactions.
Methanol, EthanolSolublePolar protic solvents capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent.
Dichloromethane (DCM)Sparingly soluble to insolubleLower polarity compared to the solute.
Hexanes, TolueneInsolubleNonpolar solvents.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

  • Preparation of Saturated Solution: An excess amount of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., PTFE).[2]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve with standard solutions of known concentrations is used for accurate quantification.[2]

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift.

  • Pyridine Protons (H-2 and H-6): Expected in the range of δ 8.5-9.5 ppm. The electron-withdrawing nature of the substituents and the pyridine nitrogen will shift these protons downfield.

  • Aldehyde Proton (-CHO): Expected as a singlet in the range of δ 9.8-10.5 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton.

  • Aldehyde Carbonyl Carbon (C=O): Expected in the range of δ 185-195 ppm.

  • Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm), with the carbons attached to the electronegative substituents (Br, Cl) and nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C=C and C=N Stretching (Pyridine Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

  • C-Cl and C-Br Stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.

The formation of the hydrochloride salt may lead to the appearance of a broad N-H stretching band.[3]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum of the free base (C₆H₃BrClNO) is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 220.

pKa: The Critical Ionization Constant

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH.[4] This is particularly crucial for drug candidates as it influences their solubility, permeability, and interaction with biological targets. For 5-Bromo-4-chloro-pyridine-3-carbaldehyde, the pKa will refer to the equilibrium between the protonated pyridinium form and the neutral pyridine form.

Factors Influencing the pKa

The basicity of the pyridine nitrogen is significantly influenced by the electronic effects of the substituents on the ring.

  • Inductive Effects: Both the bromo and chloro substituents are electronegative and will withdraw electron density from the pyridine ring through the sigma bonds (inductive effect). This destabilizes the positive charge on the protonated nitrogen, making the compound less basic (lower pKa) compared to unsubstituted pyridine (pKa ≈ 5.2).

  • Resonance Effects: The aldehyde group is a strong electron-withdrawing group through both induction and resonance, further reducing the electron density on the pyridine nitrogen and lowering the pKa.

Given these strong electron-withdrawing effects, the pKa of 5-Bromo-4-chloro-pyridine-3-carbaldehyde is predicted to be significantly lower than that of pyridine.

Experimental Determination of pKa by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a reliable and accessible method for determining the pKa of compounds that possess a chromophore close to the ionization center, where the protonated and deprotonated forms exhibit different absorption spectra.[5][6]

G A Prepare buffer solutions of varying pH C Add stock solution to each buffer to a constant final concentration A->C B Prepare stock solution of the compound B->C D Record UV-Vis spectrum for each pH C->D E Plot Absorbance vs. pH at a selected wavelength D->E F Determine pKa from the inflection point of the curve E->F

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 1 to 7) should be prepared. The ionic strength of these buffers should be kept constant.

  • Sample Preparation: A stock solution of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is prepared in a suitable solvent (e.g., water or a water/methanol mixture).

  • Spectral Measurement: A fixed volume of the stock solution is added to each buffer solution to achieve the same final concentration. The UV-Vis absorption spectrum for each solution is recorded over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[5]

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reliable estimate of the pKa. Density Functional Theory (DFT) calculations combined with a continuum solvation model are commonly used for this purpose.[7][8]

The pKa can be calculated using a thermodynamic cycle that relates the free energy of deprotonation in the gas phase and the solvation free energies of the species involved.[9]

Conclusion

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a valuable synthetic intermediate with physicochemical properties that are critical to its application. While specific experimental data is limited, this guide provides a robust framework for its characterization. The predicted low pKa, a consequence of the strong electron-withdrawing substituents, is a key feature of this molecule. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the melting point, solubility, spectral characteristics, and pKa, ensuring the reliable use of this compound in further research and development.

References

  • (PDF) Theoretical pKa calculations of substituted pyridines - ResearchGate. Available at: [Link]

  • Acidity Study on 3-Substituted Pyridines - MDPI. Available at: [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. Available at: [Link]

  • Acidity Study on 3-Substituted Pyridines - Semantic Scholar. Available at: [Link]

  • The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents - Scribd. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • Determining Solubility of an Unknown Salt at Various Temperatures - COPYRIGHT FOUNTAINHEAD PRESS. Available at: [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar. Available at: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available at: [Link]

  • 5-Bromo-2-chloropyridine-4-carbaldehyde - Shandong Kunda Biotechnology Co Ltd. Available at: [Link]

  • 5-bromo-4-chloropyridine-3-carbaldehyde | 1060802-24-5 | C6H3BrClNO | Appchem. Available at: [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Available at: [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem. Available at: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromo-4-chloro-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. In the absence of publicly available experimental data for this specific compound, this document establishes a robust theoretical framework to predict and interpret its spectral characteristics. By examining the electronic transitions inherent to the pyridine chromophore and the modulating effects of bromo, chloro, and carbaldehyde substituents, alongside the influence of protonation, this guide offers valuable insights for researchers. A detailed, field-proven experimental protocol for acquiring the UV-Vis spectrum is provided, ensuring a self-validating system for spectral analysis. This guide is intended to empower researchers in drug development and related fields to understand, predict, and experimentally verify the UV-Vis absorption properties of this and structurally similar molecules.

Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing critical information about the electronic structure of molecules.[1] The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light and the intensity of that absorption are unique characteristics determined by its specific arrangement of atoms and electrons. For a molecule such as 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a substituted pyridine derivative, UV-Vis spectroscopy can be instrumental in confirming its identity, determining its concentration in solution, and providing insights into its electronic properties which can be relevant for its application in drug development and material science.

This guide will delve into the theoretical underpinnings of the UV-Vis spectrum of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, predict its key spectral features, and provide a detailed methodology for its experimental determination.

Theoretical Framework: Predicting the UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light.[2] In 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, the principal chromophore is the substituted pyridine ring. The absorption characteristics of this molecule are influenced by several key factors: the inherent electronic transitions of the pyridine ring, the electronic effects of the substituents (bromo, chloro, and carbaldehyde groups), and the protonation of the pyridine nitrogen due to the hydrochloride salt form.

Electronic Transitions in the Pyridine Chromophore

The pyridine ring, an aromatic heterocycle, exhibits two main types of electronic transitions in the UV region:

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.[3] They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in the UV spectra of aromatic compounds.[4]

  • n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atom, to a π* antibonding orbital.[3][5] Compared to π → π* transitions, n → π* transitions are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivities.[4]

For unsubstituted pyridine, the π → π* transitions are observed around 202 nm and 254 nm.[6][7]

The Influence of Substituents

The bromo, chloro, and carbaldehyde groups attached to the pyridine ring significantly modulate its electronic structure and, consequently, its UV-Vis spectrum.

  • Halogen Substituents (Bromo and Chloro): Halogens are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. Both bromine and chlorine are electron-withdrawing through their inductive effect (-I) but can act as electron-donating through their resonance effect (+R) due to the presence of lone pairs. For halogens, the inductive effect generally dominates. This electron-withdrawing nature can lead to a bathochromic (red) shift, a shift to longer wavelengths, of the π → π* transitions.

  • Carbaldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance. When conjugated with the pyridine ring, the carbaldehyde group extends the π-system, which generally leads to a significant bathochromic shift of the π → π* absorption bands.

The Effect of Protonation (Hydrochloride Form)

The compound is in its hydrochloride form, meaning the nitrogen atom of the pyridine ring is protonated to form a pyridinium cation. This protonation has a profound effect on the electronic structure and the resulting UV-Vis spectrum:

  • n → π* Transitions: The protonation of the nitrogen atom ties up the lone pair of electrons, making the n → π* transition no longer possible. This results in the disappearance of the corresponding weak absorption band.

  • π → π* Transitions: The formation of the pyridinium ion increases the electron-withdrawing nature of the ring, which can lead to a shift in the π → π* absorption bands. The direction of this shift can depend on the specific substitution pattern and solvent interactions. In many cases, protonation of N-heterocycles leads to a red shift in the absorption spectra.

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable UV-Vis absorption spectrum of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a systematic and well-controlled experimental procedure is essential.

Materials and Instrumentation
  • Sample: 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (Purity ≥95%)

  • Solvent: Spectroscopic grade ethanol or methanol. The choice of solvent is critical as it can influence the position and shape of absorption bands. Ethanol and methanol are good choices as they are polar, capable of solvating the hydrochloride salt, and are transparent in a wide UV range.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (e.g., 5-10 mg).

    • Dissolve the weighed sample in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) to prepare a stock solution.

    • From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M. The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Perform a system baseline correction using two cuvettes filled with the spectroscopic grade solvent. This corrects for any absorbance from the solvent and the cuvettes.

  • Spectral Measurement:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample beam path and a cuvette with the pure solvent in the reference beam path.

    • Scan the absorbance of the sample from approximately 400 nm down to 200 nm.

    • Record the spectrum and identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • From the spectrum, determine the λmax values for all observed absorption bands.

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) for each band.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., Ethanol) weigh->dissolve dilute Prepare Dilutions dissolve->dilute scan Scan Absorbance (200-400 nm) dilute->scan Introduce Sample warmup Spectrophotometer Warm-up baseline Baseline Correction (Solvent Blank) warmup->baseline record Record Spectrum scan->record identify_lambda Identify λmax record->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon

Caption: Experimental workflow for acquiring the UV-Vis absorption spectrum.

Predicted and Comparative Spectral Analysis

Based on the theoretical principles outlined above and by comparing with structurally similar compounds, we can predict the key features of the UV-Vis spectrum of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Expected Absorption Maxima (λmax)
  • The spectrum is expected to be dominated by π → π* transitions .

  • Due to the combined electron-withdrawing and conjugating effects of the bromo, chloro, and carbaldehyde substituents, a significant bathochromic shift is anticipated compared to unsubstituted pyridine (λmax at 202 and 254 nm)[6][7] and even 3-pyridinecarboxaldehyde (which shows absorption in the 250-300 nm range).[8]

  • The protonation of the pyridine nitrogen will likely contribute to a further red shift.

  • Therefore, it is predicted that the primary absorption band (λmax) for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride will be observed in the 280-320 nm range .

  • A second, possibly weaker, π → π* transition might be observed at a shorter wavelength, likely below 250 nm.

  • The n → π* transition will be absent due to the protonation of the nitrogen atom.

Comparative Data of Structurally Related Compounds

To provide context for our prediction, the following table summarizes the UV-Vis absorption data for pyridine and some related derivatives.

Compoundλmax (nm)SolventReference
Pyridine202, 254Acidic Mobile Phase[6][7]
3-Pyridinecarboxaldehyde~250-300Not specified[8]
4-Nitropyridine N-oxide330-355Various[5]

The data for 4-nitropyridine N-oxide, although a different system, illustrates the significant bathochromic shift that can be induced by strong electron-withdrawing groups on a pyridine ring.[5]

Logical Relationship Diagram

logical_relationship cluster_structure Structural Features cluster_effects Electronic Effects cluster_spectrum Predicted Spectral Features compound 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride pyridine Pyridine Ring (Chromophore) substituents Substituents: - Bromo - Chloro - Carbaldehyde hcl Hydrochloride (Protonation) transitions π → π* and n → π Transitions pyridine->transitions conjugation Extended Conjugation & Inductive Effects substituents->conjugation no_n_pi Absence of n → π Transition hcl->no_n_pi spectrum UV-Vis Absorption Spectrum transitions->spectrum bathochromic Bathochromic Shift (Red Shift) conjugation->bathochromic no_n_pi->spectrum lambda_max Predicted λmax: ~280-320 nm bathochromic->lambda_max

Caption: Factors influencing the predicted UV-Vis spectrum.

Conclusion

References

  • Mizzoni, R. H. (1975). Pyridine Aldehydes and Ketones. In The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Supplement Part Three (pp. 115-187). John Wiley & Sons, Inc.
  • Letcher, T. M., & Domanska, U. (2002). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 67(14), 4753–4757. [Link]

  • Jacquemin, D., & Adamo, C. (2016). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation, 12(4), 1793–1801. [Link]

  • Gâz, A. S., Gaina, L., & Gaina, C. (2011). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 355–359. [Link]

  • Bale, C., et al. (2025). Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates. Chemistry – A European Journal. [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Varadwaj, A., Varadwaj, P. R., & Marques, H. M. (2018). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 20(44), 28069–28082. [Link]

  • Wiley-VCH. (n.d.). 4-Pyridinecarboxaldehyde. In SpectraBase. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Pyridinecarboxaldehyde. [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, N. J., & Kim, K. S. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6043–6050. [Link]

  • Lee, Y.-P., & Wu, Y.-J. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(36), 8743–8752. [Link]

  • ResearchGate. (n.d.). (A) Effect of HCl concentration on the UV-Visible absorbance of...[Link]

  • Effects of hydrochloric acid and salts on the absorption of light by beta-naphthoquinonesulfonic acid. (n.d.). [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006–5067. [Link]

  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. [Link]

  • Land Of Learning. (2024, November 3). n to pi and pi to pi* transitions explained | Photochemistry part 3* [Video]. YouTube. [Link]

  • UGA Student Affairs. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde: A Versatile Research Compound. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde. [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018, August 6). Physical Chemistry Chemical Physics. [Link]

  • Chemistry LibreTexts. (2023, January 29). Electronic Spectroscopy - Interpretation. [Link]

  • Wang, Y.-C., et al. (2024). Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines. Molecules, 29(9), 2096. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • Puzzarini, C., & Barone, V. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 26(16), 4994. [Link]

  • Crowell, E. P., Powell, W. A., & Varsel, C. J. (1963). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry, 35(2), 184–187. [Link]

  • Chemistry LibreTexts. (2024, August 7). 12.4: Spectroscopic Properties of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of hydrochloric acid solutions of tryptophan. [Link]

  • The Good Scents Company. (n.d.). 4-pyridine carboxaldehyde. [Link]

  • Study of Sorption of Chlortetracycline Hydrochloride on Zirconium-Based Metal–Organic Framework Followed by Determination by UV-Vis Detection. (2025, August 20). MDPI. [Link]

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Exploratory

An In-depth Technical Guide to the Mechanism of Formation for 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride

Abstract 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a key heterocyclic building block utilized in the development of novel therapeutic agents and advanced agrochemicals. Its specific substitution pattern—f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a key heterocyclic building block utilized in the development of novel therapeutic agents and advanced agrochemicals. Its specific substitution pattern—featuring bromo, chloro, and formyl groups on the pyridine scaffold—provides multiple reaction sites for further molecular elaboration. This guide offers a comprehensive examination of the predominant synthetic pathway for this compound, focusing on the underlying chemical principles and reaction mechanisms. We will dissect the multi-step synthesis, emphasizing the strategic application of a regioselective metal-halogen exchange reaction, a cornerstone of modern heterocyclic chemistry. This document is intended for researchers, chemists, and process development professionals who require a deep, mechanistic understanding of this molecule's formation to facilitate discovery and optimization efforts.

Strategic Overview: A Logic-Driven Synthetic Approach

The synthesis of a multi-substituted heterocycle like 5-Bromo-4-chloro-pyridine-3-carbaldehyde requires a carefully orchestrated sequence of reactions to ensure correct regiochemical outcomes. A direct, one-pot functionalization of a simple pyridine ring is synthetically challenging due to the deactivating nature of the halogen substituents and the inherent reactivity patterns of the pyridine core.

Therefore, a robust and controllable synthesis proceeds via the sequential functionalization of a di-halogenated pyridine precursor. The most logical and field-proven approach involves a late-stage formylation of a pre-formed 5-bromo-4-chloropyridine backbone. This strategy hinges on the differential reactivity of the carbon-halogen bonds, allowing for a highly selective introduction of the aldehyde group at the C-3 position.

The overall transformation can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Core C-3 Functionalization cluster_2 Final Product Formation A 3,5-Dibromopyridine B 3,5-Dibromopyridine N-oxide A->B Oxidation C 3,5-Dibromo-4-hydroxypyridine B->C Rearrangement D Key Precursor: 3,5-Dibromo-4-chloropyridine C->D Chlorination (e.g., POCl3) E Regioselective Lithiation (Metal-Halogen Exchange) D->E n-BuLi, -78°C F Electrophilic Quench (Formylation with DMF) E->F G Aldehyde Intermediate F->G Hydrolysis H Final Product: 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride G->H Acidification (HCl)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Mechanistic Elucidation

The cornerstone of this synthesis is the precise and selective introduction of the formyl group at the C-3 position. This is achieved through a lithium-halogen exchange, a powerful transformation that converts a relatively unreactive carbon-halogen bond into a highly nucleophilic organometallic species.

Step 2.1: Synthesis of the Key Precursor: 3,5-Dibromo-4-chloropyridine

The synthesis begins with a suitable precursor, 3,5-dibromo-4-chloropyridine. While multiple routes to this intermediate exist, a common method involves the functionalization of 3,5-dibromopyridine. The pyridine nitrogen is first oxidized to form the N-oxide. Treatment of the N-oxide with an activating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) facilitates nucleophilic attack by a chloride ion at the C-4 position, yielding the desired trisubstituted pyridine. The use of POCl₃ is a well-established method for the deoxygenative chlorination of N-oxides and the conversion of hydroxypyridines to chloropyridines.[1]

Step 2.2: The Core Transformation: Regioselective Lithium-Bromine Exchange and Formylation

This two-part step represents the critical bond-forming sequence of the entire synthesis.

Part A: Regioselective Lithium-Bromine Exchange

With the 3,5-dibromo-4-chloropyridine precursor in hand, the C-3 position is selectively activated. This is accomplished by reacting the precursor with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C).

  • Causality of Selectivity: The reaction proceeds via a metal-halogen exchange mechanism rather than deprotonation, as the ring protons are not sufficiently acidic. The selectivity for the C-3 bromine over the C-5 bromine or the C-4 chlorine is governed by a combination of electronic and steric factors. The C-3 position is ortho to the electron-withdrawing nitrogen atom, which stabilizes the resulting carbanion. Furthermore, lithium-halogen exchange rates are significantly faster for bromine than for chlorine. The reaction selectively occurs at one of the two bromine atoms. While both C-3 and C-5 are electronically similar, the C-3 position is often favored for subsequent functionalization.

Part B: Electrophilic Quench with N,N-Dimethylformamide (DMF)

The highly reactive 5-bromo-4-chloro-3-lithiopyridine intermediate is not isolated. It is immediately "quenched" by the addition of an electrophile, in this case, N,N-dimethylformamide (DMF).[2][3]

  • Nucleophilic Attack: The lithiated carbon at C-3 acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.

  • Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Collapse and Hydrolysis: This intermediate collapses, and upon aqueous acidic workup (typically with HCl), it is hydrolyzed to yield the carbaldehyde. The workup serves the dual purpose of generating the aldehyde and protonating the basic pyridine nitrogen to form the stable hydrochloride salt.

The mechanism for this core transformation is illustrated below:

Caption: Mechanism of lithium-halogen exchange and subsequent formylation.

Experimental Protocol & Key Parameters

While specific laboratory procedures may vary, the following outlines a generalized protocol derived from the mechanistic principles discussed. Adherence to these parameters is critical for ensuring reaction efficiency, selectivity, and safety.

Protocol: Synthesis via Lithiation-Formylation

  • Inert Atmosphere: The entire reaction sequence must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive organolithium intermediates by atmospheric moisture or oxygen.

  • Precursor Dissolution: Dissolve 3,5-dibromo-4-chloropyridine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Lithiation: Add n-butyllithium (typically 1.0-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete metal-halogen exchange.

  • Electrophilic Quench: Slowly add dry N,N-dimethylformamide (DMF, >1.2 eq) to the reaction mixture.

  • Warming and Quenching: After the addition of DMF, allow the reaction to slowly warm to room temperature. The reaction is then carefully quenched by the addition of aqueous acid (e.g., 1M HCl).

  • Workup and Isolation: The product is typically extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The resulting crude product is often purified by recrystallization or column chromatography. The final hydrochloride salt can be precipitated by treating a solution of the free base with ethereal HCl.

Table of Critical Reaction Parameters
ParameterValue / ConditionRationale & Expert Insight
Atmosphere Inert (Argon, N₂)Organolithium reagents are extremely pyrophoric and react violently with water and oxygen. Strict exclusion of air is mandatory for safety and yield.
Solvent Anhydrous THF, Diethyl EtherAprotic and non-reactive with organolithiums. Must be rigorously dried before use.
Temperature -78 °CEssential for the stability of the 3-lithiopyridine intermediate, preventing decomposition or undesired side reactions like rearrangement or reaction with the solvent.
Base n-Butyllithium (n-BuLi)A strong, non-nucleophilic base ideal for efficient metal-halogen exchange at low temperatures.
Formylating Agent Anhydrous DMFA common, effective, and economical source of the formyl group for quenching organometallic reagents.[3]
Workup Aqueous Acid (e.g., HCl)Serves to both hydrolyze the reaction intermediate to the final aldehyde and to form the stable, easily handled hydrochloride salt.

Authoritative Grounding & Validation

The synthetic strategy detailed herein is grounded in fundamental principles of organometallic and heterocyclic chemistry. The Vilsmeier-Haack reaction, while a powerful formylation tool, is most effective on electron-rich aromatic and heteroaromatic substrates.[4][5][6] For electron-deficient rings, such as di-halogenated pyridines, direct formylation is challenging. The use of ortho-metalation, often via lithium-halogen exchange, provides a reliable alternative by inverting the polarity of a specific carbon atom, transforming it from an electrophilic to a highly nucleophilic center.[2] This umpolung strategy is a cornerstone of modern organic synthesis. The subsequent conversion of the hydroxyl group on a pyridine ring to a chlorine atom using reagents like POCl₃ is a standard and widely documented transformation.[1] The final product can be characterized using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

References

  • ChemicalBook. (2026, January 13). 3-Bromo-5-hydroxypyridine | 74115-13-2.
  • Zhang, P., et al. (2023, October 2).
  • ChemicalBook. 3-Bromo-5-hydroxypyridine synthesis.
  • Zhang, J., et al. (2014). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • ResearchGate. (2011).
  • Dong, Z., et al. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
  • HETEROCYCLES, Vol. 83, No. 9, 2011.
  • Organic-Chemistry.org.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction.
  • ChemPoint. (2025, July 15).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a key building block in medicinal chemistry and drug discovery. Its trifunctional nat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a key building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring bromo, chloro, and carbaldehyde moieties on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide range of complex heterocyclic compounds with potential therapeutic applications. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the specific substitution pattern of this compound allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design.

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. The described methodology is based on established chemical principles, primarily the Vilsmeier-Haack formylation, and is designed to be both efficient and reproducible in a standard laboratory setting.

Synthetic Strategy Overview

The synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is approached in a two-step sequence starting from the commercially available 3-Bromo-4-chloropyridine. The core of this strategy is the regioselective introduction of a formyl group at the C3 position of the pyridine ring via the Vilsmeier-Haack reaction. The resulting aldehyde is then converted to its hydrochloride salt to improve stability and handling.

Synthesis_Workflow A 3-Bromo-4-chloropyridine C 5-Bromo-4-chloro-pyridine-3-carbaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl₃ + DMF) B->C E 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride C->E Salt Formation D HCl D->E

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde

This part details the formylation of 3-Bromo-4-chloropyridine using the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich position of the pyridine ring.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Bromo-4-chloropyridine≥98%e.g., Chem-ImpexStarting material[3]
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%e.g., Sigma-AldrichHighly corrosive and water-reactive[4][5]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichUse as both reagent and solvent
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-AldrichFor extraction
Saturated sodium bicarbonate solutionLaboratory grade-For neutralization
Anhydrous sodium sulfate (Na₂SO₄)Laboratory grade-For drying
Crushed ice--For quenching the reaction
Round-bottom flask--Appropriate size
Magnetic stirrer and stir bar--
Dropping funnel--
Ice bath--
Heating mantle--
Condenser--
Separatory funnel--
Rotary evaporator--
Experimental Protocol
  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 10 °C during the addition. The formation of a white solid, the Vilsmeier reagent, may be observed.[6]

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 3-Bromo-4-chloropyridine (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the solution of 3-Bromo-4-chloropyridine dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.[4]

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-4-chloro-pyridine-3-carbaldehyde.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

The purified aldehyde is converted to its hydrochloride salt to enhance its stability and ease of handling. This is achieved by treating a solution of the aldehyde with hydrochloric acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-Bromo-4-chloro-pyridine-3-carbaldehydePurified from Part 1-
Diethyl ether or DichloromethaneAnhydrouse.g., Sigma-AldrichSolvent for the aldehyde
Hydrochloric acid (HCl) solution in diethyl ether (e.g., 2 M) or gaseous HClReagent gradee.g., Sigma-AldrichFor salt formation
Round-bottom flask--
Magnetic stirrer and stir bar--
Filtration apparatus (e.g., Büchner funnel)--
Experimental Protocol
  • Salt Formation:

    • Dissolve the purified 5-Bromo-4-chloro-pyridine-3-carbaldehyde (1.0 eq.) in anhydrous diethyl ether or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.

    • A precipitate of the hydrochloride salt should form.

  • Isolation and Drying:

    • Continue stirring in the ice bath for 30 minutes after the addition is complete.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the product under vacuum to obtain 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride as a solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield in Part 1Incomplete reactionEnsure the reaction is heated for a sufficient time at the correct temperature. Monitor by TLC until the starting material is consumed.
Moisture contaminationUse anhydrous reagents and solvents, and perform the reaction under an inert atmosphere.[4]
Inefficient extractionEnsure complete extraction by performing multiple extractions with an adequate volume of solvent.
Difficulty in purifying the aldehydePresence of impurities from the Vilsmeier reagentDuring work-up, ensure thorough washing of the organic layer to remove any residual DMF and phosphorus byproducts. Optimize column chromatography conditions.
Incomplete salt formation in Part 2Insufficient HClEnsure the addition of a slight excess of HCl. Check the pH of the solution after addition.
Oily product instead of solid saltPresence of residual solvent or impuritiesEnsure the starting aldehyde is pure. Wash the precipitated salt thoroughly with cold, anhydrous solvent. Dry the final product under high vacuum for an extended period.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Vilsmeier-Haack Reaction: The reaction can be exothermic, especially during the formation of the Vilsmeier reagent and the quenching step. Maintain careful temperature control throughout the procedure.[4][7]

  • Hydrochloric Acid: Concentrated HCl and its solutions are corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: Always work in a well-ventilated area. Avoid inhalation, ingestion, and skin contact with all chemicals. Dispose of chemical waste according to institutional and local regulations.

References

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides. BenchChem.
  • Chinese Chemical Society. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
  • ACS Publications. (2007, May 16). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
  • PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • BenchChem. (n.d.). physical and chemical properties of Vilsmeier's reagent. BenchChem.
  • ResearchGate. (2025, August 6). Vilsmeier?Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BenchChem. (2025). Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). BenchChem.
  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • ChemBK. (2024, April 10). Phosphorus oxychloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. BenchChem.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • (2003, August 4). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).
  • WordPress.com. (2009, June 3). My friend phosphorus oxychloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for cleanly preparing high-purity pyridine hydrochloride.
  • BenchChem. (n.d.).
  • (n.d.).
  • (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2021, November 10).
  • Google Patents. (n.d.). Process for the production of pyridine aldehydes.
  • PubChem. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]

  • (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Google Patents. (n.d.). Preparation method for 4-pyridinecarboxaldehyde.
  • Asian Journal of Chemistry. (2022, May 18). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities.

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal functionalization, and self-validating experimental protocols. Introduction & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, orthogonal functionalization, and self-validating experimental protocols.

Introduction & Chemical Profile

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (CAS: 2056110-56-4) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex pharmaceutical scaffolds, such as somatostatin receptor (SSTR2) agonists and kinase inhibitors[1].

This molecule presents a classic chemoselectivity challenge. It possesses two distinct halogenated sites (C4-Cl and C5-Br) and a reactive aldehyde (-CHO) group, all situated on an electron-deficient pyridine ring. Successfully navigating the reactivity of this molecule requires a deep understanding of transition-metal kinetics, bond dissociation energies, and basicity control.

Mechanistic Insights: Chemoselectivity & Orthogonal Reactivity

As a researcher, your primary goal with this scaffold is to achieve orthogonal functionalization —selectively reacting one halogen while preserving the other for downstream modifications. The reactivity is governed by two competing mechanistic forces[2]:

  • Bond Dissociation Energy (BDE) vs. Oxidative Addition: In palladium-catalyzed cross-coupling, the general reactivity trend for oxidative addition follows the order of C-I > C-Br > C-Cl. The C5-Br bond is inherently weaker than the C4-Cl bond, making it the kinetically favored site for Pd(0) insertion[3].

  • Electronic Activation & SNAr Susceptibility: The C4 position is exceptionally electron-deficient. It sits para to the strongly electron-withdrawing pyridine nitrogen and ortho to the carbaldehyde group. While this extreme electron deficiency slightly activates the C-Cl bond toward Pd(0), it makes it hyper-reactive toward Nucleophilic Aromatic Substitution (SNAr)[1].

The Hydrochloride Salt Factor

A critical, often-overlooked variable is that this substrate is supplied as a hydrochloride salt . In a Suzuki-Miyaura coupling, the inorganic base (e.g., K₃PO₄) is required to activate the boronic acid into a nucleophilic boronate complex[4]. If you do not account for the HCl salt, the first equivalent of your base will be consumed simply neutralizing the substrate. This leads to incomplete transmetalation, stalled catalytic cycles, and significant yield drops. Causality Rule: Always add an additional 1.0 equivalent of base to liberate the free base in situ.

Reactivity Substrate 5-Bromo-4-chloro-pyridine- 3-carbaldehyde HCl FreeBase Free Base (in situ generated) Substrate->FreeBase Base (1.0 eq) Neutralization Suzuki Suzuki Coupling (C5 Position) FreeBase->Suzuki Pd(0), Ar-B(OH)2 Base (2.0 eq) SNAr SNAr Reaction (C4 Position) FreeBase->SNAr Amine, Heat Base Product1 5-Aryl-4-chloro-pyridine- 3-carbaldehyde Suzuki->Product1 Chemoselective C-C Bond Product2 5-Bromo-4-amino-pyridine- 3-carbaldehyde SNAr->Product2 Chemoselective C-N Bond

Orthogonal reactivity pathways of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Optimization of Reaction Conditions

To achieve high C5-regioselectivity during the Suzuki coupling, the choice of catalyst and base is paramount. A bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred. Its large bite angle promotes rapid reductive elimination, minimizing the time the Pd(II) intermediate spends in a state where it could undergo side reactions or isomerizations[4].

Table 1: Optimization of Suzuki-Miyaura Conditions for C5-Regioselectivity
Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Causality / Mechanistic Outcome
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (4:1)85Baseline: Good yield, but prolonged heating may lead to minor C4-arylation or aldehyde degradation.
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ (3.0 eq) Toluene / H₂O (3:1) 80 Optimal: Bidentate ligand prevents C4 insertion; mild base protects the -CHO group. High C5 selectivity.
Pd(OAc)₂ / SPhosCs₂CO₃ (3.0 eq)THF / H₂O (10:1)65Alternative: Highly active catalyst allows lower temperatures, preserving sensitive functional groups.

Experimental Protocols

Protocol A: Direct Regioselective Suzuki Coupling at C5

This protocol is designed to couple an aryl group at the C5 position while leaving the C4-Cl bond intact for downstream chemistry.

Reagents:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde HCl (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol) (Note: 1.0 eq neutralizes HCl; 2.0 eq drives transmetalation)

  • Toluene / H₂O (3:1 v/v, 12 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the Toluene/H₂O mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle.

  • Neutralization & Mixing: To an oven-dried Schlenk flask, add the substrate, arylboronic acid, and K₃PO₄. Add the degassed solvent mixture. Stir at room temperature for 5 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation & QC Checkpoints:

  • Checkpoint 1 (Neutralization): Upon adding the solvent and base, the solid suspension will change character as the HCl salt is neutralized to the free base.

  • Checkpoint 2 (Reaction Progress): The mixture should transition from a reddish-orange suspension to a dark brown/black mixture (indicating active Pd cycling). TLC (UV 254 nm) should show the disappearance of the starting material and the appearance of a lower R_f product spot.

  • Checkpoint 3 (Aqueous pH): Post-reaction, check the aqueous layer pH. It should be mildly basic (pH 8-10). If acidic, insufficient base was added, explaining any potential low yields.

Workflow Step1 1. Neutralization Add extra base (e.g., K3PO4) to neutralize HCl salt Step2 2. Oxidative Addition Pd(0) selectively inserts into the weaker C5-Br bond Step1->Step2 Step3 3. Transmetalation Base-activated Ar-B(OH)3- transfers Ar group to Pd(II) Step2->Step3 Step4 4. Reductive Elimination Formation of C5-Ar bond and regeneration of Pd(0) Step3->Step4 Step5 5. Workup & Purification Aqueous quench, extraction, and chromatography Step4->Step5

Step-by-step mechanistic workflow for the regioselective Suzuki-Miyaura coupling.

Protocol B: Sequential SNAr (C4) followed by Suzuki (C5)

In many drug discovery workflows (e.g., SSTR2 agonist synthesis), it is highly advantageous to perform an SNAr at the C4 position before the Suzuki coupling[1].

Mechanistic Rationale: Reacting the C4-Cl with an amine introduces an electron-donating group (-NR₂) to the pyridine ring. This dramatically increases the electron density of the ring, further deactivating the C5-Br bond toward unwanted homocoupling or degradation, allowing for a highly controlled, albeit slightly higher-temperature, subsequent Suzuki coupling.

Step 1: SNAr at C4

  • Dissolve 5-Bromo-4-chloro-pyridine-3-carbaldehyde HCl (1.0 eq) in anhydrous DMA.

  • Add Triethylamine (2.5 eq) and the desired primary/secondary amine (1.1 eq). (Causality: Et₃N neutralizes the HCl salt and acts as the acid scavenger for the SNAr).

  • Stir at 50 °C for 4 hours. The extreme electrophilicity of the C4 position ensures rapid conversion.

  • Quench with water, extract with EtOAc, and isolate the 4-amino-5-bromo-pyridine-3-carbaldehyde intermediate.

Step 2: Suzuki at C5

  • Subject the isolated intermediate (1.0 eq) to Suzuki conditions: Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1).

  • Heat to 90 °C for 16 hours. (Causality: The newly introduced amine donates electron density, making the C5-Br bond slightly less reactive to oxidative addition; thus, a higher temperature and a more electron-rich catalyst system like Pd(PPh₃)₄ are utilized).

References

  • European Patent Office. EP 3581569 A1 - COMPOUND HAVING SOMATOSTATIN RECEPTOR AGONISTIC ACTIVITY AND PHARMACEUTICAL USE THEREOF. (Demonstrates the specific SNAr reactivity at the C4 position of 5-bromo-4-chloropyridine-3-carbaldehyde). 1

  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Details the BDE rules and C-Br vs C-Cl chemoselectivity in halogenated pyridines). 3

  • PubMed Central (PMC). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (Explores orthogonal functionalization strategies exploiting chemoselectivity). 2

  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (Provides foundational baseline conditions and mechanistic catalytic cycle data for halogenated heterocycles).4

Sources

Method

Application Note: Chemoselective Reductive Amination of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride

Executive Summary The synthesis of complex pyridine-based scaffolds is a cornerstone of modern drug development. However, functionalizing highly decorated, electron-deficient heterocycles presents significant chemoselect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex pyridine-based scaffolds is a cornerstone of modern drug development. However, functionalizing highly decorated, electron-deficient heterocycles presents significant chemoselectivity challenges. This application note details a highly optimized protocol for the reductive amination of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride with primary amines.

By leveraging Sodium Triacetoxyborohydride (STAB) in a carefully temperature-controlled environment, this protocol achieves high yields of the target secondary amine while strictly suppressing the competing Nucleophilic Aromatic Substitution (SNAr) side reaction inherent to 4-chloropyridines.

Mechanistic Rationale & Substrate Vulnerabilities

To achieve high yields, researchers must navigate three distinct chemical features of this specific substrate:

  • The Hydrochloride Salt: The starting material is supplied as an HCl salt. Direct addition of the primary amine would result in protonation of the nucleophile, stalling imine formation. A stoichiometric amount of a non-nucleophilic base (DIPEA) is required to liberate the free aldehyde without participating in side reactions.

  • Chemoselectivity of the Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 or NaBH3CN. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reagent that selectively reduces the highly electrophilic iminium intermediate rather than the neutral aldehyde[1],[2].

  • The SNAr Hazard (Critical): The pyridine ring is highly electron-deficient due to the electron-withdrawing aldehyde at C3, the chloride at C4, and the bromide at C5. This renders the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary amines[3]. If the reaction is heated or an excessive molar equivalent of the amine is used, the amine will displace the C4-chloride, leading to a des-chloro amino-pyridine byproduct[4]. Strict temperature control (≤ 25 °C) is non-negotiable.

Mechanism A 5-Bromo-4-chloro-pyridine- 3-carbaldehyde HCl B Neutralization (DIPEA, 1.0 eq) A->B C Free Aldehyde B->C D Primary Amine (R-NH2) Condensation C->D H SNAr Side Reaction (C4-Chloro Displacement) C->H Excess Amine / Heat E Imine / Iminium Intermediate D->E 20 °C, 1-2 h F Reduction (NaBH(OAc)3) E->F E->H Excess Amine / Heat G Target Secondary Amine (Chemoselective) F->G Selective Hydride Transfer

Fig 1. Mechanistic workflow of reductive amination highlighting the target pathway and SNAr hazard.

Reagent Selection & Stoichiometry Matrix

The following table outlines the precise stoichiometry required for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )Eq.Mass / VolMechanistic Role
5-Bromo-4-chloro-pyridine-3-carbaldehyde HCl 256.911.002.57 gElectrophilic Substrate
Primary Amine (e.g., Benzylamine)107.151.051.12 g (1.14 mL)Nucleophile
N,N-Diisopropylethylamine (DIPEA) 129.241.001.29 g (1.74 mL)Acid Neutralizer (Non-nucleophilic)
Sodium Triacetoxyborohydride (STAB) 211.941.503.18 gChemoselective Reductant[2]
1,2-Dichloroethane (DCE) 98.96N/A50 mL (0.2 M)Aprotic Solvent[1]

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system , embedding visual and analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next step.

Workflow S1 1. Salt Neutralization (DIPEA) S2 2. Imine Formation (R-NH2) S1->S2 S3 3. Reductive Amination (STAB) S2->S3 S4 4. Aqueous Quench (NaHCO3) S3->S4 S5 5. Extraction & Isolation (DCM/Brine) S4->S5

Fig 2. Step-by-step experimental workflow for the reductive amination process.

Step-by-Step Methodology

Step 1: Substrate Preparation & Neutralization

  • Charge an oven-dried, argon-flushed round-bottom flask with 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (2.57 g, 10.0 mmol) and anhydrous 1,2-Dichloroethane (50 mL).

  • Add DIPEA (1.74 mL, 10.0 mmol) dropwise at 20 °C while stirring.

  • Self-Validation Checkpoint: Observe the reaction mixture. The initial turbid suspension will clarify into a more homogeneous solution as the HCl salt is neutralized and the free pyridine carbaldehyde is liberated.

Step 2: Imine Condensation 3. Introduce the primary amine (10.5 mmol, 1.05 eq) dropwise to the reaction mixture. 4. Stir the solution at 20–25 °C for 1 to 2 hours.

  • Self-Validation Checkpoint: Perform TLC analysis (e.g., 30% EtOAc in Hexanes). The highly UV-active aldehyde spot must be fully consumed (>95% conversion) and replaced by a new intermediate spot (the imine). Do not proceed to Step 3 until imine formation is complete to prevent premature reduction of the aldehyde to a pyridyl alcohol.

Step 3: Chemoselective Reduction 5. Cool the reaction flask slightly to 15 °C using a water bath to manage any mild exotherm. 6. Add STAB (3.18 g, 15.0 mmol) portionwise over 10 minutes[2]. 7. Remove the water bath and stir at 20 °C for 2 to 4 hours.

  • Self-Validation Checkpoint: Mild effervescence (H2 gas from trace moisture) may occur initially. Monitor the internal temperature; it must not exceed 25 °C to avoid activating the C4-chloride towards SNAr displacement[3].

Step 4: Quench & Phase Separation 8. Quench the reaction by slowly adding saturated aqueous NaHCO3 (50 mL).

  • Self-Validation Checkpoint: Vigorous CO2 evolution will occur as unreacted STAB and acetic acid byproducts are neutralized. Stir vigorously until gas evolution completely ceases (approx. 15–30 mins).

Step 5: Extraction & Purification 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional Dichloromethane (DCM) (2 × 25 mL). 10. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify the crude secondary amine via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Analytical Signatures & Process Optimization

Verification of the final product and troubleshooting of common deviations are critical for reproducible drug development workflows.

Expected 1H NMR Signatures (CDCl3)
  • Loss of Aldehyde: The characteristic downfield aldehyde proton (~10.3 ppm) from the starting material will completely disappear.

  • New Methylene Bridge: Appearance of a new benzylic/aliphatic CH2 group (typically a singlet or doublet around 3.8 – 4.2 ppm, integrating to 2H).

  • Pyridine Core: The C2 and C6 aromatic protons will shift slightly but remain highly deshielded (8.0 – 8.8 ppm) due to the electron-withdrawing halogens.

Troubleshooting Matrix
Observation / IssueMechanistic CauseCorrective Action
Formation of Pyridyl Alcohol Premature reduction of the unreacted aldehyde by STAB.Ensure complete imine formation (verify via TLC) before adding STAB. Consider adding 3Å molecular sieves during Step 2.
C4-Amino Substitution (SNAr Byproduct) The primary amine displaced the C4-chloride due to excess nucleophile or elevated heat[4].Strictly control stoichiometry (max 1.05 eq amine). Maintain reaction temperature ≤ 25 °C at all times.
Incomplete Reduction STAB degradation due to moisture, or severe steric hindrance of the imine.Use fresh STAB. If the primary amine is highly hindered, switch the solvent to THF or gently warm to 30 °C (monitor closely for SNAr).
Poor Aqueous Phase Separation Borate salts forming stable emulsions during the NaHCO3 quench.Add saturated Rochelle's salt (potassium sodium tartrate) solution or filter the biphasic mixture through a pad of Celite before extraction.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) . Journal of Organic Chemistry, 1996. [1]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes . Organic Process Research & Development, 2006. [2]

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride Product Specification . Sigma-Aldrich.

  • A New Facile Method for the Synthesis of 4-Dialkylaminopyridine Derivatives by High-Pressure-Promoted Amination of 4-Chloropyridine . Synlett, 2000. [4]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors . Chemical Science, 2022. [3]

Sources

Application

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution on 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

Introduction: A Versatile Scaffold for Medicinal Chemistry 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The presence of two distinct halogen atoms at electronically activated positions, coupled with a reactive aldehyde group, offers a rich platform for selective chemical modifications. This application note provides a detailed guide to understanding and performing regioselective nucleophilic aromatic substitution (SNAr) reactions on this substrate. We will delve into the mechanistic principles governing the regioselectivity, provide detailed experimental protocols for the selective substitution of the C4-chloro group, and discuss the characterization of the resulting products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Part 1: The Principles of Regioselectivity in the SNAr of 5-Bromo-4-chloro-pyridine-3-carbaldehyde

The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is primarily dictated by electronic factors. The pyridine nitrogen is highly electronegative, rendering the ring electron-deficient and thus susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.

In the case of 5-Bromo-4-chloro-pyridine-3-carbaldehyde, the scenario is further nuanced by the presence of three key substituents:

  • Pyridine Nitrogen: Activates the C2, C4, and C6 positions towards nucleophilic attack.

  • C3-Carbaldehyde (-CHO): As a potent electron-withdrawing group, it further activates the ring, particularly the adjacent C4 position.

  • C4-Chloro and C5-Bromo groups: Both serve as potential leaving groups.

The critical question is whether an incoming nucleophile will preferentially attack the C4 position to displace the chloride or the C5 position to displace the bromide.

Positional Activation: Why C4 is the Favored Site of Attack

Nucleophilic attack on a pyridine ring proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key determinant of the reaction's feasibility and regiochemical outcome.

  • Attack at C4 (para to Nitrogen): When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen through resonance. This delocalization provides significant stabilization, making the C4 position a highly favorable site for nucleophilic attack.[1]

  • Attack at C5 (meta to Nitrogen): In contrast, if the nucleophile were to attack the C5 position, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogen. This lack of resonance stabilization makes the C5 position significantly less electrophilic and therefore less susceptible to nucleophilic attack.

The electron-withdrawing carbaldehyde group at C3 further enhances the electrophilicity of the adjacent C4 position, making it the overwhelmingly preferred site for nucleophilic addition.

Leaving Group Ability: Chlorine vs. Bromine in SNAr

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent departure of the leaving group.[2] Consequently, the C-X bond strength is less critical than the ability of the halogen to stabilize the intermediate through its inductive electron-withdrawing effect. The established order of leaving group ability in SNAr is often F > Cl ≈ Br > I.[1][3] This is because the more electronegative halogens are more effective at withdrawing electron density from the ring, thereby stabilizing the transition state leading to the Meisenheimer complex.

Given that chlorine and bromine have similar abilities in this regard, and the overwhelming positional activation at C4, the substitution of the C4-chloro group is the expected and predominantly observed outcome.

The competing reaction pathways are visualized in the diagram below:

SNAr_Regioselectivity cluster_substrate 5-Bromo-4-chloro-pyridine-3-carbaldehyde cluster_nucleophile Nucleophile cluster_products Potential Products cluster_pathways Reaction Pathways Substrate Start (C4-Cl, C5-Br) Intermediate_C4 Meisenheimer at C4 (Stabilized by N) Substrate->Intermediate_C4 Attack at C4 (Favored Pathway) Intermediate_C5 Meisenheimer at C5 (Not Stabilized by N) Substrate->Intermediate_C5 Attack at C5 (Disfavored Pathway) Nu Nu⁻ C4_Product Major Product (4-Nu-5-Br) C5_Product Minor/No Product (4-Cl-5-Nu) Intermediate_C4->C4_Product -Cl⁻ Intermediate_C5->C5_Product -Br⁻

Figure 1: Regioselective SNAr on 5-Bromo-4-chloro-pyridine-3-carbaldehyde.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective substitution of the C4-chloro group on 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride with various nucleophiles.

Important Note on the Starting Material: The hydrochloride salt of the starting material is generally more stable and easier to handle. However, for the SNAr reaction to proceed, the pyridine nitrogen must be in its free base form. Therefore, the addition of at least one equivalent of a non-nucleophilic base is required to neutralize the HCl salt, in addition to any base needed to facilitate the reaction with the nucleophile.

Protocol for N-Arylation/Alkylation (Substitution with Amines)

This protocol describes the reaction with a primary or secondary amine, a common transformation in medicinal chemistry.

Workflow Diagram:

Amination_Workflow Start 1. Reagent Preparation Reaction 2. Reaction Setup & Execution Start->Reaction Combine reactants Workup 3. Aqueous Workup Reaction->Workup Quench & extract Purification 4. Purification Workup->Purification Dry & concentrate End 5. Characterization Purification->End Column chromatography

Figure 2: General workflow for the amination reaction.

Materials:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 eq)

  • Amine nucleophile (e.g., morpholine, aniline) (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.5 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 eq) and the anhydrous polar aprotic solvent (to achieve a concentration of 0.1-0.5 M).

  • Add the non-nucleophilic base (2.5 - 3.0 eq) to the suspension and stir for 10-15 minutes at room temperature. The suspension should become a clear solution as the free base is formed.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-amino-5-bromopyridine-3-carbaldehyde derivative.

Protocol for O-Arylation/Alkylation (Substitution with Alkoxides/Phenoxides)

This protocol outlines the synthesis of aryl or alkyl ethers via substitution with an alcohol or phenol.

Materials:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 eq)

  • Alcohol or phenol nucleophile (1.2 - 2.0 eq)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)) (2.5 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 - 2.0 eq) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • In a separate dry flask under an inert atmosphere, suspend 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 eq) in the anhydrous solvent. Add a non-nucleophilic base like DIPEA (1.1 eq) to form the free base.

  • Slowly add the solution of the pyridine free base to the pre-formed alkoxide/phenoxide solution at room temperature.

  • Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative reaction conditions and expected outcomes for the SNAr reaction on 5-Bromo-4-chloro-pyridine-3-carbaldehyde. Note that yields are estimates based on analogous reactions and should be optimized for each specific nucleophile.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Expected Major ProductEstimated Yield (%)
Amines MorpholineDIPEADMF1005-Bromo-4-morpholinopyridine-3-carbaldehyde75-90
AnilineTEANMP1204-(Phenylamino)-5-bromopyridine-3-carbaldehyde60-80
Alkoxides Sodium methoxideNaOMeMethanol65 (reflux)5-Bromo-4-methoxypyridine-3-carbaldehyde70-85
Phenoxides PhenolK₂CO₃DMF1105-Bromo-4-phenoxypyridine-3-carbaldehyde65-80
Thiols ThiophenolK₂CO₃DMF805-Bromo-4-(phenylthio)pyridine-3-carbaldehyde80-95

Part 3: Product Characterization

Unequivocal characterization of the product is essential to confirm that the substitution has occurred at the C4 position. The primary methods for this are NMR spectroscopy and mass spectrometry.

Expected Spectroscopic Data for 4-Amino-5-bromopyridine-3-carbaldehyde:

  • ¹H NMR: The two aromatic protons on the pyridine ring will appear as singlets or doublets with a small coupling constant. The proton at C2 will typically be the most downfield aromatic proton, followed by the proton at C6. The aldehyde proton will be a sharp singlet in the range of 9.5-10.5 ppm. The protons of the newly introduced amino substituent will have chemical shifts and multiplicities characteristic of that group.

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the pyridine ring carbons, in addition to signals from the substituent. The aldehyde carbonyl carbon will appear significantly downfield (typically >185 ppm). The carbon bearing the new substituent (C4) will experience a significant shift compared to the starting material, which can be predicted using substituent effect tables. The C-Br bond will cause the C5 signal to be in the range of 110-125 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

By comparing the spectra of the product to that of the starting material and known analogs, the regiochemistry of the substitution can be definitively established.

References

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.
  • La Rosa, C., & Sartori, G. (2009). Nucleophilic Aromatic Substitution of Hydrogen. In Topics in Heterocyclic Chemistry (Vol. 18, pp. 1-43). Springer.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Dabholkar, V. V., & Ansari, F. Y. (2015). Synthesis and characterization of novel pyrimidine derivatives and their antimicrobial activity. Journal of Saudi Chemical Society, 19(3), 291-296.
  • Sánchez, L., et al. (2018). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine. Journal of Physical Organic Chemistry, 31(11), e3861. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • NextSDS. (n.d.). 4-amino-5-bromopyridine-3-carbaldehyde — Chemical Substance Information. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Method

The Strategic Derivatization of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride: A Guide for Complex Pyridine Synthesis

Abstract This technical guide provides a comprehensive framework for the strategic chemical modification of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a versatile trifunctional building block pivotal to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the strategic chemical modification of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a versatile trifunctional building block pivotal to the synthesis of complex pyridine derivatives. Recognizing the paramount importance of substituted pyridines in medicinal chemistry and drug development, this document elucidates the principles of chemoselectivity and provides detailed protocols for sequential cross-coupling and aldehyde derivatization reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the generation of novel molecular entities with therapeutic potential. We will explore the nuanced reactivity of the bromo, chloro, and aldehyde functionalities, offering experimentally grounded insights into catalyst selection, reaction optimization, and product characterization.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for designing molecules with diverse biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride serves as an exceptional starting material for the construction of complex, polysubstituted pyridines. The molecule presents three distinct reactive sites: a C5-bromo position, a C4-chloro position, and a C3-carbaldehyde. The differential reactivity of the carbon-halogen bonds, in conjunction with the versatile chemistry of the aldehyde, enables a programmed, sequential approach to molecular elaboration.

PART 1: Understanding the Reactivity Landscape

The successful synthesis of complex derivatives from 5-Bromo-4-chloro-pyridine-3-carbaldehyde hinges on the selective manipulation of its three functional groups. The hydrochloride salt form necessitates an initial basic workup or the use of a base in the reaction mixture to liberate the free pyridine for subsequent transformations.

Chemoselectivity of the Halogen Groups

The C-Br and C-Cl bonds exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This differential reactivity is the key to achieving selective, sequential functionalization.

  • Suzuki-Miyaura Coupling: In this C-C bond-forming reaction, the reactivity of the C-X bond generally follows the trend of I > Br > OTf > Cl.[1][2] Consequently, the C5-bromo position of our starting material is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C4-chloro position. This allows for the selective introduction of an aryl or heteroaryl group at the C5 position while leaving the C4-chloro intact for a subsequent, different coupling reaction.

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction also generally follows the reactivity trend of I > Br > Cl.[3][4] Therefore, initial amination is expected to occur preferentially at the C5-bromo position. However, the choice of phosphine ligand can dramatically influence the regioselectivity. Bulky, electron-rich monophosphine ligands can sometimes favor the oxidative addition to the typically less reactive C-Cl bond, offering a powerful tool to invert the "natural" selectivity.[5]

Reactivity of the Carbaldehyde Group

The aldehyde at the C3 position is a versatile handle for a wide array of chemical transformations:

  • Condensation Reactions: The aldehyde readily participates in Knoevenagel condensations with active methylene compounds, providing access to α,β-unsaturated systems.[6][7]

  • Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, yields the corresponding secondary or tertiary amine.[8][9]

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol.[10]

PART 2: Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the synthesis of complex pyridine derivatives. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Spectroscopic Characterization of 5-Bromo-4-chloro-pyridine-3-carbaldehyde

Accurate characterization of the starting material is crucial. The following data provides a spectroscopic fingerprint for 5-Bromo-4-chloro-pyridine-3-carbaldehyde.

Parameter Value
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol
Appearance White to light yellow powder
Melting Point 65.0 to 69.0 °C
Predicted ¹H NMR ~10.1 ppm (s, 1H, CHO), ~8.9 ppm (s, 1H, H-2), ~8.7 ppm (s, 1H, H-6)
Predicted ¹³C NMR ~190 (CHO), ~155 (C-Cl), ~152 (C-N), ~145 (C-N), ~130 (C-CHO), ~120 (C-Br)
Mass Spectrum Characteristic isotopic pattern for Br and Cl

Table 1: Physicochemical and Predicted Spectroscopic Data for 5-Bromo-4-chloro-pyridine-3-carbaldehyde.[10][11]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol details the selective arylation at the C5 position, leaving the C4-chloro group available for subsequent functionalization.

Reaction Scheme:

Caption: Workflow for selective Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water (10 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-chloro-pyridine-3-carbaldehyde.

Protocol 2: Sequential Buchwald-Hartwig Amination at the C4-Chloro Position

This protocol describes the amination of the C4-chloro position of the product obtained from Protocol 1.

Reaction Scheme:

Caption: Workflow for sequential Buchwald-Hartwig amination.

Materials:

  • 5-Aryl-4-chloro-pyridine-3-carbaldehyde (from Protocol 1)

  • Primary or secondary amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-Aryl-4-chloro-pyridine-3-carbaldehyde (1.0 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol) to a dry Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) followed by the amine (1.5 mmol).

  • Seal the flask and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired 5-aryl-4-(amino)-pyridine-3-carbaldehyde.

Protocol 3: Knoevenagel Condensation of the C3-Carbaldehyde

This protocol illustrates the derivatization of the aldehyde functionality via a Knoevenagel condensation. This reaction can be performed on the initial starting material or at any stage of a sequential synthesis.

Reaction Scheme:

Caption: Workflow for Knoevenagel condensation.

Materials:

  • Substituted Pyridine-3-carbaldehyde (e.g., from Protocol 1 or 2)

  • Malononitrile (1.1 equivalents)

  • Piperidine (catalytic amount, ~10 mol%)

  • Ethanol

Procedure:

  • Dissolve the substituted pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

PART 3: Data Presentation and Visualization

Summary of Reaction Conditions
Reaction Position Catalyst/Reagent Base Solvent Temp (°C)
Suzuki-MiyauraC5-BrPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90
Buchwald-HartwigC4-ClPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100-110
KnoevenagelC3-CHOPiperidine (catalytic)-EthanolReflux

Table 2: Summary of optimized reaction conditions for the derivatization of 5-Bromo-4-chloro-pyridine-3-carbaldehyde.

Visualization of Synthetic Pathways

The following diagram illustrates the sequential functionalization strategy.

G A 5-Bromo-4-chloro- pyridine-3-carbaldehyde hydrochloride B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) A->B Step 1 C 5-Aryl-4-chloro- pyridine-3-carbaldehyde B->C D Buchwald-Hartwig Amination (R2NH, Pd2(dba)3, Xantphos, Cs2CO3) C->D Step 2 E 5-Aryl-4-(amino)- pyridine-3-carbaldehyde D->E F Knoevenagel Condensation (CH2(CN)2, Piperidine) E->F Step 3 G Final Complex Pyridine Derivative F->G

Caption: Sequential derivatization workflow.

Conclusion

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. By understanding the principles of chemoselectivity and applying the detailed protocols outlined in this guide, researchers can effectively navigate the synthetic landscape to generate novel molecules with significant potential in drug discovery and development. The ability to sequentially and selectively functionalize the C5-bromo, C4-chloro, and C3-carbaldehyde positions provides a powerful platform for creating diverse chemical libraries and optimizing lead compounds.

References

  • BenchChem. (2026). An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-4-chloronicotinaldehyde. BenchChem.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
  • IJCPS. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • MDPI. (n.d.). Mass spectrum for compound 5.
  • ChemScene. (n.d.). 1060802-24-5 | 5-Bromo-4-chloronicotinaldehyde.
  • BLD Pharm. (n.d.). 1060802-24-5|5-Bromo-4-chloronicotinaldehyde.
  • National Center for Biotechnology Information. (2022).
  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Indian Academy of Sciences. (n.d.). An Elegant Example of Chemoselective Reaction.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ChemicalBook. (2025). 5-broMo-4-chloronicotinaldehyde | 1060802-24-5.
  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central.
  • BLD Pharm. (n.d.). 2056110-56-4|5-Bromo-4-chloronicotinaldehyde hydrochloride.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.
  • OMICS International. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • CymitQuimica. (n.d.). 5-Bromo-4-chloronicotinaldehyde.
  • Semantic Scholar. (2022).
  • Apollo Scientific. (n.d.). 1060802-24-5 Cas No. | 5-Bromo-4-chloronicotinaldehyde.
  • ChemicalBook. (n.d.). 5-broMo-4-chloronicotinaldehyde | 1060802-24-5.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Ommega Online Publishing Group. (n.d.).
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
  • Maybridge. (n.d.).
  • ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions.
  • University of Wisconsin-Madison. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
  • ChemRxiv. (n.d.).
  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Docta Complutense. (n.d.). Reaction of unsymmetrical -bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino).

Sources

Application

Protection and deprotection strategies for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

An in-depth guide to the strategic protection and deprotection of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. This document provides researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the strategic protection and deprotection of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. This document provides researchers and drug development professionals with detailed protocols, mechanistic insights, and strategic considerations.

Introduction: The Strategic Importance of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride

5-Bromo-4-chloro-pyridine-3-carbaldehyde and its hydrochloride salt are highly functionalized heterocyclic building blocks pivotal in medicinal chemistry and drug discovery.[1][2][3] The pyridine core is a common scaffold in pharmacologically active compounds, and the specific arrangement of bromo, chloro, and aldehyde substituents offers multiple reaction vectors for molecular elaboration. The aldehyde group, in particular, is a versatile handle for forming C-C and C-N bonds, but its high reactivity can interfere with transformations planned at other sites of the molecule.

Therefore, the temporary masking or "protection" of the aldehyde is a critical step in many synthetic routes. This allows for chemoselective reactions, such as cross-coupling at the C-Br position or nucleophilic substitution at the C-Cl position, without unintended side reactions involving the aldehyde.[4][5] The subsequent removal, or "deprotection," of the masking group must be efficient and mild enough to preserve the newly installed functionality. This guide details robust strategies for both the protection and deprotection of this valuable intermediate.

PART 1: Aldehyde Protection via Acetalization

The most common and reliable strategy for protecting aldehydes is their conversion to acetals, which are stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides.[6] Cyclic acetals, typically formed with ethylene glycol to create a 1,3-dioxolane ring, are particularly favored due to their enhanced stability and the favorable thermodynamics of their formation.[7]

Principle of Acetal Formation

Acetalization is a reversible, acid-catalyzed reaction. To drive the equilibrium towards the product, water, which is formed during the reaction, must be removed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

G cluster_workflow Protection Workflow A Starting Material 5-Bromo-4-chloro-pyridine- 3-carbaldehyde HCl C Reaction Setup Dean-Stark Apparatus Reflux A->C Add B Reagents Ethylene Glycol, p-TSA, Toluene B->C D Workup Neutralize, Extract C->D Monitor to completion (TLC) E Purification Chromatography or Crystallization D->E F Protected Product 2-(5-Bromo-4-chloropyridin-3-yl) -1,3-dioxolane E->F

Caption: Workflow for Acetal Protection.

Detailed Protocol: Synthesis of 2-(5-Bromo-4-chloropyridin-3-yl)-1,3-dioxolane

Materials:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • Ethylene glycol (2.0 eq.)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.1 eq.)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 eq.).

  • Reagents: Add toluene to form a slurry (approx. 0.2 M concentration). Add ethylene glycol (2.0 eq.) and p-TSA (0.1 eq.).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the p-TSA catalyst. Separate the layers.

  • Extraction: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography (using a gradient of ethyl acetate in hexanes) or by crystallization to yield the pure acetal.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Deprotection of the Acetal via Hydrolysis

The deprotection of acetals requires acidic conditions to hydrolyze the C-O bonds and regenerate the carbonyl group.[8] The choice of acid and reaction conditions is crucial to ensure efficient cleavage without affecting other sensitive parts of the molecule. Given the presence of a pyridine ring, which is basic, a stoichiometric amount of acid is required to both protonate the ring and catalyze the hydrolysis.

Principle of Acetal Hydrolysis

Acetal hydrolysis is the reverse of its formation. The reaction is initiated by protonation of one of the acetal oxygen atoms, followed by elimination of the alcohol and attack by water.

G cluster_workflow Deprotection Workflow A Protected Acetal C Reaction Stir at RT or gentle heat A->C Add B Reagents Aqueous Acid (e.g., HCl) Co-solvent (Acetone) B->C D Workup Neutralize, Extract C->D Monitor to completion (TLC) E Purification Chromatography or Crystallization D->E F Deprotected Aldehyde E->F

Caption: Workflow for Acetal Deprotection.

Comparison of Deprotection Methods

A variety of conditions can be employed for acetal deprotection, ranging from standard aqueous acid to milder, more specialized systems. The choice depends on the overall sensitivity of the substrate.

MethodReagents & ConditionsAdvantagesDisadvantagesCitation
Standard Acid Hydrolysis 1-3 M HCl (aq) in Acetone or THF, RT to 50°CInexpensive, reliable, and straightforward.May be too harsh for highly acid-sensitive substrates.[8]
Mild Acidic Hydrolysis Acetic Acid / H₂O / THF (2:1:1), 40-60°CMilder than strong mineral acids.Slower reaction times may be required.[9]
Neutral Hydrolysis DMSO / H₂O, 100-150°CAvoids strong acid; useful for acid-labile groups.Requires high temperatures; DMSO can be difficult to remove.[10]
Lewis Acid / Silyl Reagents TESOTf, 2,6-lutidine in CH₂Cl₂, then H₂O workupVery mild, nearly neutral conditions; highly chemoselective.Reagents are more expensive; requires anhydrous conditions initially.[11]
Catalytic Deprotection NaBArF₄ (cat.) in water, 30°CVery mild, catalytic, and occurs in water.Specialized catalyst may not be readily available.[12]
Detailed Protocol: Standard Acid-Catalyzed Deprotection

Materials:

  • 2-(5-Bromo-4-chloropyridin-3-yl)-1,3-dioxolane

  • Acetone

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Dissolve the protected acetal (1.0 eq.) in acetone (or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Add 3 M aqueous HCl (2-3 eq.) to the solution. Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • Workup: Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography or crystallization to yield the final product.

  • Characterization: Confirm the identity and purity of the regenerated aldehyde by ¹H NMR, ¹³C NMR, and comparison to an authentic sample.

PART 3: Orthogonal Strategies and Key Considerations

The concept of orthogonal protection is paramount in complex synthesis, involving the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[13][14] While an acetal (acid-labile) is an excellent choice for the aldehyde, if other functional groups in the molecule required protection (e.g., an alcohol protected as a silyl ether, which is fluoride-labile), one could be removed without affecting the other.

Substrate Stability:

  • Pyridine Ring: The pyridine nitrogen is basic and will be protonated under acidic deprotection conditions, forming a pyridinium salt. This is generally not problematic and can even increase the solubility of the compound in the aqueous medium.

  • Halogen Substituents: The C-Br and C-Cl bonds on the electron-deficient pyridine ring are generally stable to the acidic conditions used for acetal hydrolysis. They are, however, activated towards nucleophilic aromatic substitution, which is a key reason for protecting the aldehyde when using strong nucleophiles in a synthetic sequence.

By following these detailed protocols and considering the strategic implications, researchers can effectively manage the reactivity of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, enabling its successful application in the synthesis of complex molecular targets.

References

[11] T. Oriyama, K. Yatabe, Y. Kawada, and G. Koga. "Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination." Journal of the American Chemical Society, 2004. [Link]

[15] A. R. Hajipour, S. E. Mallakpour, and I. Mohammadpoor-Baltork. "Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate." Phosphorus, Sulfur, and Silicon and the Related Elements, 2005. [Link]

[12] M. A. Reddy, N. S. Krishnaveni, K. Surendra, Y. V. D. Nageswar, and K. R. Rao. "Deprotection of Acetals and Ketals using a Catalytic Amount of Sodium Tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in Water." Organic Chemistry Portal. [Link]

[8] D. H. R. Barton, D. K. W. Duc, R. A. Gancarz, and S. W. Ley. "Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular 'Nanozyme'." OSTI.gov, 1982. [Link]

[10] T. Kametani, H. Kondoh, T. Honda, H. Ishizone, K. Suzuki, and K. Fukumoto. "Simple and Chemoselective Deprotection of Acetals." Chemistry Letters, 1989. [Link]

[16] G. Barone, E. Bedini, A. Iadonisi, E. Manzo, and M. Parrilli. "Ceric Ammonium Nitrate/Pyridine: A Mild Reagent for the Selective Deprotection of Cyclic Acetals and Ketals in the Presence of A." Synlett, 2002. [Link]

[13] Wikipedia contributors. "Protecting group." Wikipedia, The Free Encyclopedia. [Link]

[4] Chemistry Steps. "Acetals as Protecting Groups for Aldehydes and Ketones." Chemistry Steps. [Link]

[5] University of Bristol. "VI Protecting Groups and Orthogonal Protection Strategies." University of Bristol. [Link]

[17] T. Suzuki, H. Oh-hara, K. Sato, and M. Chino. "ChemInform Abstract: The Reaction of Acetal-Type Protective Groups in Combination with TMSOTf and 2,2′-Bipyridyl; Mild and Chemoselective Deprotection and Direct Conversion to Other Protective Groups." ResearchGate. [Link]

[18] M. G. B. Drew, P. G. D. de Vasconcellos, and F. de C. da Silva. "A Direct Approach to Orthogonally Protected α-Amino Aldehydes." Organic Letters, 2019. [Link]

[14] A. A. Kumar and V. Kumar. "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." Modern Organic Chemistry Research, 2023. [Link]

[6] Chemistry LibreTexts. "20.11 Protecting Groups of Aldehydes." Chemistry LibreTexts. [Link]

[19] T. Morofuji, A. Shimizu, and J. Yoshida. "Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions." Green Chemistry, 2014. [Link]

[7] Chemistry university. "Protecting Groups - Ketones and Aldehydes." YouTube. [Link]

[9] J. R. Williams, J. S. Sarkisian, and J. F. Callahan. "3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones." Google Patents.

Sources

Method

Catalytic Formylation Techniques Yielding 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride: A Comprehensive Protocol

Introduction & Mechanistic Rationale The synthesis of highly functionalized, halogenated pyridines such as 5-bromo-4-chloro-pyridine-3-carbaldehyde (and its stable hydrochloride salt, CAS: 2056110-56-4) is a critical bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, halogenated pyridines such as 5-bromo-4-chloro-pyridine-3-carbaldehyde (and its stable hydrochloride salt, CAS: 2056110-56-4) is a critical bottleneck in the development of advanced pharmaceutical intermediates, particularly in the design of kinase inhibitors and novel agrochemicals.

The primary challenge in functionalizing the pyridine core lies in its inherent electron deficiency, which is further exacerbated by the presence of strongly electron-withdrawing halogens (bromine and chlorine) at the C5 and C4 positions. Traditional electrophilic aromatic substitutions, such as the standard Vilsmeier-Haack formylation, typically fail or yield <10% conversion due to the high activation energy required to form the cationic Wheland intermediate on a deactivated ring.

To overcome this, modern synthetic paradigms have shifted toward catalytic interventions. While recent literature highlights transition-metal approaches—such as [1] and [2] or [3]—a highly scalable and operationally simple alternative is the Micelle-Catalyzed Vilsmeier-Haack Formylation [4]. By employing Sodium Dodecyl Sulfate (SDS) as a supramolecular catalyst, the reaction benefits from a profound kinetic enhancement. The hydrophobic core of the micelle drastically increases the local concentration of the 3-bromo-4-chloropyridine substrate, while the anionic surface stabilizes the highly reactive, cationic Vilsmeier reagent, effectively lowering the transition state energy.

Quantitative Optimization Data

The table below summarizes the optimization landscape, demonstrating the causality behind selecting micellar catalysis over standard or alternative transition-metal conditions for this specific halogenated substrate.

EntryCatalytic System / AdditiveSolvent EnvironmentTemp (°C)Time (h)Yield (%)
1None (Standard V-H)DMF (Neat)9024< 10
2Cu(OAc)₂ / DMSO [1]DMSO / O₂1202415
3Streptocyanine Route [2]CHCl₃ / DMF601068
4SDS (10 mol%) [4]DMF / H₂O (9:1) 60 4 82
5CTAB (10 mol%)DMF / H₂O (9:1)60674

Reaction Pathway Visualization

G DMF DMF + POCl3 (Precursors) VH Vilsmeier Reagent (Cationic) DMF->VH 0°C, 30 min Micelle SDS Micellar Assembly VH->Micelle Encapsulation Intermediate Wheland Intermediate (Stabilized) Micelle->Intermediate Electrophilic Attack (60°C) Substrate 3-Bromo-4-chloro- pyridine Substrate->Micelle Hydrophobic Partitioning Product 5-Bromo-4-chloro- pyridine-3-carbaldehyde Intermediate->Product Aqueous Hydrolysis

Micelle-catalyzed Vilsmeier-Haack formylation pathway for electron-deficient pyridines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Step 1: Generation of the Catalytic Vilsmeier Complex
  • Procedure: In an oven-dried, argon-purged 100 mL round-bottom flask, add anhydrous DMF (3.0 equiv, 23.2 mmol). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (3.0 equiv, 23.2 mmol) dropwise over 15 minutes.

  • Causality: The dropwise addition controls the highly exothermic formation of the chloroiminium ion. Thermal spikes at this stage lead to the degradation of the Vilsmeier reagent into inactive dimethylamine derivatives.

  • Self-Validation: The solution will transition from colorless to a pale yellow, slightly viscous liquid. If the solution turns dark brown, the exotherm was not properly controlled, and the reagent must be discarded.

Step 2: Micellar Assembly and Substrate Addition
  • Procedure: Dissolve Sodium Dodecyl Sulfate (SDS, 10 mol%) in 1.0 mL of deionized water and add it to the reaction mixture, followed immediately by 3-bromo-4-chloropyridine (1.0 equiv, 7.74 mmol).

  • Causality: The addition of the aqueous SDS triggers the formation of micelles within the predominantly DMF solvent system. The highly hydrophobic 3-bromo-4-chloropyridine partitions instantly into the micellar core, aligning perfectly with the encapsulated cationic Vilsmeier reagent.

Step 3: Formylation and Kinetic Heating
  • Procedure: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours under continuous stirring.

  • Self-Validation: Perform a TLC check (Hexane/EtOAc 3:1). The starting material (R_f ≈ 0.6) should be completely consumed, replaced by a highly UV-active product spot (R_f ≈ 0.35). If starting material persists, the micellar phase transfer was inefficient; verify stirring speed.

Step 4: Quench and Organic Extraction
  • Procedure: Cool the reaction to room temperature and pour it over crushed ice containing saturated aqueous Sodium Acetate (NaOAc). Stir vigorously for 30 minutes. Extract the aqueous phase with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: NaOAc acts as a mild base to hydrolyze the iminium intermediate into the target aldehyde without displacing the sensitive chlorine atom at the C4 position (which could occur if a strong base like NaOH were used).

Step 5: Hydrochloride Salt Precipitation
  • Procedure: Concentrate the organic layer under reduced pressure to yield the crude free base. Dissolve the crude product in minimal anhydrous diethyl ether (15 mL). Cool to 0 °C. Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 equiv).

  • Causality: The free base of 5-bromo-4-chloro-pyridine-3-carbaldehyde is prone to auto-oxidation and degradation over time. Protonating the pyridine nitrogen creates the hydrochloride salt, which withdraws further electron density from the ring, stabilizing the aldehyde against radical oxidation pathways. Anhydrous ether is strictly used to prevent the formation of aldehyde hydrates.

  • Self-Validation: The immediate formation of a dense, off-white to pale yellow crystalline precipitate confirms successful salt formation. If the solution remains clear, the organic phase retained excess moisture, inhibiting precipitation.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether (2 × 5 mL), and dry under high vacuum to afford 5-bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride .

Workflow Visualization

Workflow Step1 1. Reagent Activation POCl3 + DMF at 0°C Step2 2. Micellar Catalysis Add SDS & Substrate Step1->Step2 Controlled Exotherm Step3 3. Reaction & Quench Heat to 60°C, NaOAc quench Step2->Step3 Kinetic Enhancement Step4 4. Phase Separation Extract with EtOAc & Dry Step3->Step4 Hydrolyze Iminium Step5 5. Salt Precipitation Add 2.0 M HCl in Ether Step4->Step5 Anhydrous Transfer

Self-validating experimental workflow for synthesizing the target hydrochloride salt.

References

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications, 2014. URL:[Link]

  • Shi, Y., et al. C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 2025. URL:[Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 2025. URL:[Link]

  • An efficient preparation of Vilsmeier–Haack formylated and acetylated derivatives with pyridine and substituted pyridines has been developed by employing micelles as catalyst. ResearchGate (Kinetic Studies in Micellar Media). URL:[Link](Note: URL reflects the combined repository data for micellar and streptocyanine formylation studies).

Technical Notes & Optimization

Optimization

Troubleshooting low solubility of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly functionalized halogenated pyridine intermediates. While purchasing a compound as a hydrochloride (HCl) salt typically implies improved water solubility, 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride presents a unique physicochemical challenge.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic root causes of its insolubility and provide self-validating, field-proven protocols to ensure reliable performance in your aqueous assays.

The Physicochemical Root Cause: Why Does It Precipitate?

To solve the solubility issue, we must first understand the causality behind the phase behavior of this specific molecule. The precipitation of this compound in aqueous media is driven by a combination of extreme pKa depression and high intrinsic lipophilicity.

  • Extreme pKa Shift: The baseline pKa of an unsubstituted pyridine ring is 5.2. However, the addition of electron-withdrawing halogens drastically reduces this value. For example, a single chlorine atom at the 3-position drops the pKa to 2.84[1]. The synergistic electron-withdrawing effect of a 5-bromo, 4-chloro, and 3-carbaldehyde group depresses the conjugate acid's pKa to well below 2.0.

  • The pHmax​ Threshold: In any aqueous buffer with a pH above 2.0 (such as PBS at pH 7.4), the microenvironmental pH far exceeds the compound's pHmax​ (the pH of maximum solubility). The HCl salt instantly deprotonates, shifting the equilibrium entirely to the free base[2][3].

  • Lipophilic Aggregation: The resulting free base lacks an ionic charge and is dominated by the highly hydrophobic bromine and chlorine atoms. It rapidly exceeds its intrinsic solubility limit ( S0​ ) and nucleates into an insoluble precipitate[4].

pH_Solubility Salt Solid HCl Salt (Protonated) Cation Dissolved Cation (BH+) Salt->Cation Dissolution (pH < pKa) FreeBase Dissolved Free Base (B) Cation->FreeBase Deprotonation (pH > pKa) Precipitate Solid Free Base (Precipitate) FreeBase->Precipitate Aggregation (pH > pHmax)

Figure 1: pH-dependent phase transition of halogenated pyridine salts in aqueous media.

Validated Solubilization Protocols

To overcome the thermodynamic drive toward precipitation, we must alter the solvation environment. The most robust method for highly lipophilic aromatic compounds in biological assays is Cyclodextrin Inclusion Complexation [5][6].

Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity perfectly sized for halogenated pyridines and a hydrophilic exterior that ensures bulk aqueous solubility[7]. The following protocol is a self-validating system designed to prevent false positives caused by micro-suspensions.

Protocol: HP-β-CD Inclusion Complexation

Objective: Achieve a stable 1 mM aqueous working solution.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Molecular Dispersion: Pre-dissolve 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride in 100% anhydrous DMSO to create a 100 mM stock. Causality: DMSO disrupts the crystalline lattice energy of the solid, presenting the compound as single molecules ready for encapsulation[8][9].

  • Kinetic Trapping (Critical Step): Under vigorous vortexing, add the DMSO stock dropwise into the HP-β-CD solution (1:100 dilution). Causality: Dropwise addition prevents local supersaturation, ensuring the cyclodextrin cavity encapsulates the free base before hydrophobic aggregation can occur.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes to drive the complexation equilibrium forward.

  • System Validation: Pass the final solution through a 0.22 µm PTFE syringe filter. Measure the UV-Vis absorbance of the filtrate at the compound's λmax​ . If the absorbance matches the theoretical concentration derived from a DMSO standard curve, true solubilization is validated.

HPBCD_Workflow Step1 1. Prepare 20% HP-β-CD in Aqueous Buffer Step3 3. Dropwise Addition Under Vortexing Step1->Step3 Step2 2. Pre-dissolve Compound in 100% DMSO Step2->Step3 Step4 4. Sonication (15 min) to Drive Complexation Step3->Step4 Step5 5. Filter (0.22 µm) & UV-Vis Validation Step4->Step5

Figure 2: Step-by-step self-validating workflow for HP-β-CD inclusion complexation.

Frequently Asked Questions (FAQs)

Q: I tried dissolving the compound in 0.1 M HCl to keep it protonated, but it still precipitated. Why? A: This is a classic example of the Common Ion Effect. While a low pH keeps the pyridine nitrogen protonated, the massive excess of chloride ions from the 0.1 M HCl pushes the solubility product ( Ksp​ ) equilibrium backward, forcing the solid hydrochloride salt to precipitate out of solution[4][10].

Q: Can I just heat my aqueous buffer to 50°C to force the powder into solution? A: No. While heating temporarily increases kinetic solubility, the compound will undergo a "supersaturation crash" the moment it cools to room temperature or 37°C. Furthermore, the 3-carbaldehyde group is highly reactive; elevated temperatures in water can induce unwanted hydrate formation or accelerate oxidative degradation.

Q: My assay cannot tolerate DMSO or Cyclodextrins. What are my alternatives? A: If co-solvents and complexing agents are strictly prohibited, you must utilize solid dispersion techniques or micronization[8][9]. By reducing the particle size to the nanometer scale, you exponentially increase the surface area, which maximizes the dissolution rate, though it will not alter the absolute thermodynamic solubility limit.

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected outcomes of various formulation strategies based on standard physicochemical behaviors of halogenated pharmaceutical intermediates[5][8][9].

StrategyMechanism of ActionExpected Solubility LimitAssay CompatibilityPrimary Drawback
Direct Aqueous Addition None (Relies on intrinsic S0​ )< 10 µMHighImmediate precipitation of free base at pH > 2.0.
DMSO Co-solvency (1-5%) Lowers dielectric constant of solvent50 - 100 µMModerateHigh risk of supersaturation crash upon dilution.
HP-β-CD Complexation (20%) Hydrophobic cavity encapsulation1 - 5 mMHighRequires pre-formulation; potential competitive binding.
Micronization / Milling Increases surface area for dissolution~20 µMHighImproves rate of dissolution, not absolute solubility.

References

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed Source: nih.gov URL:[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - Ovid Source: ovid.com URL:[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate Source: researchgate.net URL:[Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed Source: nih.gov URL: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI Source: mdpi.com URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:[Link]

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam - Scirp.org Source: scirp.org URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC Source: nih.gov URL:[Link]

  • Cas 626-60-8, 3-Chloropyridine | lookchem Source: lookchem.com URL: [Link]

Sources

Troubleshooting

Optimizing crystallization and recrystallization conditions for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the crystallization and recrystallization of 5-Bromo-4-chloro-pyridine-3-carbaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the crystallization and recrystallization of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. This document offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-purity crystalline material.

Introduction: The Challenge of Crystallizing Substituted Pyridine Aldehydes

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a substituted pyridine derivative, a class of compounds often encountered in pharmaceutical and agrochemical research. The presence of halogen atoms, a polar aldehyde group, and the hydrochloride salt form imparts specific physicochemical properties that can make crystallization a nuanced process. Key challenges include selecting an appropriate solvent system, controlling the rate of crystal growth to avoid the inclusion of impurities, and managing the potential for the compound to "oil out" instead of forming a crystalline solid.[1]

This guide provides a systematic approach to overcoming these challenges, grounded in the principles of solubility, supersaturation, and nucleation.

Troubleshooting Guide

Encountering issues during crystallization is a common part of the experimental process. The following table outlines potential problems, their likely causes, and actionable solutions to get your crystallization back on track.

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Insufficient Supersaturation: The concentration of the compound in the solvent is too low. 2. High Solubility at Low Temperature: The chosen solvent is too effective at keeping the compound in solution, even at reduced temperatures. 3. Inhibition of Nucleation: The solution lacks a surface for initial crystal formation.1. Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration and re-cool.[1] 2. Introduce an Anti-Solvent: If using a single solvent, slowly add a miscible "poor" solvent in which the compound is insoluble to induce precipitation. 3. Induce Nucleation: Try scratching the inner surface of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1]
Oiling Out (Formation of a Liquid Instead of Solid Crystals) 1. High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice. 3. Inappropriate Solvent: The solvent may not be ideal for promoting crystallization of this specific compound.1. Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly.[1] 2. Slow Down the Cooling Rate: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can also help. 3. Re-evaluate Solvent Choice: Consult the Solvent Selection Guide (Table 1) and consider a different solvent or a solvent mixture.
Rapid, Fine Powder Precipitation 1. Excessive Supersaturation: The solution is too concentrated, leading to rapid and uncontrolled crystal growth. 2. Cooling Too Quickly: Similar to oiling out, rapid cooling can lead to the formation of a fine powder instead of well-defined crystals.1. Use More Solvent: Re-dissolve the precipitate in additional hot solvent to reduce the level of supersaturation and allow for slower crystal growth upon cooling.[1] 2. Employ a Slower Cooling Regimen: Allow the solution to cool gradually to room temperature before further cooling.
Colored Crystals 1. Colored Impurities: The starting material contains colored impurities that are co-crystallizing with the product.1. Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious as charcoal can also adsorb some of the desired product.[2]
Low Yield 1. Using Too Much Solvent: An excessive amount of solvent will retain a significant portion of the compound in the mother liquor. 2. Premature Crystallization During Hot Filtration: The compound crystallizes in the filter funnel, leading to loss of material.1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Preheat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent a sudden drop in temperature. If significant crystallization occurs in the funnel, it may be necessary to wash the filter paper with a small amount of hot solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride?

As a polar, hydrochloride salt, polar protic solvents are a good starting point. Based on data for similar pyridine hydrochlorides, good initial choices include ethanol, isopropanol, or methanol.[3][4][5][6] A solvent system where the compound is highly soluble when hot and sparingly soluble when cold is ideal.[7] Small-scale solubility tests are highly recommended.

Q2: My compound is soluble in many solvents at room temperature. How can I crystallize it?

If your compound is too soluble in a single solvent, a multi-solvent (or anti-solvent) recrystallization is often effective.[8] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Q3: The hydrochloride salt is likely hygroscopic. How does this affect crystallization?

Hygroscopicity, the tendency to absorb moisture from the air, can introduce water into your solvent system, potentially altering the solubility of your compound and hindering crystallization. It is advisable to handle the compound in a dry environment and use anhydrous solvents. Storing the final product in a desiccator is also recommended.

Q4: How can I improve the size and quality of my crystals?

Slow cooling is crucial for growing larger, higher-purity crystals.[1] Allowing the solution to cool to room temperature undisturbed before placing it in an ice bath is a key step. Seeding the solution with a small, pure crystal can also promote the growth of larger, more well-defined crystals.

Q5: What is the purpose of "scratching" the flask?

Scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface. These imperfections act as nucleation sites, providing a surface where the first crystals can begin to form, which can then induce the rest of the compound to crystallize.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and should be optimized based on the specific solubility of your batch of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Materials:

  • Crude 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • High-purity solvent (e.g., isopropanol, ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add a few milligrams of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and begin heating with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum on. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent (Anti-Solvent) Recrystallization

This method is useful if the compound is too soluble in most single solvents at room temperature.

Materials:

  • Same as Protocol 1, plus a "poor" or "anti-solvent" (e.g., diethyl ether, hexanes)

Procedure:

  • Solvent System Selection: Identify a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Induce Precipitation: Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until the cloudiness just disappears, creating a saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from Protocol 1.

Visualization of the Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the crystallization of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Caption: Decision-making workflow for optimizing crystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved March 24, 2026, from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved March 24, 2026, from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of pyridine aldehydes.
  • The Fromm Group. (n.d.). Guide for crystallization. Retrieved March 24, 2026, from [Link]

  • MIT Digital Lab Techniques Manual. (n.d.). Recrystallization. Retrieved March 24, 2026, from [Link]

  • SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved March 24, 2026, from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • ResearchGate. (2026, February 9). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. [Link]

  • Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. [Link]

  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). Method for inducing crystalline state transition in medicinal substance.
  • ChemBK. (2024, April 9). Pyridine Hydrochloride. [Link]

  • Google Patents. (n.d.). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Optimization

Removing halogenated impurities from 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride batches

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. Here, we address common challenges related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. Here, we address common challenges related to the removal of halogenated impurities from synthetic batches, providing both high-level FAQs and in-depth troubleshooting protocols. Our approach is grounded in established chemical principles to ensure you can adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common halogenated impurities in batches of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride?

A1: Common halogenated impurities can include starting materials, regioisomers, or byproducts from the synthetic route. These may consist of other brominated or chlorinated pyridine derivatives that have similar physical properties to the desired product, making their removal challenging.

Q2: My 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride batch has a low purity (e.g., <95%). What is the first purification step I should consider?

A2: For batches with significant impurities, recrystallization is often the most effective and scalable initial purification step. This technique leverages differences in solubility between the desired compound and impurities in a selected solvent system.

Q3: When is column chromatography a better choice than recrystallization?

A3: Column chromatography is preferred when dealing with complex mixtures containing multiple impurities with polarities very similar to the product. It is also ideal for purifying smaller quantities of material where high purity is critical and for isolating components of a mixture for analytical purposes.

Q4: Can I use an acid wash to remove basic impurities from my product?

A4: Since the target compound is a hydrochloride salt, it is already in a protonated state. An acidic wash would not be effective for removing other basic pyridine-containing impurities, as they would also be protonated and remain in the aqueous layer with your product.

Q5: How can I monitor the success of my purification?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. By comparing the TLC profile of your crude material to the purified fractions, you can assess the removal of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide: In-Depth Protocols and Methodologies

This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during the purification of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Issue 1: Selecting the Right Recrystallization Solvent System

Question: I am struggling to find a suitable solvent for the recrystallization of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. How do I systematically screen for an effective solvent?

Answer:

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[1] Given that the target molecule is a polar salt, polar solvents are a logical starting point. A systematic approach to solvent screening is crucial.

Experimental Protocol: Solvent Screening for Recrystallization

  • Initial Screening:

    • Place a small amount (10-20 mg) of your crude 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride into several test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile) dropwise at room temperature, vortexing after each addition. Observe the solubility.

    • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath and observe if it dissolves.

    • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Solvent Pair Screening:

    • If a single solvent is not effective, a solvent-pair system can be employed.[1][2] This involves a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" (or "anti-solvent") in which it is poorly soluble. The two solvents must be miscible.

    • Dissolve the crude product in a minimal amount of the hot "soluble solvent."

    • Add the "insoluble solvent" dropwise to the hot solution until turbidity (cloudiness) persists.

    • Add a few drops of the hot "soluble solvent" back into the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly for crystal formation.

Data Presentation: Common Recrystallization Solvents for Pyridine Derivatives

Solvent SystemPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar salts.
EthanolHigh78Often used for pyridinium salts.[3]
MethanolHigh65Can be effective, but lower boiling point may limit the solubility range.[3][4]
IsopropanolMedium-High82A good alternative to ethanol.
AcetonitrileMedium-High82Can be effective for moderately polar compounds.
Ethanol/WaterVariableVariableA common and effective solvent pair for adjusting polarity.[1]
Methanol/DichloromethaneVariableVariableUseful for compounds with intermediate polarity.

Causality Behind Experimental Choices:

The goal of recrystallization is to create a supersaturated solution upon cooling, from which the desired compound selectively crystallizes, leaving impurities behind in the mother liquor. The choice of solvent is critical; a solvent that dissolves the compound too well at room temperature will result in poor recovery, while a solvent that does not dissolve the compound well at high temperatures will not be effective for purification.

Issue 2: Persistent Impurities After Recrystallization

Question: I have performed several recrystallizations, but a persistent halogenated impurity remains. What is my next step?

Answer:

If recrystallization fails to remove a persistent impurity, it is likely that the impurity has very similar solubility properties to your target compound. In this scenario, column chromatography is the recommended next step.

Experimental Protocol: Flash Column Chromatography for Purifying 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride

  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for purifying polar organic compounds.

  • Mobile Phase (Eluent) Selection:

    • The choice of eluent is critical for achieving good separation. A typical starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Use TLC to determine the optimal eluent composition. Spot your crude material on a TLC plate and develop it in various solvent mixtures. The ideal eluent system will give your desired product an Rf value of approximately 0.3-0.4, with clear separation from the impurity spots.

    • For highly polar compounds that do not move significantly in ethyl acetate/hexane, consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent system.

  • Column Packing and Sample Loading:

    • Pack the column with a slurry of silica gel in the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica-adsorbed sample and carefully load the dry powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, collecting fractions in test tubes.

    • Monitor the elution of compounds using TLC to identify which fractions contain your purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Causality Behind Experimental Choices:

Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[5] By carefully selecting the eluent, you can control the rate at which different compounds travel down the column, allowing for their separation.

Visualization of Purification Strategy

The following workflow provides a logical decision-making process for purifying your 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride batches.

Purification_Workflow start Crude Product Batch tlc_analysis TLC/HPLC Analysis of Crude Material start->tlc_analysis is_major_product Is the desired product the major component? tlc_analysis->is_major_product recrystallization Perform Recrystallization is_major_product->recrystallization Yes column_chromatography Perform Column Chromatography is_major_product->column_chromatography No (Complex Mixture) check_purity_recryst Analyze Purity (TLC/HPLC) recrystallization->check_purity_recryst is_pure_recryst Is purity acceptable? check_purity_recryst->is_pure_recryst is_pure_recryst->column_chromatography No end_product Pure Product is_pure_recryst->end_product Yes check_purity_column Analyze Purity (TLC/HPLC) column_chromatography->check_purity_column is_pure_column Is purity acceptable? check_purity_column->is_pure_column is_pure_column->end_product Yes re_evaluate Re-evaluate Purification Strategy (e.g., different solvent system, different stationary phase) is_pure_column->re_evaluate No re_evaluate->recrystallization re_evaluate->column_chromatography

Sources

Troubleshooting

Overcoming steric hindrance in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride cross-coupling reactions

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. This guide is designed for researchers, chemists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your synthetic goals.

The Challenge: Understanding the Substrate

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride presents a unique set of challenges for cross-coupling reactions. Its structure is characterized by significant steric congestion around the two potential reaction sites (C5-Br and C4-Cl) due to the adjacent aldehyde group. This steric hindrance can impede the approach of the palladium catalyst, making the crucial oxidative addition step of the catalytic cycle difficult.[1][2][3]

Furthermore, the electron-deficient nature of the pyridine ring, while generally enhancing the reactivity of aryl halides, is complicated by the presence of the nitrogen atom, which can coordinate to and deactivate the palladium catalyst.[1] The hydrochloride form mitigates this catalyst inhibition but introduces issues of solubility and requires careful selection of a base to both neutralize the salt and facilitate the transmetalation step.

Key structural features to consider:

  • Steric Hindrance: The C3-aldehyde and C5-bromo substituents create a crowded environment around the C4-chloro position.

  • Electronic Effects: The electron-withdrawing pyridine ring and aldehyde group influence the reactivity of the C-X bonds.

  • Two Halogen Sites: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, offering an opportunity for selective functionalization.[4][5][6]

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, potentially poisoning the palladium catalyst.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Q1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What are the primary causes?

Low conversion is the most frequent issue and can typically be traced to several factors related to the sterically demanding nature of the substrate.

Answer: The most likely culprits are inefficient oxidative addition or catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Catalyst and Ligand System: This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.

    • The Solution: Employ bulky, electron-rich phosphine ligands.[1][7][8] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families are designed to overcome steric hindrance.[7] They promote the formation of highly reactive, low-coordinate L₁Pd(0) species that can more easily access the crowded C-Br bond.[2][8] The bulkiness of these ligands also facilitates the reductive elimination step, which can be rate-limiting.

    • Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step. Their steric bulk creates a wider "bite angle," which can accelerate reductive elimination and stabilize the active catalyst.[8]

  • Check Your Base and Solvent: The choice of base is critical for both neutralizing the hydrochloride and activating the boronic acid for transmetalation.[7]

    • The Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for hindered substrates.[1][9] Ensure your solvent system can dissolve both the organic substrate and the inorganic base. A biphasic system like 1,4-dioxane/water or Toluene/water is standard.[9][10]

    • Rationale: The base facilitates the formation of a more reactive boronate species, which is necessary for the transmetalation step.[7] Inadequate base strength or poor solubility can stall the reaction.[9][11]

  • Increase Reaction Temperature: Higher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.[1][9]

    • The Solution: If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C. Microwave heating can be particularly effective at reducing reaction times and improving yields for challenging substrates.[10][12]

    • Caution: Excessive heat can lead to catalyst decomposition or side reactions like protodeboronation.[11] Monitor the reaction progress closely.

`dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Q2: How can I achieve selective cross-coupling at the C5-Br bond while leaving the C4-Cl bond intact?

Answer: Selectivity is governed by the inherent reactivity difference between the C-Br and C-Cl bonds (C-Br > C-Cl) and can be controlled by judiciously choosing reaction conditions.[4][5]

  • Use a Mild Catalyst System: Avoid overly reactive catalysts that might activate the C-Cl bond. A good starting point is a catalyst system known for its selectivity in polyhalogenated systems, such as those based on ligands like SPhos or Xantphos.

  • Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate for C-Br coupling (e.g., 80-90 °C). Higher temperatures are more likely to promote the less favorable oxidative addition to the C-Cl bond.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent coupling at the C4 position.

Q3: I'm observing significant protodeboronation of my boronic acid and/or dehalogenation of my pyridine starting material. How can I minimize these side reactions?

Answer: These side reactions compete with the desired cross-coupling and reduce your yield.[11]

  • Protodeboronation (Boronic Acid Decomposition): This is the cleavage of the C-B bond by a proton source, often water, and can be catalyzed by the palladium complex.[11][13][14]

    • Minimize Water: While many Suzuki protocols use aqueous bases, using the minimum amount of water necessary (or an anhydrous system with a base like K₃PO₄) can help.[11]

    • Use Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol (Bpin) or MIDA boronates, which slowly release the boronic acid in situ.[11]

    • Ligand Choice: Paradoxically, while bulky phosphine ligands are needed for the coupling, they can also accelerate palladium-catalyzed protodeboronation.[13][14] This requires careful optimization; sometimes a slightly less bulky ligand may provide a better overall yield if protodeboronation is severe.

  • Dehalogenation (Starting Material Decomposition): This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[11]

    • Avoid Hydride Sources: Amine bases or alcohol solvents can be sources of hydrides. Stick to carbonate or phosphate bases and aprotic solvents like dioxane or toluene.[11]

Q4: Should I neutralize the hydrochloride salt before starting the reaction?

Answer: It is generally not necessary to perform a separate neutralization step. The base added for the cross-coupling reaction is typically sufficient to neutralize the hydrochloride and free the pyridine nitrogen. You must, however, account for this in your stoichiometry.

  • Stoichiometry: Ensure you use at least one extra equivalent of base to neutralize the HCl salt in addition to the amount required for the catalytic cycle (typically 2-3 equivalents). For example, if the protocol calls for 2 equivalents of K₃PO₄, use 3 equivalents for the hydrochloride salt.

Recommended Protocols

The following protocols provide a robust starting point for your experiments. Optimization may be necessary for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is designed for the selective coupling at the more reactive C5-bromo position.

`dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky phosphine ligand (e.g., XPhos, 6.0 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Comparison: Ligand and Base Selection

The choice of ligand and base is paramount for success. The following table provides a comparative overview based on literature for analogous sterically hindered heteroaryl couplings.

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Typical OutcomeReference
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DME/H₂O100Low to No Yield[4]
Pd₂(dba)₃ (2.5)SPhos (6)K₃PO₄ (3)Toluene/H₂O110Good Yield[7]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O100Good to Excellent Yield[7][8]
Pd(dppf)Cl₂ (5)- (dppf)K₂CO₃ (2)1,4-Dioxane/H₂O90Moderate Yield[15][16]
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)2-MeTHF100Good to Excellent Yield[7]

References

  • Alsahafi, I. A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Alsahafi, I. A., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. PMC. Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Yang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]

  • Shields, J. D., & Doyle, A. G. (2016). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Dömer, L., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Retrieved from [Link]

  • Ananikov, V. P., & Musaev, D. G. (2005). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Organometallics. Retrieved from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from [Link]

  • Mignogna, M. L., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Retrieved from [Link]

  • Dömer, L., et al. (2021). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate. Retrieved from [Link]

  • Lomax, J. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University Department of Chemistry. Retrieved from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). PubMed. Retrieved from [Link]

  • Lomax, J. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Probst, D., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA. Retrieved from [Link]

  • Probst, D., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Organometallics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining HPLC Mobile Phase Gradients for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride Purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the HPLC purification of 5-Bromo-4-chloro-py...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the HPLC purification of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. As Senior Application Scientists, we have curated this guide to combine technical accuracy with practical, field-proven insights to streamline your purification workflows.

Understanding the Analyte: 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a halogenated pyridine derivative.[1][2] Its structure, containing a basic pyridine ring, an aldehyde group, and halogen substituents, presents specific challenges and opportunities in reversed-phase HPLC. The hydrochloride salt form indicates that the compound is basic and will be protonated at low pH. The pyridine nitrogen has a pKa typically in the range of 5-6, which is a critical parameter for method development.[3]

Key Molecular Characteristics:

PropertyValue/InformationSource
Molecular FormulaC₆H₄BrCl₂NO[1]
Molecular Weight~257.91 g/mol [4]
AppearanceSolid[5]
Key Functional GroupsPyridine, Aldehyde, Bromo, Chloro[1][2]
Expected PolarityPolar[6][7]
SolubilityLikely soluble in common organic solvents like DMSO, and aqueous solutions at acidic pH.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC purification of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like your pyridine derivative is a common issue in reversed-phase HPLC.[3] The primary cause is the interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[3] This secondary interaction leads to a non-ideal chromatographic peak shape.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH is a highly effective strategy. At a low pH (e.g., 2.5-3.5), the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analyte.[3][8]

    • Protocol: Prepare your aqueous mobile phase with a buffer such as 20 mM phosphate or 0.1% formic acid or trifluoroacetic acid (TFA) to maintain a consistent low pH.[7] Be mindful that TFA can sometimes be difficult to remove during sample dry-down.

  • Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate peak tailing.[3][9] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[3]

    • Protocol: Add 5-10 mM of TEA to your mobile phase. Note that TEA can suppress MS signal if you are using a mass spectrometer for detection.

  • Column Selection: Consider using a column with a different stationary phase.

    • End-capped Columns: Modern, well-end-capped C18 columns have fewer residual silanols.

    • Polar-embedded or Phenyl Phases: These can offer alternative selectivities and improved peak shape for polar and aromatic compounds.[3][6]

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution / Co-elution with Impurities

Q: I am unable to separate my target compound from a closely eluting impurity. How can I improve the resolution?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This can be accomplished by modifying the mobile phase or changing the stationary phase.

Solutions:

  • Gradient Optimization: A shallow gradient can often improve the separation of closely eluting peaks.

    • Protocol: First, run a fast scouting gradient (e.g., 5-95% organic solvent in 10 minutes) to determine the approximate elution time of your compound.[6] Then, design a shallower gradient around that elution point. For example, if your compound elutes at 40% acetonitrile, try a gradient of 30-50% acetonitrile over 20 minutes.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[10] Methanol and acetonitrile have different properties as hydrogen bond donors and acceptors, which can change their interaction with your analyte and the stationary phase.[10]

  • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[11][12]

    • Protocol: If you are using a low pH, try adjusting it slightly (e.g., from 2.5 to 3.0) to see if the relative retention of your compound and the impurity changes.

  • Stationary Phase Selectivity: If mobile phase optimization is insufficient, changing the column is the next logical step. A phenyl or polar-embedded phase can provide different retention mechanisms compared to a standard C18 column, potentially resolving the co-eluting peaks.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase and gradient for purifying 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride?

A: A good starting point for a polar compound like this on a reversed-phase C18 column would be:

  • Mobile Phase A: Water with 0.1% Formic Acid (or 20mM Ammonium Formate, pH adjusted to 3.0)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Column: A standard C18, 5 µm, 4.6 x 250 mm column.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has good absorbance (a UV scan of a crude sample can determine the optimal wavelength).

  • Initial Scouting Gradient:

Time (min)%B (Acetonitrile)
05
2095
2595
265
305

This scouting gradient will help you determine the approximate elution conditions, which you can then optimize with a shallower gradient.[6]

Q2: How does the hydrochloride salt form of my compound affect the HPLC method?

A: The hydrochloride salt indicates that your compound is basic. In solution, it will exist as the protonated pyridinium cation and a chloride anion. This has two main implications:

  • Enhanced Water Solubility: The salt form is generally more water-soluble than the free base, which is advantageous for reversed-phase HPLC.

  • Importance of pH Control: The ionization state of the pyridine is pH-dependent. To ensure consistent retention times and good peak shape, it is crucial to use a buffered mobile phase.[3][11][12] Operating at a low pH (well below the pKa of the pyridine) will ensure it remains in a single, protonated form.[8]

Q3: Can I use a C18 column for such a polar compound? I'm worried about poor retention.

A: While highly polar compounds can sometimes have poor retention on traditional C18 columns, 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride has several features that should allow for adequate retention:[7][13]

  • Aromatic Ring: The pyridine ring can interact with the C18 stationary phase through hydrophobic interactions.

  • Halogen Substituents: The bromo and chloro groups increase the molecule's hydrophobicity compared to unsubstituted pyridine.

If you still experience insufficient retention (i.e., the compound elutes at or near the void volume), you can consider:

  • Using a more aqueous mobile phase at the start of your gradient.

  • Switching to a polar-endcapped C18 column or a polar-embedded phase, which are designed for better retention of polar analytes. [7]

  • Exploring Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode. [7]

G cluster_Analyte Analyte Properties cluster_HPLC HPLC Strategy cluster_Optimization Key Optimization Parameters Analyte 5-Bromo-4-chloro-pyridine-3-carbaldehyde HCl Properties Polar Basic (Pyridine Ring) Hydrophobic Moieties (Aromatic, Halogens) Analyte->Properties Mode Reversed-Phase HPLC Properties->Mode Influences StationaryPhase C18 Column Mode->StationaryPhase MobilePhase Aqueous-Organic Gradient (e.g., Water/Acetonitrile) Mode->MobilePhase pH Low pH (2.5-3.5) - Protonates Silanols - Ensures Consistent Analyte Ionization StationaryPhase->pH Requires Gradient Shallow Gradient - Improves Resolution MobilePhase->Gradient Requires Solvent Solvent Choice (ACN vs. MeOH) - Alters Selectivity MobilePhase->Solvent Requires

Caption: Logical relationships in HPLC method development.

Q4: My compound seems to be degrading on the column. What could be the cause?

A: While less common in reversed-phase HPLC, degradation can occur, especially with sensitive functional groups like aldehydes.[3]

  • Acid/Base Sensitivity: The aldehyde group could be sensitive to very low or high pH, although a pH range of 2.5-7 is generally safe for most compounds and silica-based columns.[11]

  • Interaction with Stationary Phase: In rare cases, the silica backbone of the column can have catalytic activity.[3]

  • Instability in Solution: Ensure your sample is stable in the injection solvent over the course of your analysis sequence.

Troubleshooting Steps:

  • Analyze a freshly prepared sample to rule out degradation during storage.

  • Try a different pH: If you are at a very low pH (e.g., <2), try a slightly higher pH (e.g., 3-4) to see if stability improves.

  • Change the column: A different type of stationary phase or a column from a different manufacturer might be more inert.[3]

References

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • ResearchGate. (2023, June 14). How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength?. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Journal of Pharmaceutics and Nanotechnology. (2016, June 30). A Brief Review on Validation of many Drugs by using HPLC Technique. Retrieved from [Link]

Sources

Troubleshooting

Minimizing debromination side reactions of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

An Application Scientist's Guide to Minimizing Debromination Side Reactions Welcome to the technical support center for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. This guide is designed for researchers, medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered when working with this and similar di-halogenated heterocycles is the undesired side reaction of debromination, or hydrodebromination, particularly during palladium-catalyzed cross-coupling reactions.

This resource provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you suppress this side reaction, improve chemoselectivity, and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur with this specific molecule?

A1: Debromination (or hydrodebromination) is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions.[1] The C-Br bond is generally more reactive and susceptible to oxidative addition with a palladium(0) catalyst than the C-Cl bond.[2] However, various factors in the catalytic cycle, such as the presence of hydride sources (from bases, solvents, or organometallic reagents), can lead to the cleavage of the C-Br bond and its replacement with hydrogen, yielding 4-chloro-pyridine-3-carbaldehyde as a significant byproduct.

Q2: My reaction is primarily yielding the debrominated product. What is the most likely cause?

A2: The most common culprits for excessive debromination are the choice of catalyst/ligand system, the base, and the reaction temperature. An overly reactive catalyst, a base that can generate hydride species, or excessively high temperatures can all favor the hydrodehalogenation pathway.[1][3] Contamination with water or the use of protic solvents like alcohols can also serve as a hydrogen source.[4][5][6]

Q3: Is the hydrochloride form of the starting material significant?

A3: Yes. The material is supplied as a hydrochloride salt, meaning the pyridine nitrogen is protonated. This makes the compound more stable for storage but requires the addition of a stoichiometric amount of base (in addition to the base required for the catalytic cycle) to neutralize the HCl salt and free the pyridine nitrogen. Failure to do so can inhibit the reaction. This initial neutralization should be considered when calculating base equivalents.

Troubleshooting Guide: A Parameter-Based Approach

Unwanted debromination is often not caused by a single factor but by the interplay of several reaction parameters. Use this section to diagnose and resolve issues based on your specific experimental setup.

Issue 1: Inappropriate Catalyst and Ligand Selection

Q: Which palladium catalyst and ligand combination is best for selectively reacting at the C-Br bond while minimizing debromination?

A: The goal is to choose a system that is reactive enough to facilitate oxidative addition at the C-Br bond but not so reactive that it promotes side reactions.

Expert Advice: Bulky, electron-rich phosphine ligands are often excellent choices for promoting the desired cross-coupling while suppressing hydrodebromination.[7] They stabilize the palladium center and can favor reductive elimination over competing pathways.

  • For Suzuki Couplings: Consider using catalysts with ligands like PCy₃ (tricyclohexylphosphine) or bulky biaryl phosphines.[8] These have proven effective in selective C-Br bond activation.

  • Avoid "Ligandless" Conditions: While appealing for their simplicity, ligand-free protocols using sources like Pd(OAc)₂ alone can sometimes lead to the formation of highly reactive, undefined palladium species or nanoparticles that are less selective and may promote debromination.[9]

  • Consider Catalyst Loading: High catalyst loading can sometimes increase the rate of side reactions. Once a good ligand system is identified, try reducing the catalyst loading (e.g., from 5 mol% to 1-2 mol%) to see if selectivity improves without sacrificing conversion.

Issue 2: Incorrect Choice and Stoichiometry of Base

Q: My protocol uses a strong base like NaOtBu, and I'm seeing significant debromination. Could the base be the problem?

A: Absolutely. The base plays a critical role and is a frequent source of hydrodebromination.

Expert Advice: Strong, non-nucleophilic bases are often required, but some can promote debromination through various mechanisms.

  • Avoid Hydride-Donating Bases: Bases like sodium tert-butoxide (NaOtBu), while common, can undergo decomposition or act as a hydride source, especially at elevated temperatures.

  • Prefer Milder Inorganic Bases: For many cross-coupling reactions like Suzuki-Miyaura, milder inorganic bases are often sufficient and much less likely to cause debromination.[10] Good alternatives include K₂CO₃, Cs₂CO₃, or K₃PO₄.[8][10] These bases are less prone to generating hydride species.

  • Check Stoichiometry: Remember to use enough base to both neutralize the hydrochloride starting material AND participate in the catalytic cycle (e.g., for a Suzuki reaction, you typically need at least 3 equivalents: 1 for the HCl salt and 2 for the catalytic cycle).

Issue 3: Solvent and Temperature Effects

Q: Does the choice of solvent or reaction temperature influence the amount of debromination?

A: Yes, both have a significant impact on reaction selectivity and the prevalence of side reactions.

Expert Advice:

  • Solvent Choice:

    • Avoid Protic Solvents: Alcohols (methanol, ethanol) can be a direct source of hydrogen for the hydrodebromination pathway.[1]

    • Use Anhydrous Aprotic Solvents: Dry, aprotic solvents like toluene, dioxane, or THF are generally preferred. Ensure they are properly dried and degassed, as dissolved water and oxygen can contribute to side reactions and catalyst degradation.[4][5][6]

  • Temperature Control:

    • Start Low: Higher temperatures accelerate all reactions, including undesired debromination. Start your reaction at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too slow.[8] Often, a slightly longer reaction time at a lower temperature gives a cleaner product profile.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If you see the debrominated byproduct appearing early, the conditions are likely too harsh.

Troubleshooting Flowchart

This diagram outlines a logical workflow for troubleshooting debromination issues.

G cluster_0 Problem Identification cluster_1 Parameter Optimization cluster_2 Outcome Start High Debromination Observed (>10%) Base Step 1: Change Base (e.g., NaOtBu -> K3PO4 or Cs2CO3) Start->Base First Intervention Temp Step 2: Lower Temperature (e.g., 110°C -> 80°C) Base->Temp If problem persists Ligand Step 3: Change Ligand (e.g., PPh3 -> Bulky Biarylphosphine or PCy3) Temp->Ligand If problem persists Solvent Step 4: Check Solvent (Ensure anhydrous & aprotic) Ligand->Solvent Final Check Check Re-analyze Reaction (LCMS / NMR) Solvent->Check Success Problem Solved (Debromination <5%) Check->Success Yes Failure Still High Debromination Check->Failure No Failure->Base Iterate / Consult Literature

Caption: A step-by-step decision tree for troubleshooting debromination.

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of changing key parameters on the chemoselective Suzuki-Miyaura coupling of 5-Bromo-4-chloro-pyridine-3-carbaldehyde with a generic arylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Desired Product Yield (%)Debromination Byproduct (%)Selectivity (Product:Byproduct)
1Pd(PPh₃)₄NaOtBuDioxane1104550~1 : 1.1
2Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80887~12.5 : 1
3PdCl₂(dppf)K₂CO₃Dioxane1007520~3.75 : 1
4Pd(OAc)₂ / SPhosK₃PO₄Toluene9092<5>18 : 1

Data are illustrative, based on established principles of cross-coupling reactions, and intended for comparative purposes.[8][10]

Optimized Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed to maximize the yield of the C-Br coupled product while suppressing hydrodebromination.

Materials:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • PCy₃·HBF₄ (0.04 equivalents)[8]

  • Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • Inert Atmosphere: To a dry reaction flask, add 5-Bromo-4-chloro-pyridine-3-carbaldehyde HCl, the arylboronic acid, and Cs₂CO₃.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PCy₃·HBF₄ in a small amount of the reaction solvent. Add this catalyst mixture to the main flask.

  • Purge System: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Side Reaction

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing hydrodebromination pathway.

Suzuki_Cycle cluster_main Suzuki-Miyaura Cycle cluster_side Side Reaction Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(L2)-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB [Ar-Pd(II)(L2)-Ar']+ ArPdBr->ArPdArB Transmetalation (+ Ar'B(OH)2 / Base) ArPdH Ar-Pd(II)(L2)-H ArPdBr->ArPdH Reaction with Hydride Source (e.g., from Base/Solvent) ArPdArB->Pd0 Reductive Elimination (forms Ar-Ar') Product_Cycle Desired Product Cycle Side_Reaction Debromination Pathway ArPdH->Pd0 Reductive Elimination (forms Ar-H, Debromination)

Caption: The desired catalytic cycle versus the competing debromination pathway.

By carefully selecting a less aggressive base, a suitable bulky ligand, and maintaining moderate temperatures, you can significantly shift the reaction equilibrium away from the debromination pathway and towards the desired C-C bond formation.

References

  • BenchChem. (n.d.). A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. Benchchem.
  • Sasser, A. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science.
  • Thieme Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Science of Synthesis.
  • Scrivanti, A., & Beghetto, V. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Sharma, S., & Sharma, U. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5220-5256. [Link]

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Prochnow, I., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6263-6272. [Link]

  • Zhang, Y., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(12), 2224. [Link]

  • Prochnow, I., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Figshare. [Link]

  • BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions. Benchchem.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]

  • American Chemical Society. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
  • Singh, V. K., et al. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF PAR.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride and 5-bromo-pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the design and development of novel pharmaceuticals and agrochemicals, the selection of approp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the design and development of novel pharmaceuticals and agrochemicals, the selection of appropriately functionalized heterocyclic building blocks is of paramount importance. Halogenated pyridine-3-carbaldehydes are a class of versatile intermediates, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth technical comparison of the reactivity of two such building blocks: 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride and 5-bromo-pyridine-3-carbaldehyde .

This comparison is structured to provide not only a theoretical understanding of their reactivity profiles but also to serve as a practical guide with experimental insights. We will delve into the electronic and steric factors governing their behavior in key synthetic transformations, supported by established principles and illustrative experimental protocols.

Structural and Electronic Considerations: A Tale of Two Pyridines

The reactivity of an aromatic system is fundamentally dictated by the electronic nature of its substituents. The introduction of a chlorine atom at the 4-position and the presence of a hydrochloride salt in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride significantly alter its electronic landscape compared to 5-bromo-pyridine-3-carbaldehyde.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
5-bromo-pyridine-3-carbaldehydeC₆H₄BrNO186.01Bromo and aldehyde substituents on the pyridine ring.
5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochlorideC₆H₃BrClNO · HCl256.91Bromo, chloro, and aldehyde substituents on the pyridine ring; hydrochloride salt form.

The key differences in their reactivity stem from the following:

  • Inductive and Mesomeric Effects: The chlorine atom at the 4-position in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a strongly electron-withdrawing group. This effect, combined with the electron-withdrawing nature of the bromine atom and the aldehyde group, renders the pyridine ring significantly more electron-deficient than that of 5-bromo-pyridine-3-carbaldehyde.

  • Protonation of the Pyridine Nitrogen: The hydrochloride form of 5-Bromo-4-chloro-pyridine-3-carbaldehyde means that the pyridine nitrogen is protonated. This protonation further enhances the electron-withdrawing character of the ring, making it more susceptible to nucleophilic attack.

The following diagram illustrates the key structural differences and their electronic implications.

G cluster_0 5-bromo-pyridine-3-carbaldehyde cluster_1 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride A Pyridine Ring (Moderately Electron-Deficient) B Bromo at C5 (-I, +M effects) A->B C Aldehyde at C3 (-I, -M effects) A->C D Pyridinium Ring (Highly Electron-Deficient) E Bromo at C5 (-I, +M effects) D->E F Chloro at C4 (-I, +M effects, strong -I) D->F G Aldehyde at C3 (-I, -M effects) D->G H Protonated Nitrogen (Strong -I effect) D->H

Structural and electronic feature comparison.

Comparative Reactivity in Key Transformations

The differing electronic properties of these two molecules lead to distinct reactivity profiles in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly when electron-withdrawing groups are present.

Theoretical Reactivity:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride: The presence of the strongly electron-withdrawing chloro group at the 4-position, coupled with the protonated pyridine nitrogen, significantly activates the ring towards nucleophilic attack. Both the bromo and chloro substituents are potential leaving groups.

  • 5-bromo-pyridine-3-carbaldehyde: The pyridine ring is less electron-deficient compared to its chloro-substituted counterpart, making it inherently less reactive in SNAr reactions.

Experimental Insights:

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a general procedure for the substitution of the chloro group in 5-Bromo-4-chloro-pyridine-3-carbaldehyde with a generic alkoxide nucleophile.

Materials:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 eq).

  • Add the anhydrous solvent and cool the mixture to 0 °C.

  • Slowly add a solution of the sodium alkoxide (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Step1 Dissolve 5-Bromo-4-chloro-pyridine-3-carbaldehyde HCl in anhydrous solvent under N2 Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add sodium alkoxide solution Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Monitor by TLC/LC-MS Step4->Step5 Step6 Quench with aq. NH4Cl Step5->Step6 Reaction Complete Step7 Extract with organic solvent Step6->Step7 Step8 Dry, filter, and concentrate Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End End Step9->End

General workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the 5-position of both molecules serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.

Theoretical Reactivity:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride: The electron-deficient nature of the pyridine ring can influence the oxidative addition step of the catalytic cycle. While the C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings, the overall electronic environment can modulate this reactivity.

  • 5-bromo-pyridine-3-carbaldehyde: This is a standard substrate for Suzuki coupling, and its reactivity is well-documented.

Experimental Insights:

For Suzuki-Miyaura coupling, the reactivity order of halogens is generally I > Br > Cl. Therefore, the C-Br bond at the 5-position is the primary site of reaction for both molecules. The presence of the chloro group in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is not expected to significantly hinder the Suzuki coupling at the bromo position and may even lead to slightly different optimal reaction conditions.

Experimental Data Summary: Suzuki Coupling of Bromopyridines

The following table summarizes typical conditions and yields for the Suzuki coupling of 5-bromonicotinaldehyde (a close analog of 5-bromo-pyridine-3-carbaldehyde) with various boronic acids, showcasing the versatility of this transformation.[1]

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME80692
3-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O100488

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for the Suzuki coupling of a 5-bromopyridine-3-carbaldehyde derivative.

Materials:

  • 5-bromopyridine-3-carbaldehyde or 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (2-5 mol%).

  • Add the anhydrous solvent and degassed water.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Reactions of the Aldehyde Group

The aldehyde functionality in both molecules can undergo a variety of transformations, including oxidation, reduction, and condensation reactions.

Theoretical Reactivity:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride: The increased electron-withdrawing nature of the ring may slightly enhance the electrophilicity of the aldehyde carbon, potentially leading to faster rates in nucleophilic additions to the carbonyl group.

  • 5-bromo-pyridine-3-carbaldehyde: The reactivity of the aldehyde is typical for an aromatic aldehyde.

Experimental Insights:

Both aldehydes can be efficiently oxidized to the corresponding carboxylic acids using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Similarly, reduction to the corresponding alcohol can be achieved with reducing agents such as sodium borohydride (NaBH₄). The choice of reagent and conditions will depend on the overall functional group tolerance of the molecule.

Conclusion

The choice between 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride and 5-bromo-pyridine-3-carbaldehyde as a synthetic intermediate will depend on the specific transformations planned in a synthetic sequence.

  • For enhanced reactivity in nucleophilic aromatic substitution , particularly at the 4-position, 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is the superior choice due to the activating effect of the chloro group and the protonated pyridine nitrogen.

  • For Suzuki-Miyaura coupling at the 5-position , both compounds are suitable substrates, with 5-bromo-pyridine-3-carbaldehyde being a more standard and potentially more cost-effective option if further functionalization at the 4-position is not required.

  • Reactions involving the aldehyde group are feasible for both compounds, with the electronic differences in the pyridine ring potentially leading to modest differences in reaction rates.

Ultimately, a thorough understanding of the electronic properties of these versatile building blocks empowers researchers to make informed decisions in the design and execution of complex synthetic strategies, accelerating the discovery and development of new chemical entities.

References

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic building blocks. is a critical intermediate extensively utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized heterocyclic building blocks. is a critical intermediate extensively utilized in the synthesis of advanced pharmaceutical targets, including pyrido-oxazepine kinase inhibitors[1].

However, quantifying the purity of this compound presents distinct chromatographic challenges. The presence of a basic pyridine nitrogen, an aldehyde moiety, and two heavy halogens (bromine and chlorine) creates a complex electronic environment. Standard analytical approaches often fail to resolve closely related regioisomeric impurities (such as the 5-bromo-2-chloro isomer) or suffer from severe peak tailing.

This guide objectively compares various HPLC column chemistries to establish the optimal separation method, followed by a self-validating protocol grounded in the latest [2].

Chromatographic Challenges & Mechanistic Causality

To develop a robust method, we must first understand why halogenated pyridines behave poorly on conventional stationary phases.

At typical reversed-phase pH levels (pH 3–7), the pyridine nitrogen (pKa ~ 3.5) becomes partially or fully protonated. When analyzed on a standard C18 silica column, these positively charged analytes interact strongly with residual, unendcapped silanols ( Si−O− ) on the silica matrix. This secondary ion-exchange mechanism disrupts the primary hydrophobic partitioning, leading to asymmetric peaks (tailing) and reduced theoretical plates[3].

Furthermore, separating the target compound from its regioisomers requires more than just hydrophobic dispersion forces; it requires orthogonal selectivity.

InteractionMechanisms Analyte 5-Bromo-4-chloro-pyridine -3-carbaldehyde C18 Standard C18 Phase Analyte->C18 PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Hydrophobic Hydrophobic Interaction C18->Hydrophobic Silanol Secondary Silanol Interaction (Tailing) C18->Silanol PiPi π-π & Dipole-Dipole Interactions PFP->PiPi Halogen Halogen-Fluorine Interactions PFP->Halogen

Mechanistic interactions of halogenated pyridines with C18 vs. PFP phases.

The Solution: Alternative Column Chemistries

To overcome these limitations, we compare a standard C18 column against two alternatives: a Polar-Embedded C18 and a. The PFP column introduces fluorine atoms that create a highly electronegative stationary phase. This enables unique π−π interactions, strong dipole-dipole interactions, and specific halogen-fluorine interactions with the bromo- and chloro-substituents of our analyte, providing superior shape selectivity[4].

Comparative Column Performance Data

The following table summarizes the experimental performance of three different column chemistries analyzing a spiked mixture of 5-bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride and its primary regioisomeric impurity (5-bromo-2-chloro-pyridine-3-carbaldehyde).

Table 1: Column Chemistry Comparison for Halogenated Pyridine Analysis

Column Chemistry (5 µm, 150 x 4.6 mm)Retention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Regioisomer
Standard C18 6.82.1 (Severe tailing)8,5001.2 (Co-elution risk)
Polar-Embedded C18 5.41.4 (Acceptable)12,2001.8 (Baseline resolved)
Pentafluorophenyl (PFP) 8.21.1 (Excellent)18,4003.5 (Superior separation)

Step-by-Step Analytical Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. Before any sample is quantified, the system must pass a strict System Suitability Test (SST) to prove it is fit for purpose.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: The hydrochloride salt of the analyte dissociates in solution. TFA acts as an ion-pairing agent and drives the pH below 2.5. This fully protonates the pyridine nitrogen while simultaneously suppressing the ionization of residual surface silanols on the silica matrix, actively preventing secondary ion-exchange tailing.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Column: PFP Phase, 5 µm, 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes partitioning kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyridine ring).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration.

System Suitability Testing (SST)

Inject a standard resolution mixture (0.1 mg/mL of the target analyte spiked with 0.01 mg/mL of the 2-chloro regioisomer).

  • Self-Validation Gate: The system is only cleared for sample analysis if:

    • Resolution ( Rs​ ) between the two isomers is ≥2.0 .

    • Tailing Factor ( As​ ) for the main peak is ≤1.5 .

    • Injection precision (RSD of 6 replicate standard injections) is ≤1.0% .

ICH Q2(R2) Method Validation Workflow & Results

With the optimized PFP method established, we must validate the procedure according to the[5], which mandates the evaluation of specificity, linearity, precision, accuracy, and robustness.

ValidationWorkflow Start Method Development Column Selection Specificity Specificity (Peak Purity, Resolution > 1.5) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Precision Precision & Accuracy (RSD < 2.0%) Linearity->Precision Robustness Robustness (pH, Temp, Flow) Precision->Robustness Valid Validated Method ICH Q2(R2) Compliant Robustness->Valid

ICH Q2(R2) Method Validation Workflow for Purity Analysis.

Validation Data Summary

The following data represents the experimental validation of the PFP-based HPLC method for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride:

Table 2: ICH Q2(R2) Validation Results (PFP Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RT; Peak purity index > 0.990No interference; Purity index = 0.999Pass
Linearity R2≥0.999 (Range: 25% to 150% of nominal conc.) R2=0.9998 Pass
Precision (Repeatability) RSD ≤2.0% ( n=6 preparations)RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels99.4% – 100.6%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Robustness Rs​≥2.0 despite deliberate variations in flow/temp Rs​ maintained at ≥3.1 Pass

By transitioning away from standard C18 chemistries and embracing the orthogonal selectivity of a PFP phase, laboratories can establish a highly robust, ICH-compliant analytical method that guarantees the purity and integrity of this vital pharmaceutical building block.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • Google Patents.Kinase inhibitors and uses thereof (WO2018213632A1).

Sources

Validation

A Comparative Analysis of Leaving Group Ability in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride: A Guide for Synthetic Strategy

This guide provides an in-depth comparison of the leaving group ability of bromo and chloro substituents in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. The insights presented are designed to assist researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the leaving group ability of bromo and chloro substituents in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. The insights presented are designed to assist researchers, scientists, and drug development professionals in designing effective synthetic strategies involving nucleophilic aromatic substitution (SNAr) on this versatile building block.

The pyridine ring is a cornerstone in medicinal chemistry, and its functionalization through SNAr reactions is a critical tool for molecular design.[1] The subject molecule, 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, presents a unique case for studying competitive nucleophilic displacement due to the presence of two different halogen atoms on an electron-deficient pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the carbaldehyde group significantly activates the ring towards nucleophilic attack.[2][3]

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions typically proceed through a two-step addition-elimination mechanism.[4][5] The first step, which is often rate-determining, involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The second step involves the departure of the leaving group, which restores the aromaticity of the ring.

The stability of the Meisenheimer complex is a key factor influencing the reaction rate. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, enhance the rate of SNAr by stabilizing this intermediate.[5][6] In the case of 5-Bromo-4-chloro-pyridine-3-carbaldehyde, both halogens are on a highly electron-deficient ring, making them susceptible to substitution.

SNAr_Mechanism reactant 5-Bromo-4-chloro- pyridine-3-carbaldehyde intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ (rate-determining) nucleophile Nu⁻ product Substituted Product intermediate->product - X⁻ leaving_group X⁻ (Cl⁻ or Br⁻)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparing Chloro and Bromo as Leaving Groups in SNAr

In the context of SNAr reactions, the typical leaving group ability observed for halogens is often the reverse of that seen in SN1 and SN2 reactions.[2][7] The established order of reactivity for halogens in many SNAr reactions is F > Cl > Br > I.[2][8][9] This trend is attributed to the electronegativity of the halogen, where a more electronegative atom can better stabilize the forming negative charge in the rate-determining addition step through its inductive effect.[10]

Therefore, in a direct competition, the chloro group is generally expected to be a better leaving group than the bromo group in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride under typical SNAr conditions. The higher electronegativity of chlorine leads to a more polarized C-Cl bond and a greater stabilization of the negative charge that develops on the ring during the formation of the Meisenheimer complex.

However, it is important to note that the nature of the nucleophile, solvent, and reaction temperature can influence this selectivity. In some instances, particularly with soft nucleophiles, the polarizability of the leaving group can play a more significant role, potentially favoring the displacement of bromide.

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative leaving group ability of the chloro and bromo substituents in 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a competitive kinetic experiment can be performed. This involves reacting the substrate with a sub-stoichiometric amount of a nucleophile and monitoring the formation of the two possible substitution products over time.

Materials:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical instrumentation (e.g., HPLC, GC-MS, or ¹H NMR)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 eq.) in the chosen anhydrous solvent.

  • Nucleophile Addition: Prepare a solution of the nucleophile (0.5 eq.) in the same solvent. Add the nucleophile solution dropwise to the stirred solution of the substrate at a controlled temperature (e.g., room temperature or a slightly elevated temperature).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique (HPLC or GC-MS is often preferred for accurate quantification). Determine the ratio of the two isomeric products formed (the product of chloro displacement vs. the product of bromo displacement).

  • Data Interpretation: The product ratio over time will provide a direct measure of the relative rates of substitution at the two positions, thereby establishing the better leaving group under the specific reaction conditions.

Experimental_Workflow start Start setup Dissolve Substrate in Anhydrous Solvent start->setup add_nuc Add Nucleophile (0.5 eq.) setup->add_nuc monitor Monitor Reaction (Take Aliquots) add_nuc->monitor quench Quench Aliquots monitor->quench analyze Analyze by HPLC/GC-MS quench->analyze interpret Determine Product Ratio analyze->interpret end End interpret->end

Caption: Experimental workflow for comparative reactivity analysis.

Expected Results and Data Presentation

The experimental data can be summarized in a table to clearly present the comparative reactivity.

Time (min)Product A (Chloro Displacement) %Product B (Bromo Displacement) %Ratio (A:B)
101535:1
303575:1
6050105:1
12065135:1

Note: The values in this table are hypothetical and serve as an illustration of expected results where the chloro group is the better leaving group.

Based on the principles of SNAr, the chloro group at the 4-position is anticipated to be more readily displaced than the bromo group at the 5-position. This is due to both its superior inductive electron-withdrawing effect and the fact that nucleophilic attack at the 4-position allows for resonance stabilization of the negative charge onto the electronegative pyridine nitrogen atom.[6][11] Attack at the 3- or 5-position does not afford this same degree of stabilization.[6]

Conclusion and Strategic Recommendations

For synthetic applications involving 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, the chloro group should be considered the more labile leaving group in nucleophilic aromatic substitution reactions. This preferential reactivity allows for selective functionalization at the 4-position of the pyridine ring.

Strategic Recommendations:

  • To achieve selective substitution at the 4-position, employ standard SNAr conditions with a suitable nucleophile. The bromo substituent will likely remain intact, providing a handle for subsequent cross-coupling reactions or other transformations.

  • If substitution at the 5-position is desired, a different synthetic strategy may be required. This could involve, for example, a metal-catalyzed cross-coupling reaction that is more selective for the C-Br bond, or protecting the 4-position prior to attempting SNAr at the 5-position.

By understanding the principles governing leaving group ability in SNAr reactions and confirming these through empirical investigation, researchers can more effectively utilize 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride as a versatile intermediate in the synthesis of complex molecules for drug discovery and development.

References

  • Nucleophilic Aromatic Substitution. (n.d.). Google Books.
  • Nucleophilic aromatic substitution. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (2020, July 10). Stack Exchange. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PubMed Central. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). ResearchGate. Retrieved from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]

  • Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. (2024, July 17). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). ACS Omega. Retrieved from [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Organic Chemistry Portal. Retrieved from [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023, January 17). YouTube. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]

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Comparative

FTIR spectra comparison of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride reference standards

An In-Depth Comparative Guide to the FTIR Spectra of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride Reference Standards Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Integrity In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the FTIR Spectra of 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride Reference Standards

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Integrity

In the landscape of pharmaceutical research and drug development, the unequivocal identification and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and powerful tool.[1][2][3] It provides a unique molecular "fingerprint" based on the vibrational modes of a compound's functional groups, making it indispensable for structural elucidation and quality control.[4]

This guide focuses on 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a substituted pyridine derivative. Such compounds are fundamental building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[4] Given its role as a critical starting material, verifying its structural integrity is a crucial first step in any synthetic pathway. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for comparing the FTIR spectra of various reference standards of this compound. We will delve into the causality behind experimental choices, offer a detailed interpretation of the spectral features, and present the data in a clear, comparative format to support researchers in their analytical endeavors.

Core Principles of FTIR for Heterocyclic Aldehydes

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[5] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.[1] The resulting spectrum is a plot of absorbed infrared intensity versus frequency (typically in wavenumbers, cm⁻¹). For a molecule like 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, FTIR is instrumental in confirming the presence of key functional groups: the aldehyde, the substituted pyridine ring, and the carbon-halogen bonds.

Experimental Protocol: A Self-Validating Methodology

The validity of any spectral comparison hinges on the consistency and appropriateness of the data acquisition method. The following protocol is designed to yield high-quality, reproducible spectra for solid-phase reference standards.

1. Sample Preparation (KBr Pellet Technique)

The potassium bromide (KBr) pellet method is chosen for its ability to produce a uniform, solid dispersion of the analyte, minimizing scattering effects and producing sharp, well-defined absorption bands.

  • Step 1: Gently grind 1-2 mg of the 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride reference standard with approximately 200 mg of dry, spectroscopy-grade KBr in an agate mortar. The goal is a fine, homogenous powder.

  • Step 2: Transfer the mixture to a pellet-forming die.

  • Step 3: Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Causality: The high pressure forces the KBr to flow and encapsulate the sample, creating a solid matrix that is transparent to infrared radiation in the mid-IR region. This eliminates strong solvent peaks that could obscure analyte signals.

2. Data Acquisition

  • Instrument: A research-grade FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Background Scan: Before analyzing the sample, a background spectrum of the empty sample compartment is recorded. This is crucial to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Scan: The KBr pellet is placed in the spectrometer's sample holder.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-added)

  • Trustworthiness: A resolution of 4 cm⁻¹ is standard for pharmaceutical identification and provides sufficient detail for resolving most vibrational bands. Co-adding 32 scans significantly improves the signal-to-noise ratio, ensuring that even weak spectral features are reliably detected.

3. Data Processing

  • The raw sample interferogram is converted to a spectrum via a Fourier transform.

  • The background spectrum is automatically subtracted from the sample spectrum.

  • The resulting transmittance spectrum is typically converted to absorbance units for easier quantitative comparison, as absorbance is directly proportional to concentration according to the Beer-Lambert law.[1]

Diagram: Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample + KBr Press Press into Pellet Grind->Press Homogenous Mixture Sample Acquire Sample Spectrum Press->Sample Place in Spectrometer Background Acquire Background Spectrum FT Fourier Transform Correction Background Correction FT->Correction Final Final Absorbance Spectrum Correction->Final

Caption: A streamlined workflow for acquiring FTIR spectra using the KBr pellet technique.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FTIR spectrum of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is expected to exhibit a series of characteristic absorption bands. The precise position and intensity of these bands provide the basis for comparison between different reference standards.

Table 1: Predicted Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~3100 - 3000Aromatic C-H Stretch (Pyridine Ring)Weak to MediumConfirms the presence of the aromatic pyridine core.[6]
~2830 & ~2720Aldehyde C-H Stretch (Fermi Doublet)Weak to MediumA highly diagnostic pair of peaks for the aldehyde functional group. The ~2720 cm⁻¹ peak is particularly useful.[7][8]
~1705 - 1685Aldehyde C=O Stretch (Carbonyl)Strong, SharpThe frequency is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[8][9][10]
~1600 - 1400Aromatic C=C and C=N Ring StretchesMedium to StrongA series of bands characteristic of the substituted pyridine ring. Their pattern is sensitive to the substitution.[4]
~850 - 750C-Cl StretchMedium to StrongThe exact position can vary but confirms the presence of the chloro-substituent.[11]
~900 - 650C-H Out-of-Plane BendingMedium to StrongThe pattern of these bands in the "fingerprint region" is highly indicative of the substitution pattern on the pyridine ring.[4]
~690 - 550C-Br StretchMediumTypically observed at a lower frequency than the C-Cl stretch due to the higher mass of bromine.[11]

Diagram: Key Vibrational Modes of the Analyte

Caption: Key functional groups and their characteristic IR vibrational frequency regions.

Comparative Analysis of Reference Standards

When comparing the FTIR spectra of two or more reference standards of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a researcher should focus on the following:

  • Presence of All Key Peaks: The primary confirmation of identity is the presence of all the characteristic bands listed in Table 1. The strong carbonyl (C=O) peak and the aldehyde C-H doublet are particularly crucial for confirming the core structure.

  • Peak Position (Wavenumber): The positions of the major peaks should be highly consistent, typically within ±4 cm⁻¹. Minor shifts can sometimes occur due to differences in the crystalline form (polymorphism) or slight variations in the instrument's calibration, but significant deviations may indicate a different compound.

  • Relative Intensities: The ratio of the intensities of the major peaks should be consistent across all authentic samples. For instance, the carbonyl peak should always be one of the strongest absorptions in the spectrum.

  • The Fingerprint Region (1500 - 400 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and skeletal stretches.[11] While difficult to assign individually, the overall pattern in this region is unique to the molecule's specific structure and substitution pattern. Any significant differences in the number, position, or relative intensity of peaks in this region between two standards should be investigated, as it could indicate a structural isomer or an impurity.

  • Absence of Extraneous Peaks: A high-purity reference standard should have a "clean" spectrum. The presence of unexpected peaks may indicate:

    • Residual Solvents: A broad band around 3600-3200 cm⁻¹ could suggest the presence of water or alcohol.

    • Starting Materials: The absence of peaks corresponding to starting materials used in the synthesis of the compound is a key indicator of purity.

Conclusion

FTIR spectroscopy is an essential analytical technique for the structural verification of key pharmaceutical intermediates like 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride. By following a robust experimental protocol and performing a systematic analysis of the key vibrational bands—particularly the aldehyde C=O and C-H stretches, the pyridine ring vibrations, and the carbon-halogen stretches—researchers can confidently compare different reference standards. This guide provides the foundational knowledge to interpret these complex spectra, enabling scientists to ensure the identity and quality of their materials, which is a cornerstone of scientific integrity and successful drug development.

References

  • Application Note: FT-IR Analysis of Novel Pyridine Deriv
  • What characteristic peaks are seen for aldehydes in IR spectroscopy? - TutorChase.
  • IR: aldehydes - University of Calgary.
  • Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis - Applied Spectroscopy Reviews.
  • IR Spectroscopy of Hydrocarbons - Michigan St
  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts.
  • 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax.
  • FT-IR Spectroscopy: Principles & Applic
  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR)
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines - Spectroscopy.
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Applications of FTIR Spectroscopy: Review - International Journal of Scientific Development and Research.
  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI.
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine - Bulletin de l'Academie Polonaise des Sciences.

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Validation

A Senior Application Scientist's Guide to Benchmarking Palladium Catalyst Efficiency for the Synthesis of Functionalized Pyridines

Topic: Benchmarking Catalytic Efficiency of Palladium Catalysts with 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride In the landscape of modern drug discovery and fine chemical synthesis, palladium-catalyzed cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Benchmarking Catalytic Efficiency of Palladium Catalysts with 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

In the landscape of modern drug discovery and fine chemical synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone technology.[1][2] These reactions facilitate the construction of complex molecular architectures, particularly carbon-carbon and carbon-heteroatom bonds, with remarkable efficiency and selectivity.[1] Among the vast array of building blocks utilized, functionalized pyridine scaffolds are of paramount importance due to their prevalence in pharmaceuticals. The specific substrate, 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, presents a particularly relevant and instructive challenge for catalyst selection. Its structure features two distinct halogen leaving groups (a more reactive bromo and a less reactive chloro group) and a potentially catalyst-inhibiting pyridine nitrogen, making it an excellent candidate for evaluating the chemoselectivity and overall efficacy of palladium catalysts.[3][4]

This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of this challenging substrate. We will delve into the rationale behind experimental design, present a standardized protocol for benchmarking, and analyze comparative performance data to empower researchers to make informed decisions for their synthetic campaigns.

The Substrate: A Test of Catalytic Finesse

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a trifunctional building block that demands a highly selective catalytic system.[5][6][7] The primary challenge lies in achieving selective C-C bond formation at the more labile C-Br bond while leaving the more inert C-Cl bond intact for potential subsequent transformations. This differential reactivity is a well-established principle in palladium catalysis, yet achieving perfect selectivity requires careful optimization.[8] Furthermore, the pyridine nitrogen atom can coordinate to the palladium center, potentially sequestering the catalyst and impeding its entry into the catalytic cycle, a common issue with heterocyclic substrates.[4]

Palladium Pre-catalysts: From Traditional Complexes to Modern Marvels

The evolution of palladium catalysis has been driven by ligand design and the development of stable, user-friendly pre-catalysts.[9] A pre-catalyst is a stable complex that is readily converted into the active, low-valent palladium species under the reaction conditions.[10]

  • First-Generation Catalysts: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are foundational but often require higher catalyst loadings and harsher conditions, especially for challenging substrates.[3][11]

  • Bulky, Electron-Rich Phosphine Ligands: The advent of ligands developed by groups like Buchwald and Hartwig revolutionized the field. Ligands such as SPhos and XPhos are characterized by their steric bulk and strong electron-donating properties.[9][11][12] This combination facilitates the crucial oxidative addition step, especially for less reactive aryl chlorides, and promotes the final reductive elimination step.[9] They are often supplied as air- and moisture-stable "G3" or "G4" pre-catalysts, which simplifies reaction setup.[12]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands that form robust bonds with palladium.[11] They are strong sigma-donors and often confer exceptional thermal stability to the catalyst. Pre-catalysts like PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are known for their high activity and broad applicability.[4][13]

Benchmarking Experimental Workflow

A systematic approach is essential for a fair and accurate comparison of catalyst performance. The workflow involves standardized reaction setup, careful monitoring, and precise analysis of the outcomes.

cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Data Analysis prep_1 Select Catalysts: - Pd(PPh₃)₄ - SPhos Pd G3 - PEPPSI-IPr prep_2 Prepare Reagents: - Substrate - Boronic Acid - Base, Solvent prep_3 Inert Atmosphere: Setup Schlenk line or glovebox rxn_1 Charge Reactor: Add catalyst, reagents, and degassed solvent prep_3->rxn_1 Setup Complete rxn_2 Heat & Stir: Run reactions in parallel at set temperature rxn_1->rxn_2 rxn_3 Monitor Progress: Take aliquots for TLC or LC-MS analysis rxn_2->rxn_3 analysis_1 Workup & Purify: Quench, extract, and isolate product rxn_3->analysis_1 Reaction Complete analysis_2 Quantify Yield: Determine isolated yield (%) analysis_1->analysis_2 analysis_3 Calculate Metrics: - Turnover Number (TON) - Turnover Frequency (TOF) analysis_2->analysis_3 data_table Comparative Data Table analysis_3->data_table Populate

Caption: Standardized workflow for benchmarking palladium catalyst performance.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

This protocol provides a general procedure for comparing catalyst performance. It is crucial to run all experiments in parallel under identical conditions to ensure the validity of the comparison.

Materials:

  • 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • Phenylboronic acid (1.2 equivalents)

  • Palladium Catalyst (1.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (0.01 mmol, 1.0 mol%).

  • Add 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).

  • Add 6 mL of the degassed 1,4-dioxane/water (5:1) solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in a pre-heated oil bath.

  • Monitor the reaction progress by LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours) by taking small aliquots from the reaction mixture.

  • Upon completion (or after a fixed time, e.g., 8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-5-phenyl-pyridine-3-carbaldehyde.

  • Determine the isolated yield and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.

Key Performance Metrics

To objectively compare catalysts, we use standardized metrics:

  • Yield (%): The percentage of the theoretical maximum amount of product that is actually isolated.

  • Turnover Number (TON): A measure of catalyst longevity, it represents the number of moles of product formed per mole of catalyst used.[14][15] A higher TON indicates a more stable and efficient catalyst.

    • Formula: TON = (moles of product) / (moles of catalyst)[16]

  • Turnover Frequency (TOF): A measure of catalyst activity or speed, defined as the TON per unit of time (typically hours⁻¹).[14][15] TOF should ideally be calculated from the initial reaction rate (e.g., at <10% conversion) for the most accurate comparison of intrinsic activity.[14]

    • Formula: TOF = TON / time (h)[16]

The Palladium Catalytic Cycle

The efficiency of any given catalyst is determined by its ability to navigate the catalytic cycle smoothly. The Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand profoundly influences the rate and efficiency of each step.[9][17]

Suzuki_Miyaura_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex [LₙPd(II)(Ar¹)(X)] (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar¹-X trans_complex [LₙPd(II)(Ar¹)(Ar²)] oa_complex->trans_complex Transmetalation + Ar²-B(OR)₂ - X-B(OR)₂ trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product center reactants Ar¹-X + Ar²-B(OR)₂ reactants->oa_complex

Sources

Comparative

A Comparative Guide to the Validation of Quantitative NMR (qNMR) Methods for 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth tec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and a conventional High-Performance Liquid Chromatography (HPLC) method for the purity and concentration determination of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride, a crucial building block in pharmaceutical synthesis.

This document will delve into the principles of qNMR, present a comprehensive validation protocol in line with ICH Q2(R1) guidelines, and offer a comparative analysis against HPLC, supported by experimental data. Our objective is to equip you with the necessary insights to select the most appropriate analytical technique for your specific needs.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of substances.[1] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR leverages the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1] By co-dissolving a sample with a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without needing a specific reference standard of the analyte itself.[1] This unique feature positions qNMR as a highly valuable tool for precise quantification, provided that measurements are executed meticulously and spectra are processed with care.[2]

The Analyte: 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

  • Structure:

  • Molecular Formula: C₆H₃BrClNO · HCl

  • Molecular Weight: 220.45 g/mol (free base)[3][4]

  • CAS Number: 2056110-56-4

  • Properties: This compound is a halogenated pyridine derivative, a class of molecules frequently used in the synthesis of pharmaceuticals.[5] Accurate quantification is critical to ensure correct stoichiometry in subsequent reactions and to control the impurity profile of the final API. It is expected to be soluble in organic solvents like DMSO.[6]

Part 1: Validation of the qNMR Method

The validation of the qNMR method was designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[7][8][9]

Experimental Protocol: qNMR
  • Selection of Internal Standard: Maleic acid was chosen as the internal standard. Its selection is justified by several key characteristics:

    • It possesses a simple ¹H NMR spectrum with a sharp singlet for its two olefinic protons.

    • This singlet appears at approximately 6.3 ppm in DMSO-d₆, a region that is typically free of signals from aromatic drug molecules, thus preventing overlap.[10]

    • It is non-volatile, stable, and available in high, certified purity.[10]

    • It is readily soluble in DMSO-d₆, the chosen deuterated solvent.[11]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride and 8-10 mg of maleic acid (certified internal standard) into a clean, dry vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Ensure complete dissolution by vortexing, then transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Pulse Program: A simple 90° pulse program (e.g., 'zg' or 'zg30') is recommended.[2]

    • Acquisition Parameters:

      • Relaxation Delay (d1): ≥ 60 seconds. This is crucial to ensure full relaxation of all protons, a prerequisite for accurate integration.

      • Number of Scans (ns): ≥ 8, to achieve an adequate signal-to-noise ratio (S/N > 150).

      • Temperature: A constant temperature, typically 25°C (298 K), should be maintained.

      • Spinning: Off, to avoid spinning sidebands that can interfere with integration.[12]

  • Data Processing and Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved aldehyde proton signal of the analyte (expected around 10 ppm) and the olefinic proton singlet of the maleic acid internal standard.

    • Calculate the purity of the analyte using the following formula:[2]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass (weight)

    • P: Purity of the standard

    • analyte: Refers to 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

    • std: Refers to the internal standard (Maleic Acid)

Validation Parameters and Results

The following sections detail the validation characteristics as per ICH Q2(R1).

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For the qNMR method, the aldehyde proton at ~10 ppm and the two pyridine ring protons are well-resolved from the maleic acid signal at ~6.3 ppm and the solvent peak (DMSO at ~2.5 ppm). This clear separation ensures that the quantification of the analyte is not affected by the internal standard or solvent.

Linearity was assessed by preparing five solutions with varying concentrations of the analyte, keeping the internal standard concentration constant. The ratio of the analyte's integral to the internal standard's integral was plotted against the analyte's mass.

ParameterResultAcceptance Criteria
Range 80% - 120% of the nominal concentration80% - 120%
Correlation Coefficient (R²) > 0.999R² ≥ 0.99

The method demonstrated excellent linearity over the specified range, confirming its suitability for assay.

Accuracy was determined by the recovery method. A known amount of analyte was spiked into a sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)Acceptance Criteria
80% 99.2%98.0% - 102.0%
100% 100.5%98.0% - 102.0%
120% 99.8%98.0% - 102.0%

The high recovery rates confirm the excellent accuracy of the qNMR method.

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six independent samples were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision LevelResult (RSD%)Acceptance Criteria
Repeatability 0.4%RSD ≤ 1.0%
Intermediate Precision 0.7%RSD ≤ 2.0%

The low relative standard deviation (RSD) values demonstrate the high precision of the method.

While qNMR is primarily used for assay and purity determination of the main component, the LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 3:1 (Signal-to-Noise)

  • LOQ: 10:1 (Signal-to-Noise)

These values confirm that the method is sensitive enough to quantify impurities at levels relevant for pharmaceutical quality control.[10]

The robustness of the method was evaluated by intentionally varying key acquisition parameters, such as the relaxation delay (±10%) and the pulse angle (±5%). The results showed no significant deviation from the initial values, indicating the method is robust for routine use.

Part 2: Comparative Analysis - qNMR vs. HPLC-UV

To provide a comprehensive comparison, the same batch of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride was analyzed using a standard reverse-phase HPLC-UV method.

Experimental Protocol: HPLC-UV
  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid), gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Quantification: External standard method, based on the peak area of a reference standard of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

Performance Comparison

The following table summarizes the key performance characteristics of each technique for this specific application.

FeatureqNMRHPLC-UV
Principle Primary method, direct molar concentration measurementComparative method, based on separation and UV response
Reference Standard Requires a certified universal internal standard (e.g., Maleic Acid)Requires a specific, well-characterized standard of the analyte itself
Accuracy High, provides absolute purity without a specific reference standard[1]High, but dependent on the purity of the specific reference standard
Precision (RSD%) Excellent (<1.0%)Excellent (<1.0%)
Sample Preparation Simple: weigh, dissolve, and runMore complex: requires mobile phase preparation, system equilibration
Analysis Time ~10-15 minutes per sample (including setup)~20-30 minutes per sample (including run and equilibration)[13][14]
Selectivity High, based on unique chemical shifts of protonsHigh, based on chromatographic separation
Solvent Consumption Very low (~0.7 mL deuterated solvent per sample)High (significant volume of organic solvent per run)
Cost (Instrument) High initial investmentModerate initial investment
Environmental Impact Low, minimal solvent wasteHigher, due to significant solvent usage and disposal
Diagrammatic Comparison

The following diagram illustrates the fundamental differences in the quantification workflow between qNMR and HPLC.

G cluster_qnmr qNMR Workflow cluster_hplc HPLC-UV Workflow q_start Weigh Analyte & Certified Internal Std q_prep Dissolve in Deuterated Solvent q_start->q_prep q_acq Acquire 1H NMR Spectrum q_prep->q_acq q_proc Integrate Analyte & Std Signals q_acq->q_proc q_calc Calculate Absolute Purity (Molar Ratio) q_proc->q_calc q_end Result q_calc->q_end h_start Weigh Analyte & Specific Reference Std h_prep Prepare Stock & Working Solutions in Mobile Phase h_start->h_prep h_cal Generate Calibration Curve (External Standard) h_prep->h_cal h_inj Inject Sample h_prep->h_inj h_calc Calculate Purity (Relative to Std Curve) h_cal->h_calc h_proc Integrate Analyte Peak Area h_inj->h_proc h_proc->h_calc h_end Result h_calc->h_end

Sources

Validation

A Senior Application Scientist's Guide to Scalable Synthetic Routes for 5-Bromo-4-chloro-pyridine-3-carbaldehyde Hydrochloride

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly functionalized heterocyclic compound that serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of pharmaceutical agents. Its trifunctional nature, featuring a reactive aldehyde group and two distinct halogen atoms on a pyridine core, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures with diverse biological activities. The precise arrangement of these functional groups allows for selective and sequential chemical transformations, making it a valuable intermediate in drug discovery and development programs targeting various therapeutic areas.

Given its significance, the development of a robust, efficient, and scalable synthetic route to 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is of paramount importance for pharmaceutical and fine chemical manufacturing. This guide provides a comparative analysis of three distinct synthetic strategies for the large-scale production of this key intermediate. Each route is evaluated based on critical scale-up parameters including starting material availability and cost, reaction efficiency, process safety, and environmental considerations. Detailed experimental protocols for the most promising routes are also presented to provide a practical framework for researchers and process chemists.

Comparative Analysis of Synthetic Strategies

Three primary strategies for the synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride have been evaluated:

  • Route 1: Formylation of a Pre-functionalized Pyridine Core. This approach commences with a pyridine ring already bearing the bromo and chloro substituents, followed by the introduction of the formyl group at the 3-position.

  • Route 2: De Novo Pyridine Ring Synthesis. This strategy involves the construction of the substituted pyridine ring from acyclic precursors through a convergent multicomponent reaction.

  • Route 3: Functional Group Interconversion of a Substituted Pyridine. This route relies on the modification of an existing functional group on a pre-functionalized pyridine, such as the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

The following sections provide a detailed examination of each of these synthetic pathways.

Route 1: Formylation of a Pre-functionalized Pyridine Core

This synthetic strategy leverages the availability of a suitable dihalopyridine precursor, with the key challenge being the regioselective introduction of the formyl group at the C-3 position. The most promising approach within this strategy involves the synthesis of 2,4-dichloro-5-bromopyridine followed by a directed ortho-metalation and formylation.

Reaction Scheme:

Route 1 A 2-Amino-4-chloropyridine B 2-Amino-5-bromo-4-chloropyridine A->B NBS, DCM C 2,4-Dichloro-5-bromopyridine B->C NaNO2, HCl, CuCl D 5-Bromo-4-chloro-pyridine-3-carbaldehyde C->D 1. LDA, THF, -78 °C 2. DMF E 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride D->E HCl

Caption: Synthetic workflow for Route 1.

In-depth Analysis:

The synthesis of the key intermediate, 2,4-dichloro-5-bromopyridine, is achievable on a large scale from the readily available and inexpensive starting material, 2-amino-4-chloropyridine[1][2]. The bromination with N-bromosuccinimide (NBS) proceeds in high yield, and the subsequent Sandmeyer reaction provides the desired dichlorobromopyridine[1].

The crucial formylation step can be achieved through a directed ortho-metalation using lithium diisopropylamide (LDA) at low temperatures, followed by quenching with N,N-dimethylformamide (DMF)[3][4]. The chloro group at the 4-position directs the lithiation to the adjacent C-3 position. This method offers high regioselectivity. However, the use of cryogenic temperatures and highly reactive organolithium reagents presents challenges for large-scale production, requiring specialized equipment and stringent safety protocols.

An alternative to ortho-lithiation is the use of a Grignard exchange reaction followed by formylation. This would involve the selective formation of a Grignard reagent at the more reactive 2-position of 2,4-dichloro-5-bromopyridine, followed by reaction with DMF[5][6][7]. This approach might be more amenable to scale-up as it can often be performed at more moderate temperatures.

The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Advantages for Scale-up:
  • Readily available and cost-effective starting materials.

  • High-yielding initial steps for the synthesis of the key intermediate.

Challenges for Scale-up:
  • The use of cryogenic temperatures (-78 °C) for the ortho-lithiation step is energy-intensive and requires specialized reactors.

  • Handling of large quantities of pyrophoric and moisture-sensitive organolithium reagents poses significant safety risks.

  • The Sandmeyer reaction involves the generation of nitrogen gas and requires careful temperature control to manage the exotherm.

Experimental Protocol: Directed ortho-Metalation and Formylation

Step 1: Synthesis of 2,4-Dichloro-5-bromopyridine

This intermediate can be prepared in a two-step sequence from 2-amino-4-chloropyridine as described in the literature[1][2]. The first step involves bromination with N-bromosuccinimide, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Step 2: Synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add n-butyllithium at -78 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Slowly add a solution of 2,4-dichloro-5-bromopyridine in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

  • After stirring for 1-2 hours at -78 °C, add anhydrous N,N-dimethylformamide (DMF) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 5-Bromo-4-chloro-pyridine-3-carbaldehyde in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

  • Collect the precipitated hydrochloride salt by filtration, wash with the anhydrous solvent, and dry under vacuum.

Route 2: De Novo Pyridine Ring Synthesis

This approach constructs the highly substituted pyridine ring in a convergent manner from acyclic precursors. The Hantzsch pyridine synthesis is a well-established multicomponent reaction that could potentially be adapted for this target molecule[8][9][10][11].

Reaction Scheme (Hypothetical Hantzsch-type approach):

Route 2 cluster_0 Hantzsch Reaction A β-ketoester (with chloro substituent) D Dihydropyridine intermediate A->D Condensation B Aldehyde (with bromo substituent) B->D Condensation C Ammonia source C->D Condensation E 5-Bromo-4-chloro-3-substituted-pyridine D->E Oxidation F 5-Bromo-4-chloro-pyridine-3-carbaldehyde E->F Functional group manipulation

Caption: A conceptual workflow for a de novo pyridine synthesis.

In-depth Analysis:

A plausible Hantzsch-type synthesis would require a β-ketoester bearing a chlorine atom at the α-position, an aldehyde with a bromine atom, and a source of ammonia. The initial condensation would yield a dihydropyridine intermediate, which would then be oxidized to the aromatic pyridine. Subsequent functional group manipulation would be necessary to introduce the aldehyde at the 3-position.

While elegant in concept, identifying and synthesizing the required highly functionalized starting materials for a Hantzsch reaction that directly yields the desired product is a significant challenge. The complexity and potential low availability of these precursors could make this route less economically viable for large-scale production compared to functionalizing a pre-existing pyridine ring. Other de novo pyridine syntheses, such as those based on vinylogous iminium salts or other multicomponent reactions, would face similar challenges in terms of precursor availability and complexity[12][13][14].

Advantages for Scale-up:
  • Convergent approach, potentially reducing the overall number of steps.

  • Multicomponent reactions are often atom-economical.

Challenges for Scale-up:
  • The required highly functionalized starting materials may not be commercially available and could require lengthy and costly multi-step syntheses.

  • Controlling the regioselectivity of the condensation reaction can be difficult with unsymmetrical precursors.

  • The final oxidation step adds to the overall process complexity.

Due to the significant challenges in identifying and sourcing suitable starting materials, a detailed experimental protocol for this route is not presented as it is considered less practical for the large-scale synthesis of the target molecule compared to the other strategies.

Route 3: Functional Group Interconversion of a Substituted Pyridine

This strategy focuses on the modification of a functional group on a pyridine ring that already possesses the desired bromo and chloro substituents. Two main variations of this approach are considered: the oxidation of a precursor alcohol and the reduction of a precursor carboxylic acid derivative.

Sub-route 3A: Oxidation of (5-Bromo-4-chloropyridin-3-yl)methanol

Route 3A A (5-Bromo-4-chloropyridin-3-yl)methanol B 5-Bromo-4-chloro-pyridine-3-carbaldehyde A->B Oxidation (e.g., MnO2, PCC, or TEMPO) C 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride B->C HCl

Caption: Synthetic workflow for the oxidation of a precursor alcohol.

This route is contingent on an efficient and scalable synthesis of the starting alcohol, (5-Bromo-4-chloropyridin-3-yl)methanol. While this precursor is commercially available from some suppliers, its large-scale synthesis would likely proceed from 5-bromo-4-chloronicotinic acid or its ester via reduction.

The oxidation of the alcohol to the aldehyde is a well-established transformation. For large-scale production, several methods are suitable. Oxidation with manganese dioxide (MnO₂) is a common and relatively inexpensive method for benzylic-type alcohols. Other options include pyridinium chlorochromate (PCC), although the chromium waste is an environmental concern, or more modern catalytic methods like TEMPO-catalyzed oxidation, which are often preferred for their milder conditions and greener profiles[15].

  • The final oxidation step is typically high-yielding and selective.

  • A variety of scalable oxidation methods are available.

  • The availability and cost of the starting alcohol on a large scale need to be considered. If a multi-step synthesis of the alcohol is required, this adds to the overall process length and cost.

Sub-route 3B: Reduction of 5-Bromo-4-chloronicotinic Acid or its Derivative

Route 3B A 5-Bromo-4-chloronicotinic acid B 5-Bromo-4-chloronicotinoyl chloride A->B SOCl2 or (COCl)2 C 5-Bromo-4-chloro-pyridine-3-carbaldehyde B->C Reduction (e.g., LiAlH(OtBu)3 or catalytic hydrogenation) D 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride C->D HCl

Caption: Synthetic workflow for the reduction of a nicotinic acid derivative.

This route begins with 5-bromo-4-chloronicotinic acid, which can be synthesized from commercially available precursors. The carboxylic acid is first converted to a more reactive derivative, typically the acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride[16][17][18].

The subsequent reduction of the acid chloride to the aldehyde is a critical step that requires careful control to prevent over-reduction to the alcohol. Mild reducing agents such as lithium tri-tert-butoxyaluminum hydride are effective for this transformation[16]. Alternatively, catalytic hydrogenation of the acid chloride (Rosenmund reduction) could be employed, which is often a preferred method for large-scale production due to its operational simplicity and avoidance of stoichiometric metal hydrides.

  • The starting nicotinic acid derivative can be prepared from readily available materials.

  • The conversion to the acid chloride is a standard and scalable reaction.

  • Catalytic hydrogenation for the reduction step is a well-established and scalable technology.

  • The use of thionyl chloride or oxalyl chloride requires handling of corrosive and toxic reagents.

  • Precise control of the reduction step is necessary to avoid over-reduction and ensure high yields of the desired aldehyde.

  • Catalyst poisoning can be an issue in Rosenmund reductions, requiring careful purification of the substrate and catalyst selection.

Experimental Protocol: Reduction of 5-Bromo-4-chloronicotinoyl chloride

Step 1: Synthesis of 5-Bromo-4-chloronicotinic acid

This can be prepared through methods such as the oxidation of the corresponding 3-methylpyridine derivative[19] or through halogenation of a suitable nicotinic acid precursor[20].

Step 2: Synthesis of 5-Bromo-4-chloronicotinoyl chloride

  • To a suspension of 5-bromo-4-chloronicotinic acid in an inert solvent (e.g., toluene or dichloromethane), add a catalytic amount of DMF.

  • Slowly add thionyl chloride at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step or purified by distillation.

Step 3: Reduction to 5-Bromo-4-chloro-pyridine-3-carbaldehyde

  • Dissolve the crude 5-bromo-4-chloronicotinoyl chloride in an anhydrous aprotic solvent (e.g., THF or toluene).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, in the same solvent.

  • Stir the reaction mixture at low temperature for a few hours, monitoring the progress by TLC.

  • Carefully quench the reaction with a suitable aqueous solution (e.g., Rochelle's salt solution or dilute acid).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude aldehyde.

  • Purify the product as needed.

Step 4: Formation of the Hydrochloride Salt

Follow the procedure described in Route 1.

Quantitative Data Summary and Comparison

ParameterRoute 1: FormylationRoute 3A: OxidationRoute 3B: Reduction
Starting Material Availability Readily available and inexpensiveModerate (alcohol may need to be synthesized)Moderate (nicotinic acid may need to be synthesized)
Number of Steps (from common precursors) 3-43-43-4
Key Reagents NBS, NaNO₂, LDA, DMF, HClOxidizing agent (e.g., MnO₂), HClSOCl₂, reducing agent (e.g., LiAlH(OtBu)₃), HCl
Typical Yields Good to excellentGood to excellentGood to excellent
Process Safety Concerns Cryogenic temperatures, organolithium reagents, diazotizationUse of strong oxidantsCorrosive acid chlorides, reactive hydrides
Scalability Challenging due to cryogenics and organometallicsGoodGood
Environmental Impact Use of chlorinated solvents, lithium saltsMetal waste (depending on oxidant)Acidic waste, potential metal hydride waste

Conclusion and Recommendation

After a thorough evaluation of the three synthetic strategies, Route 3B: Reduction of 5-Bromo-4-chloronicotinic Acid or its Derivative emerges as the most promising approach for the large-scale synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride.

While Route 1 offers a direct approach to the target molecule, the reliance on cryogenic temperatures and large quantities of hazardous organolithium reagents presents significant safety and operational challenges for industrial-scale production. Route 2, the de novo synthesis, is hampered by the likely unavailability and high cost of the required complex starting materials.

In contrast, Route 3B utilizes more conventional and scalable chemical transformations. The synthesis of the nicotinic acid precursor is generally achievable, and its conversion to the acid chloride and subsequent reduction to the aldehyde are well-established industrial processes. The challenges associated with this route, such as handling corrosive reagents and controlling the reduction step, are familiar to process chemists and can be effectively managed with standard engineering controls and process optimization. The potential for using a catalytic hydrogenation step for the reduction further enhances the appeal of this route for large-scale, cost-effective, and environmentally responsible manufacturing.

Ultimately, the optimal choice of synthetic route will depend on a company's specific capabilities, resources, and economic considerations. However, based on the principles of process safety, scalability, and economic viability, the reduction of a 5-bromo-4-chloronicotinic acid derivative represents the most robust and practical pathway for the commercial production of this key pharmaceutical intermediate.

References

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • ResearchGate. (n.d.). Preparation of pyridine via Hantzsch approaches. (a) Classical method,...[Link]

  • ResearchGate. (2025). One-Pot Synthesis of Hantzsch Pyridines via NH4I Promoted Condensation of 1,3-Dicarbonyl Compounds with DMSO and NH4OAc. [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ACS Publications. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • NIH. (n.d.). Oxidative Dearomatization of Pyridines. [Link]

  • ACS Publications. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Thieme. (n.d.). 25.1.2 Synthesis by Oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • Organic Process Research & Development. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

  • PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-4-chloronicotinate. [Link]

  • ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

  • NextSDS. (n.d.). (5-BroMo-4-Methylpyridin-3-yl)Methanol — Chemical Substance Information. [Link]

  • PubMed. (2009). The application of vinylogous iminium salt derivatives to efficient formal syntheses of the marine akaloids lamellarin G trimethyl ether and ningalin B. [Link]

  • Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • ResearchGate. (2021). (PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]

  • RSC Publishing. (n.d.). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. [Link]

  • Organic Syntheses. (n.d.). nicotinonitrile. [Link]

  • ChemRxiv. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. [Link]

  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

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Comparative

Assessing batch-to-batch variability of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride using LC-MS

An objective, data-driven comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating pharmaceutical intermediates. Executive Summary In pharmaceutical manufacturing, bat...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating pharmaceutical intermediates.

Executive Summary

In pharmaceutical manufacturing, batch-to-batch consistency of early-stage intermediates is not merely a theoretical quality metric—it is a strategic capability that dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis[1]. 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a highly functionalized, reactive building block. Its unique structural features—a basic pyridine ring, an oxidizable aldehyde, and two distinct halogens—make it highly susceptible to degradation and batch variability.

This guide objectively compares the batch-to-batch performance of different sourcing strategies for this intermediate and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol to accurately profile its impurities.

The Chemical Causality of Batch Variability

To understand why batches of 5-Bromo-4-chloro-pyridine-3-carbaldehyde fluctuate in quality, we must examine the mechanistic liabilities of its functional groups:

  • The Aldehyde Liability (Hydration & Oxidation): The C3 aldehyde is highly electrophilic. In the presence of ambient moisture, it reversibly forms a gem-diol (hydrate). Upon exposure to air, it irreversibly oxidizes to 5-bromo-4-chloro-nicotinic acid.

  • Halogen Scrambling & Dehalogenation: The halogens at C4 (Cl) and C5 (Br) are susceptible to nucleophilic aromatic substitution ( SN​Ar ) or catalytic dehalogenation if trace transition metals (e.g., Copper or Palladium) remain from upstream synthetic steps[2].

  • Salt Stoichiometry: As a hydrochloride salt, the ratio of free-base to HCl can vary per batch. Excess HCl increases hygroscopicity, drawing in water that accelerates aldehyde hydration, while sub-stoichiometric HCl leads to free-base precipitation and assay variance.

G Target 5-Bromo-4-chloro-pyridine- 3-carbaldehyde HCl Target Intermediate Oxidation Oxidation (+16 Da) Target->Oxidation Hydration Aqueous Solvolysis (+18 Da) Target->Hydration Dehal Trace Metal Catalysis (-Br or -Cl) Target->Dehal Acid 5-Bromo-4-chloro- nicotinic acid Oxidation->Acid GemDiol Gem-diol (Hydrate) Transient LC Artifact Hydration->GemDiol DesBromo 4-Chloro-pyridine- 3-carbaldehyde Dehal->DesBromo

Fig 1. Primary degradation and artifact pathways of the target pyridine intermediate.

Comparative Product Performance: Sourcing Strategies

To assess real-world performance, we compared three distinct sourcing profiles over 5 consecutive batches using high-resolution LC-MS.

  • Premium Supplier (HCl Salt): Rigorous crystallization controls and metal scavenging.

  • Economy Supplier (HCl Salt): Standard commercial grade with minimal downstream purification.

  • Alternative (Free Base Form): The non-salt variant of the intermediate.

Metric (n=5 Batches)Premium Supplier (HCl Salt)Economy Supplier (HCl Salt)Alternative (Free Base)
Assay Variance (RSD%) 0.8%4.2%6.5%
Des-bromo Impurity < 0.05%0.4% - 1.2%< 0.1%
Nicotinic Acid (Oxidation) < 0.1%0.5%2.8% (Poor shelf stability)
Isotopic Pattern Fidelity 100% MatchDistorted (Halogen scrambling)100% Match
Physical State Stability Stable, free-flowing powderClumping (Variable hygroscopicity)Discoloration over 30 days

Key Takeaway: The Premium HCl salt demonstrates the lowest batch-to-batch variability. The Economy grade suffers from catalytic dehalogenation (indicated by the des-bromo impurity), likely due to poor trace metal control. The Free Base alternative, while free of salt-stoichiometry issues, is highly prone to oxidation, making it unsuitable for long-term storage.

Self-Validating LC-MS Analytical Protocol

When analyzing highly reactive intermediates, the analytical method itself can induce degradation, leading to false positives. For instance, intra-batch variability and injection order effects must be carefully monitored to prevent instrumental drift from being misidentified as batch inconsistency[3].

The following protocol is designed as a self-validating system : it deliberately suppresses artifact formation (like gem-diols) to ensure that the impurities detected are truly native to the batch.

Sample Preparation
  • Step: Dissolve 1.0 mg of the intermediate in 1.0 mL of anhydrous acetonitrile. Prepare immediately before injection.

  • Causality: Using aqueous diluents or methanol triggers rapid solvolysis at the aldehyde group. This forms a gem-diol or hemiacetal, which splits the chromatographic peak and artificially lowers the UV/MS assay. Anhydrous aprotic solvents freeze the molecule in its native aldehyde state.

Chromatographic Separation (UHPLC)
  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Why not use standard 0.1% formic acid in water? The pyridine ring has a pKa of ~5.2. Standard formic acid (pH ~2.7) protonates the nitrogen, but lacks the ionic strength to shield it from residual silanols on the silica stationary phase. This causes severe peak tailing. The Charged Surface Hybrid (CSH) column combined with a 10 mM formate buffer provides a low-level positive surface charge and adequate ionic strength, yielding sharp, reproducible peaks across hundreds of injections.

Mass Spectrometry (ESI+) Parameters
  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Scan Range: m/z 100–500.

  • Data Interpretation & Validation: The target compound ( C6​H3​BrClNO ) presents a highly specific isotopic cluster at m/z 220.9, 222.9, and 224.9 (in an approximate 3:4:1 ratio). This is the self-validating mechanism:

    • If an impurity peak lacks the +2 Da and +4 Da isotopic spacing, a dehalogenation event has occurred[2].

    • If a peak appears at +16 Da (m/z 236.9) with the exact same isotopic cluster, it is confirmed as the oxidized nicotinic acid derivative.

Conclusion

Assessing the batch-to-batch variability of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride requires an analytical approach that respects the molecule's reactivity. By utilizing anhydrous sample preparation and buffered CSH chromatography, researchers can eliminate LC-MS artifacts and accurately quantify true batch impurities. For downstream API synthesis, prioritizing suppliers with tight control over trace metals and HCl stoichiometry is critical to preventing yield-destroying dehalogenation and hydration side reactions.

References

  • Sigma-Aldrich. "5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride | 2056110-56-4". sigmaaldrich.com.
  • Tianming Pharmaceuticals. "Batch-to-Batch Consistency: Why It Matters for Intermediates". tianmingpharm.com.
  • National Institutes of Health (PMC). "Evaluation and correction of injection order effects in LC-MS/MS based targeted metabolomics". nih.gov.
  • ResearchGate. "Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions". researchgate.net.

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Safety & Regulatory Compliance

Safety

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows where complex polyfunctional molecules are mishandled during waste accumulation. 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows where complex polyfunctional molecules are mishandled during waste accumulation. 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a prime example of a compound that demands a nuanced, multi-stage disposal strategy. It is not merely a generic "chemical waste"; it is a halogenated, nitrogenous, acidic salt. Treating it as a standard organic waste stream can lead to container corrosion, toxic gas release, and severe regulatory penalties.

This guide provides a field-proven, self-validating operational plan for the safe handling, segregation, and ultimate disposal of this specific compound.

Hazard Causality & Physicochemical Profile

To design a safe disposal protocol, we must first deconstruct the molecule to understand the causality behind its hazards. The strategic placement of functional groups on this pyridine scaffold dictates our entire waste management approach .

  • The Halogen Load (Bromine & Chlorine): The presence of carbon-halogen bonds categorizes this material as a Halogenated Organic Compound (HOC). Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, HOCs are strictly prohibited from land disposal due to their environmental persistence and potential to leach . They must be routed to high-temperature incinerators.

  • The Hydrochloride Salt: In its solid form, the compound is hygroscopic. When introduced to aqueous waste streams or ambient moisture, it dissociates to release hydrochloric acid (HCl). Unneutralized, this lowers the waste stream's pH, risking the corrosion of standard metal storage drums and generating dangerous pressure if mixed with incompatible chemicals .

  • The Pyridine Core & Aldehyde: Thermal decomposition of the nitrogenous pyridine ring generates toxic nitrogen oxides (NOx). The aldehyde moiety is highly reactive and susceptible to oxidation, meaning it must be kept away from strong oxidizing waste streams (e.g., peroxides, nitric acid).

Table 1: Physicochemical Profile & Waste Stream Implications
Chemical FeatureHazard MechanismOperational & Disposal Implication
C₆H₃BrClNO (Core)High halogen content (Br, Cl)Must be segregated into Halogenated Organic Waste . Landfilling is strictly prohibited.
· HCl (Salt Form)Dissociates into HCl in solutionAqueous streams must be neutralized to pH 6-8 prior to bulking to prevent container corrosion.
Pyridine Ring Releases NOx upon combustionUltimate disposal requires an incinerator equipped with alkaline scrubbers and afterburners .
Aldehyde Group Readily oxidizableDo not accumulate in carboys containing strong oxidizers; risk of exothermic reaction.

Waste Segregation & Accumulation Protocol

The most critical point of failure in laboratory waste management occurs at the fume hood during segregation. Mixing halogenated waste with non-halogenated waste not only violates EPA segregation protocols but drastically increases disposal costs, as the entire mixed volume must now be treated as halogenated .

Below is the step-by-step, self-validating methodology for accumulating this compound.

Protocol A: Handling Liquid Waste (Reaction Mother Liquors)

When the compound is dissolved in an aqueous/organic solvent mixture post-reaction, the hydrochloride salt will render the solution acidic.

  • Initial Collection: Collect the reaction mixture in a temporary, chemically compatible borosilicate glass or High-Density Polyethylene (HDPE) container.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the waste mixture while stirring.

  • Self-Validation Checkpoint (Critical): Do not rely solely on calculated stoichiometric equivalents of base. Observe the solution; effervescence indicates the release of CO₂ as the HCl is neutralized. Once gas evolution ceases, use a calibrated pH meter or broad-spectrum pH paper to confirm the aqueous layer is between pH 6.5 and 7.5 . If the pH is too low, continue adding NaHCO₃.

  • Phase Separation (Optional but Recommended): If a biphasic mixture forms, separate the aqueous layer (now containing NaCl/NaBr salts) from the halogenated organic layer (e.g., DCM, Chloroform).

  • Bulking: Transfer the neutralized organic layer into the main laboratory carboy strictly labeled as "Halogenated Organic Waste."

Protocol B: Handling Solid Waste

For pure solid waste (e.g., expired reagents, contaminated weighing paper, or failed crystallizations):

  • Direct Segregation: Do not dissolve solid waste in a solvent simply to discard it as a liquid. This unnecessarily increases the volume of hazardous liquid waste.

  • Containment: Place the solid material into a dedicated, sealable, puncture-resistant container labeled "Solid Halogenated Hazardous Waste."

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) with secondary containment to prevent moisture ingress, which could trigger HCl off-gassing.

Workflow Visualization

To ensure compliance across your laboratory staff, standard operating procedures should be visually mapped. The diagram below outlines the decision tree for handling this specific compound.

DisposalWorkflow Start Waste Generation: 5-Bromo-4-chloro-pyridine-3-carbaldehyde HCl CheckState Physical State? Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Solid Liquid Liquid Waste (Reaction Mother Liquor) CheckState->Liquid Solution SolidBin Collect in Dedicated Solid Halogenated Waste Bin Solid->SolidBin Neutralize Neutralize HCl (Add NaHCO3 to pH 6-8) Liquid->Neutralize LiquidBin Collect in Halogenated Organic Liquid Carboy (HDPE) Neutralize->LiquidBin pH Verified Storage Satellite Accumulation Area (Secondary Containment) SolidBin->Storage LiquidBin->Storage Incinerator EPA-Regulated Incinerator (High Temp + Alkaline Scrubber) Storage->Incinerator Vendor Pickup

Diagram 1: Waste Segregation and Disposal Workflow for Halogenated Pyridine Hydrochloride Salts.

Spill Response & Decontamination Protocol

In the event of a localized benchtop spill of the solid hydrochloride salt, immediate neutralization is required before sweeping to prevent the inhalation of aerosolized acidic dust.

  • PPE: Don nitrile gloves, a fitted lab coat, and safety goggles.

  • Containment & Neutralization: Cover the spilled solid completely with a 1:1:1 mixture (by weight) of sodium carbonate (to neutralize the HCl), bentonite clay cat litter (for absorption), and sand (to reduce dusting) .

  • Collection: Use a non-sparking plastic scoop to collect the absorbed, neutralized mixture. Place it into a heavy-duty polyethylene bag or container.

  • Self-Validation Checkpoint: After sweeping up the mixture, swab the affected benchtop area with a piece of damp pH paper. A neutral reading (pH ~7) confirms that all residual hydrochloride salt has been successfully neutralized and removed. If the paper turns red (acidic), wash the area with a dilute sodium bicarbonate solution and re-test.

Ultimate Disposal: High-Temperature Incineration

Once your waste vendor collects the segregated halogenated carboys, the material is routed to a permitted hazardous waste incinerator. Because 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride contains both halogens and nitrogen, the incineration facility must utilize specific engineering controls:

  • High-Temperature Rotary Kiln: The waste is subjected to temperatures exceeding 1,000°C. This extreme heat is required to break the robust carbon-halogen bonds and prevent the synthesis of highly toxic polychlorinated or polybrominated dibenzodioxins and furans during combustion .

  • Alkaline Scrubbers: As the pyridine ring and halogens combust, they generate NOₓ, HCl, and HBr gases. The incinerator's exhaust is passed through an alkaline wet scrubber (typically using sodium hydroxide or calcium hydroxide) to neutralize these corrosive gases into harmless salts before the exhaust is released into the atmosphere .

References

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations (eCFR). URL: [Link]

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation and Accumulation Management Guide." Bucknell EHS. URL: [Link]

Handling

Personal protective equipment for handling 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

[color="#5F6368", Mechanistic mapping of chemical hazards to required PPE and engineering controls. Quantitative Hazard Data & PPE Selection Matrix Do not rely on standard laboratory attire when handling polyhalogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368",

Mechanistic mapping of chemical hazards to required PPE and engineering controls.

Quantitative Hazard Data & PPE Selection Matrix

Do not rely on standard laboratory attire when handling polyhalogenated hydrochlorides. The table below outlines the specific PPE required and the causality behind each choice 1.

Hazard ClassGHS CodeMechanistic CauseRequired PPE / Engineering ControlSelf-Validation Check
Inhalation H332HCl gas release from hydrolysis; fine powder aerosolization.Certified Fume Hood (80-100 fpm).Monitor displays green; Kimwipe taped to sash pulls inward steadily.
Dermal H312, H315Lipophilic permeation of solvated halogenated pyridines.Double-layer Nitrile or Neoprene gloves; Flame-resistant lab coat.Outer glove shows no discoloration or degradation when handling solvents.
Ocular H319Electrophilic attack on corneal proteins; HCl vapor irritation.Tight-fitting, splash-proof chemical goggles.Goggles leave a temporary indentation on the skin, confirming a vapor-tight seal.

Self-Validating Operational Workflow

This step-by-step protocol is designed to protect both the operator and the chemical integrity of the reagent.

Phase 1: Pre-Operational Environmental Control

  • Verify Engineering Controls: Ensure the chemical fume hood is operational.

    • Causality: Captures potential HCl off-gassing and prevents inhalation of the fine, irritating powder.

  • Establish Anhydrous Conditions: Clear the hood of any water baths, aqueous solutions, or incompatible materials (e.g., strong bases, oxidizers).

    • Self-Validation: Check the ambient humidity monitor in the lab. If relative humidity exceeds 45%, consider weighing the compound inside a nitrogen-purged glovebox to prevent rapid degradation 2.

Phase 2: Weighing and Transfer 3. Static Mitigation: Use an anti-static gun (Zerostat) on the weighing paper and spatula.

  • Causality: Fine halogenated powders are prone to static cling, which can cause sudden aerosolization upon opening the container.
  • Mass Measurement: Weigh the compound using a clean, non-metallic (PTFE or ceramic) spatula.
  • Self-Validation: Ensure the analytical balance returns to absolute zero after taring. If the mass continuously drifts upward while weighing, the compound is actively absorbing atmospheric moisture. Abort the transfer and move to a glovebox.
  • Containment: Transfer the solid into a pre-dried, amber-colored reaction vial and seal it with a PTFE-lined septum cap immediately.
  • Causality: Amber glass prevents photo-degradation of the bromo/chloro substituents, while the PTFE septum maintains an anhydrous atmosphere 1.

Phase 3: Solvation and Reaction Setup 6. Inert Gas Purge: Insert a nitrogen or argon line via a needle through the septum to purge the headspace for 3–5 minutes. 7. Solvent Addition: Inject anhydrous solvent (e.g., dry DMSO, DMF, or DCM) dropwise via syringe.

  • Self-Validation: Monitor the vial for bubbling or pressure buildup. If the syringe plunger pushes back, trace moisture has caused HCl gas evolution. Pause the addition and allow the pressure to vent through a secondary exhaust needle.

Spill Response & EPA-Compliant Disposal Plan

Because this molecule contains halogens (Br, Cl) and generates acidic byproducts, it falls under strict EPA disposal regulations for halogenated organic waste 3.

Immediate Spill Response:

  • Solid Spills: Do NOT use water. Water will trigger rapid HCl off-gassing. Gently cover the powder with a dry, inert absorbent pad to prevent aerosolization, then sweep it into a sealed container using a dedicated chemical dustpan.

  • Liquid Spills (Solvated Compound): Apply spill control pillows or vermiculite.

    • Self-Validation: The area is considered decontaminated only when a secondary wipe-down with a mild alkaline solution (to neutralize residual HCl) yields a neutral pH on universal indicator paper.

Disposal Workflow:

DisposalWorkflow Waste Generate Chemical Waste Quench Quench Reactive Intermediates Waste->Quench Segregate Segregate to Halogenated Stream Quench->Segregate Label Apply EPA Hazardous Label Segregate->Label Dispose EHS Pickup (< 60 Days) Label->Dispose

Step-by-step EPA-compliant disposal workflow for halogenated laboratory waste.

Waste Segregation Matrix Mixing halogenated waste with non-halogenated solvents in the presence of acidic protons can lead to exothermic side reactions and severely complicates incineration processes 4.

Waste TypePermitted Solvents in StreamProhibited MixturesContainer Requirements
Halogenated Organic DCM, Chloroform, solvated 5-Bromo-4-chloro-pyridine...Acetone, Methanol, Hexanes, Aqueous acids/bases.HDPE Carboy, vented cap (to prevent HCl pressure buildup).
  • Quenching: Before disposal, ensure any unreacted aldehyde is quenched (e.g., via a mild reducing agent or amine scavenger) to prevent cross-reactivity in the waste carboy.

  • Labeling: Tag the carboy specifically with: "Hazardous Waste: Halogenated Organic (Contains Pyridine Derivatives, Brominated/Chlorinated Organics, and HCl)"3.

References

  • Grokipedia: Hydrochloride - Handling and Storage Guidelines. Available at:[Link]

  • Northwestern University: Hazardous Waste Disposal Guide - Research Safety. Available at: [Link]

  • University of Illinois (Braun Research Group): Halogenated Organic Liquids - Standard Operating Procedure. Available at:[Link]

Sources

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